molecular formula C11H18O5 B031183 Diethyl 2-acetylglutarate CAS No. 1501-06-0

Diethyl 2-acetylglutarate

Cat. No.: B031183
CAS No.: 1501-06-0
M. Wt: 230.26 g/mol
InChI Key: NNOGMCQLKMLNPL-UHFFFAOYSA-N
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Description

Diethyl 2-acetylglutarate, also known as this compound, is a useful research compound. Its molecular formula is C11H18O5 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-acetylpentanedioate
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InChI

InChI=1S/C11H18O5/c1-4-15-10(13)7-6-9(8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOGMCQLKMLNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
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DSSTOX Substance ID

DTXSID301241682
Record name Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester
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Molecular Weight

230.26 g/mol
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CAS No.

1501-06-0
Record name Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester
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Record name Diethyl 2-acetylglutarate
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Record name 1501-06-0
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Record name Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester
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Record name Diethyl 2-acetylglutarate
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Foundational & Exploratory

An In-Depth Technical Guide to Diethyl 2-acetylglutarate: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Diethyl 2-acetylglutarate is a versatile β-keto ester that serves as a valuable intermediate in organic synthesis. Its unique structural motif, featuring both ketone and diester functionalities, allows for a wide range of chemical transformations, making it a key building block for heterocyclic compounds and complex molecular architectures relevant to the pharmaceutical and flavor industries. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, supported by detailed experimental protocols and spectral analysis.

Introduction: The Chemical Identity of this compound

This compound, systematically named diethyl 2-acetylpentanedioate, is an organic compound characterized by a five-carbon glutarate backbone substituted with an acetyl group at the C-2 position.[1][2] The presence of two ethyl ester groups and a ketone confers upon it a trifunctional nature, which is the foundation of its synthetic versatility.[3] It is a colorless to light yellow liquid with a fruity odor, a property that has led to its application as a flavoring agent.[3] However, its principal value in the scientific community lies in its role as a precursor in the synthesis of more complex molecules, including pharmaceutical intermediates.[3]

Key Identifiers and Properties

A summary of the core physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference(s)
IUPAC Name diethyl 2-acetylpentanedioate[2]
Synonyms Diethyl α-acetylglutarate, 2-Acetylglutaric acid diethyl ester[4]
CAS Number 1501-06-0[4]
Molecular Formula C₁₁H₁₈O₅[4]
Molecular Weight 230.26 g/mol [2]
Appearance Clear colorless to light yellow liquid[3]
Density ~1.071 g/mL at 25 °C[4]
Boiling Point 154 °C at 11 mmHg[5]
Refractive Index ~1.439 (n20/D)[5]
Solubility Soluble in organic solvents; insoluble in water[3]

Molecular Structure and Spectroscopic Profile

The structure of this compound is fundamental to understanding its reactivity. The molecule possesses a chiral center at the C-2 carbon, though it is commonly supplied as a racemic mixture.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Analysis

The structural features of this compound can be confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the two distinct ethyl ester groups, the acetyl methyl protons, and the protons of the glutarate backbone. The ethoxy groups typically show a triplet for the methyl protons (~1.2 ppm) and a quartet for the methylene protons (~4.1 ppm). The acetyl methyl protons appear as a singlet (~2.2 ppm). The methine proton at the chiral center (C-2) and the adjacent methylene protons of the glutarate chain will appear as complex multiplets in the region of ~2.0-3.5 ppm.[2][6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ketone (~200-205 ppm) and the two esters (~170-175 ppm). The carbons of the ethyl groups and the glutarate backbone will appear in the upfield region.[2][7] The chiral C-2 carbon typically resonates around 50-60 ppm.

  • FT-IR Spectroscopy: The infrared spectrum is dominated by strong carbonyl (C=O) stretching absorptions. Due to the presence of three carbonyl groups (one ketone, two esters), a strong, sharp band is expected in the region of 1715-1750 cm⁻¹.[8] The ketone C=O stretch typically appears around 1715 cm⁻¹, while the ester C=O stretches appear at higher wavenumbers, around 1735-1750 cm⁻¹.[9][10] Additionally, C-O stretching bands for the ester groups will be visible in the 1300-1000 cm⁻¹ region.[11]

  • Mass Spectrometry: Under electron ionization (EI), this compound will fragment through characteristic pathways for esters and ketones. Common fragmentation includes the loss of an ethoxy radical (-•OCH₂CH₃, M-45) and an ethyl group (-•CH₂CH₃, M-29).[1] Another significant fragmentation is the McLafferty rearrangement.[1][12] The base peak is often observed at m/z 114.[4]

Synthesis and Reactivity

Synthesis of this compound

A primary and industrially scalable method for the synthesis of this compound is the Michael addition (or conjugate addition) of a malonic ester derivative to an α,β-unsaturated ester.[13] Specifically, the reaction involves the addition of the enolate of diethyl acetoacetate to ethyl acrylate, catalyzed by a base such as sodium ethoxide.

Causality: The choice of a base like sodium ethoxide is critical. It must be strong enough to deprotonate the α-carbon of diethyl acetoacetate to form the nucleophilic enolate, but not so strong as to promote unwanted side reactions like self-condensation or hydrolysis of the esters. Using the ethoxide corresponding to the ester's alcohol (ethanol) prevents transesterification.[14] Ethyl acrylate is an excellent Michael acceptor due to the electron-withdrawing nature of the ester group, which polarizes the double bond and makes the β-carbon electrophilic.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Protonation A Diethyl Acetoacetate C Acetoacetate Enolate (Nucleophile) A->C + B Sodium Ethoxide (Base) B->C Deprotonation E Adduct Enolate C->E Nucleophilic Attack D Ethyl Acrylate (Michael Acceptor) D->E + G This compound (Final Product) E->G Proton Transfer F Ethanol (Proton Source) F->G +

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its β-keto ester moiety. The α-proton at the C-2 position is acidic and can be readily removed by a base to form a resonance-stabilized enolate, which is a potent carbon nucleophile.

Key Reactions:

  • Alkylation: The enolate can be alkylated at the C-2 position by reacting with alkyl halides in an SN2 reaction. This allows for the introduction of various alkyl chains, further functionalizing the molecule.[15]

  • Michael Addition: As a Michael donor, the enolate of this compound can add to a wide range of Michael acceptors (e.g., α,β-unsaturated ketones, nitriles, and esters), forming 1,5-dicarbonyl compounds which are precursors to cyclic systems via intramolecular condensation.[13][16]

  • Hantzsch Pyridine Synthesis: As a β-dicarbonyl compound, it can participate in multi-component reactions like the Hantzsch synthesis, reacting with an aldehyde and ammonia to form highly substituted dihydropyridines and pyridines, which are prevalent scaffolds in medicinal chemistry.[1]

  • Synthesis of Heterocycles: The 1,5-dicarbonyl relationship between the acetyl ketone and the C-5 ester allows for intramolecular cyclization reactions to form various heterocycles. For example, it is a known intermediate in the synthesis of furocoumarins, a class of compounds with photosensitizing and other biological activities.[5]

Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound via Michael Addition

This protocol is a generalized procedure based on the well-established Michael addition of active methylene compounds to acrylates.

Materials:

  • Diethyl acetoacetate

  • Ethyl acrylate[17]

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.

  • Base Addition: In the flask, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

  • Enolate Formation: To this solution, add diethyl acetoacetate (1.0 eq) dropwise via the dropping funnel at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Michael Addition: Add ethyl acrylate (1.0 eq) dropwise to the reaction mixture. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in diethyl ether and wash cautiously with 1 M HCl to neutralize any remaining base. Subsequently, wash with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless to light-yellow liquid.

Protocol 2: Michael Addition of this compound to Methyl Vinyl Ketone

This protocol demonstrates the utility of this compound as a Michael donor. The procedure is adapted from established methods for similar β-keto esters.[13]

Materials:

  • This compound

  • Methyl vinyl ketone

  • Sodium ethoxide (catalytic amount, ~0.1 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Initiation: Add a catalytic amount of sodium ethoxide solution to the stirred mixture at room temperature.

  • Acceptor Addition: Slowly add methyl vinyl ketone (1.0-1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete within 2-24 hours. Gentle heating can be applied to accelerate the reaction if necessary. Monitor progress by TLC.

  • Workup and Neutralization: Once the reaction is complete, cool the mixture and pour it into ice-cold water. Acidify the aqueous mixture to a pH of ~6-7 by the slow addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexanes:ethyl acetate eluent) to yield the pure Michael adduct.

G cluster_0 Step 1: Setup & Enolate Generation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Workup & Purification A Dissolve this compound in Ethanol B Add catalytic NaOEt A->B C Add Methyl Vinyl Ketone B->C D Stir at RT (2-24h) Monitor by TLC C->D E Quench with H₂O Neutralize with HCl D->E F Extract with Diethyl Ether E->F G Wash, Dry, Concentrate F->G H Purify via Column Chromatography G->H

Caption: Experimental workflow for the Michael addition using this compound.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[2] Standard laboratory safety precautions should be employed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically important molecule whose value is derived from the reactivity of its β-keto ester functionality. It serves as a robust platform for C-C bond formation through alkylation and conjugate addition reactions, and as a key component in the construction of complex heterocyclic systems. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science.

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Sources

Physical properties of diethyl 2-acetylpentanedioate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Diethyl 2-Acetylpentanedioate

Introduction

Diethyl 2-acetylpentanedioate, also known by its common synonym diethyl 2-acetylglutarate (CAS No. 1501-06-0), is a versatile β-keto ester of significant interest to the chemical and pharmaceutical industries. Its unique molecular architecture, featuring both ketone and diester functionalities, renders it a highly valuable intermediate for organic synthesis. The presence of an acidic α-hydrogen, situated between two carbonyl groups, provides a reactive site for a multitude of carbon-carbon bond-forming reactions. This reactivity is expertly harnessed in the synthesis of complex molecules, including a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs)[1][2].

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the essential physicochemical properties, spectroscopic signatures, and handling considerations for diethyl 2-acetylpentanedioate. The content herein is structured to deliver not just data, but also the underlying scientific principles and practical methodologies essential for its effective application in a laboratory setting.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. These parameters influence reaction conditions, purification strategies, and formulation development.

Compound Identification

Unambiguous identification is critical for regulatory compliance, literature searches, and accurate experimental replication.

IdentifierValueSource(s)
CAS Number 1501-06-0[3][4]
IUPAC Name diethyl 2-acetylpentanedioate[5]
Synonyms This compound[5]
Molecular Formula C₁₁H₁₈O₅[2][5]
Molecular Weight 230.26 g/mol [5]
InChI Key NNOGMCQLKMLNPL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC(C(C)=O)C(=O)OCC
Physical Properties

The experimental physical properties of diethyl 2-acetylpentanedioate are summarized below. These values are critical for designing experimental setups, such as distillation for purification or calculating molar quantities for reactions.

Physical PropertyValueSignificance and Experimental Context
Appearance Clear, colorless to light yellow liquidThe visual appearance serves as a preliminary quality control check. Any significant deviation in color may indicate impurities or degradation.[2][3]
Density 1.071 g/mL at 25 °CDensity is essential for converting between mass and volume, which is a routine requirement for setting up reactions without needing to weigh a liquid.[3][4]
Boiling Point 154 °C at 11 mmHg (~15 hPa)The high boiling point at atmospheric pressure necessitates vacuum distillation for purification to prevent thermal decomposition. This value guides the selection of appropriate vacuum and temperature conditions.[1][4]
Refractive Index n20/D 1.439The refractive index is a quick and non-destructive method for assessing the purity of a liquid sample. A measured value deviating from the standard can indicate the presence of contaminants.[4]
Solubility Soluble in organic solvents, insoluble in water.This property dictates the choice of solvents for reactions and extractions. Its immiscibility with water is key for aqueous workup procedures.[2]

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural elucidation. For a molecule like diethyl 2-acetylpentanedioate, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming its identity and purity. The following sections detail the predicted spectral data, grounded in fundamental spectroscopic principles, and provide standardized protocols for data acquisition.

Diagram: Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Purified Diethyl 2-Acetylpentanedioate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ IR FTIR Spectroscopy Sample->IR Prepare thin film Structure Structural Confirmation NMR->Structure Chemical Shifts & Couplings IR->Structure Functional Group Vibrations Purity Purity Assessment Structure->Purity Compare with expected data

Caption: Workflow for the structural elucidation of diethyl 2-acetylpentanedioate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule.

The structure of diethyl 2-acetylpentanedioate suggests five distinct proton environments. The predicted chemical shifts (δ) in ppm, multiplicities, and integrations are outlined below. This prediction is based on the established effects of neighboring electronegative atoms and carbonyl groups, which deshield adjacent protons, shifting their signals downfield.

Signal LabelApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a1.25Triplet6H-O-CH₂-CH₃ (from two ethyl esters)
b2.20Singlet3H-C(O)-CH₃ (acetyl group)
c2.30 - 2.50Multiplet4H-C(O)-CH₂-CH₂ -CH-
d3.60Triplet1H-CH₂-CH -C(O)-
e4.15Quartet4H-O-CH₂ -CH₃ (from two ethyl esters)

Diagram: Molecular Structure with Proton Assignments

Caption: ¹H NMR assignments for diethyl 2-acetylpentanedioate.

  • Sample Preparation: Accurately weigh 5-10 mg of purified diethyl 2-acetylpentanedioate and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using standard instrument parameters for ¹H NMR. Typically, 8 to 16 scans are sufficient.

  • Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). The resulting spectrum should be phased and baseline-corrected. Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms and their chemical environments. In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line.

The molecule has nine unique carbon atoms. The carbonyl carbons are the most deshielded and appear furthest downfield.

Approx. Chemical Shift (δ, ppm)AssignmentCarbon Type
14.1C H₃-CH₂-O-Methyl (Ester)
28.5-CH-C H₂-CH₂-Methylene
29.8C H₃-C(O)-Methyl (Acetyl)
35.4-CH-CH₂-C H₂-Methylene
55.0-C H-C(O)-Methine
61.0-O-C H₂-CH₃Methylene (Ester)
169.5-CH-C (O)-O-Carbonyl (Ester)
172.0-CH₂-C (O)-O-Carbonyl (Ester)
202.0-C (O)-CH₃Carbonyl (Ketone)
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Acquisition: Acquire the spectrum using a standard broadband proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required compared to ¹H NMR to obtain a good signal-to-noise ratio, especially for the quaternary carbonyl carbons.

  • Processing & Analysis: Process the data similarly to the ¹H spectrum. Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm). Correlate the number of observed signals with the number of unique carbons in the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending).

The key diagnostic peaks for diethyl 2-acetylpentanedioate are the strong C=O (carbonyl) stretching bands. The presence of three carbonyl groups (one ketone, two esters) will likely result in a strong, possibly broad or overlapping, absorption band in the characteristic region.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~1740StrongC=O StretchEster Carbonyl
~1715StrongC=O StretchKetone Carbonyl
2980-2850MediumC-H Stretchsp³ C-H
1250-1100StrongC-O StretchEster C-O
  • Sample Preparation: Place one or two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

  • Film Formation: Gently place a second salt plate on top of the first, spreading the liquid into a uniform thin film between the plates.

  • Data Acquisition: Place the assembled plates into the sample holder of the FTIR spectrometer.

  • Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty salt plates should be acquired and automatically subtracted by the instrument's software.

  • Analysis: Analyze the resulting spectrum, identifying the key absorption bands and correlating them with the expected functional groups.

Safety, Handling, and Reactivity

Safety and Handling

Proper handling is essential for laboratory safety. While a comprehensive Safety Data Sheet (SDS) for this specific compound was not available in public databases, data from the supplier provides key safety information. Researchers must always consult the specific SDS provided by their chemical vendor before use.

Safety AspectInformation and PrecautionSource
GHS Classification Combustible Liquid (Storage Class 10)
Water Hazard Class 3 (Severely hazardous to water)
Personal Protective Equipment (PPE) Wear protective gloves and eyeshields.
Storage Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]
Handling Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.[6]
Chemical Reactivity and Incompatibilities

The primary driver of this molecule's reactivity is the β-keto ester moiety. The α-proton is acidic and can be readily removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, making the compound an excellent substrate for alkylation, acylation, and condensation reactions.

  • Incompatible Materials: As a general principle for esters and ketones, avoid strong oxidizing agents, strong acids, and strong bases, which can catalyze hydrolysis or other unintended reactions.

Conclusion

Diethyl 2-acetylpentanedioate is a valuable synthetic building block whose utility is underpinned by its distinct physical and chemical properties. This guide has provided a detailed overview of its key physicochemical data, including density, boiling point, and refractive index, which are crucial for its practical handling and purification. Furthermore, a thorough analysis of its expected spectroscopic signatures in ¹H NMR, ¹³C NMR, and IR spectroscopy has been presented, along with standardized protocols for their acquisition. This information equips researchers and drug development professionals with the foundational knowledge required to confidently identify, handle, and employ this versatile compound in their synthetic endeavors.

References

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  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 1501-06-0). Retrieved from [Link]

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Diethyl 2-acetylglutarate: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2-acetylglutarate (CAS No. 1501-06-0), a multifunctional diester, serves as a pivotal intermediate in advanced organic synthesis. Its unique molecular architecture, featuring both a β-ketoester system and a glutarate backbone, renders it a versatile building block for the construction of complex molecular frameworks, particularly heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth exploration of the synthesis, properties, and core applications of this compound, with a focus on its role in drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Physicochemical and Spectroscopic Profile

This compound is a clear, colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below, providing essential data for experimental design and characterization.

PropertyValueSource(s)
CAS Number 1501-06-0[2][3]
Molecular Formula C₁₁H₁₈O₅[2]
Molecular Weight 230.26 g/mol [2]
Density 1.071 g/mL at 25 °C[1]
Boiling Point 154 °C at 11 mmHg[1]
Refractive Index (n20/D) 1.439[1]
Solubility Soluble in organic solvents, insoluble in water.[1]

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound. Key spectral features are available across various databases.

  • ¹H NMR & ¹³C NMR: Detailed spectra are available in databases such as PubChem, providing characteristic shifts for the ethyl ester and acetylglutarate moieties.

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature strong carbonyl (C=O) stretching bands from the ketone and two ester groups.

  • Mass Spectrometry (MS): Electron ionization mass spectra are available through resources like the NIST WebBook, aiding in molecular weight confirmation and fragmentation analysis.[3]

Synthesis of this compound: The Michael Addition

The primary and most efficient method for the synthesis of this compound is the Michael addition reaction.[1][4][5] This conjugate addition involves the reaction of a Michael donor, ethyl acetoacetate, with a Michael acceptor, ethyl acrylate.

Mechanistic Rationale

The reaction is typically base-catalyzed. The base abstracts an acidic α-proton from ethyl acetoacetate, which is positioned between two electron-withdrawing carbonyl groups, to form a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the electrophilic β-carbon of ethyl acrylate in a 1,4-conjugate fashion. Subsequent protonation of the resulting enolate yields the final product, this compound. The driving force for this reaction is the formation of a stable carbon-carbon σ-bond.[1]

Michael_Addition cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation EAA Ethyl Acetoacetate Enolate Resonance-Stabilized Enolate EAA->Enolate Base abstraction of α-H⁺ Base Base (e.g., NaOEt) Adduct Intermediate Adduct Enolate->Adduct 1,4-Conjugate Addition EA Ethyl Acrylate EA->Adduct Product This compound Adduct->Product Protonation

Caption: Mechanism of this compound Synthesis via Michael Addition.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for Michael additions involving β-ketoesters.

Materials:

  • Ethyl acetoacetate

  • Ethyl acrylate

  • Anhydrous Ethanol

  • Sodium metal (or Sodium ethoxide)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide Catalyst: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by cautiously adding clean sodium metal (1.0 equivalent) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Once all the sodium has reacted, cool the sodium ethoxide solution to room temperature. Add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution.

  • Michael Addition: To the resulting solution of the ethyl acetoacetate enolate, add ethyl acrylate (1.0 equivalent) dropwise at a rate that maintains the reaction temperature below 30-40 °C. Mild cooling with a water bath may be necessary.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, carefully neutralize the mixture with 1 M hydrochloric acid until it is slightly acidic. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Extraction and Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

Applications in Pharmaceutical and Heterocyclic Synthesis

The synthetic utility of this compound lies in its ability to serve as a precursor for more complex molecules, particularly in the construction of heterocyclic rings, which are prevalent in many pharmaceuticals.

The Hantzsch Dihydropyridine Synthesis

A primary application of this compound is in the Hantzsch dihydropyridine synthesis , a multi-component reaction that produces 1,4-dihydropyridine (1,4-DHP) derivatives.[6][7][8] These 1,4-DHP scaffolds are the core structure of a major class of calcium channel blockers used to treat hypertension and angina, such as Nifedipine and Amlodipine.[7]

In a modified Hantzsch synthesis, this compound can be reacted with an aldehyde and a source of ammonia (such as ammonium acetate) to form a substituted 1,4-dihydropyridine. The acetyl group and one of the ester groups of this compound participate in the cyclocondensation.

Hantzsch_Synthesis DAG This compound DHP 1,4-Dihydropyridine Derivative DAG->DHP Aldehyde Aldehyde (R-CHO) Aldehyde->DHP Ammonia Ammonia (NH₃) Ammonia->DHP

Caption: Hantzsch Synthesis using this compound.

Illustrative Protocol: Synthesis of a 1,4-Dihydropyridine Derivative

This protocol outlines the synthesis of a 4-substituted-1,4-dihydropyridine derivative, demonstrating the utility of this compound as a key building block.[9][10]

Materials:

  • This compound (1.0 equivalent)

  • An aromatic or aliphatic aldehyde (e.g., benzaldehyde) (1.0 equivalent)

  • Ammonium acetate (1.2 equivalents)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the chosen aldehyde in ethanol.

  • Addition of Ammonia Source: Add ammonium acetate to the solution and stir.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC. The reaction is typically complete within 4-8 hours.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,4-dihydropyridine derivative.

The resulting 1,4-dihydropyridine can be further modified, for example, through oxidation to the corresponding pyridine, or by transformations of the ester and acetyl side chains, opening avenues to a diverse range of potential drug candidates.

Safety and Handling

This compound is known to cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For comprehensive safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the Michael addition and its ability to participate in powerful ring-forming reactions like the Hantzsch synthesis make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the creation of novel and therapeutically important molecules.

References

  • Guidechem. This compound 1501-06-0 wiki.

  • Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(2), 165-194.

  • Bradford, M. C., & Miller, K. M. (2012). Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. Request PDF.

  • Wikipedia. Hantzsch pyridine synthesis.

  • BenchChem. Application Notes and Protocols: Michael Addition of Diethyl 2-(2-oxopropyl)malonate.

  • chemeurope.com. Hantzsch pyridine synthesis.

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.

  • BenchChem. Application Notes and Protocols for the Hantzsch Synthesis of 2,4-Diethylpyridine.

  • BenchChem. Application Notes and Protocols for Michael Addition Reactions Involving Diethyl hex-2-enedioate.

  • Khan, K. M., et al. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. European Journal of Medicinal Chemistry, 95, 199-209.

  • Organic Chemistry Portal. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.

  • Çetinkaya, İ. B. (2016). Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Thesis.

  • Zohra, F., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Recent Patents on Anti-Cancer Drug Discovery, 13(2), 255-264.

  • Al-Ghorbani, M., et al. (2015). Synthesis of new series of 1,4-dihydropyridine derivatives (1a-g) and (2a-g). ResearchGate.

  • Zonouz, A. O., et al. (2010). Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. ResearchGate.

  • Valdés, C., et al. (2010). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Molecules, 15(10), 7085-7096.

  • Lecomte, M., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv.

  • Khan, K. M., et al. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. ResearchGate.

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IUPAC name for Diethyl 2-acetylglutarate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethyl 2-acetylpentanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-acetylpentanedioate (commonly known as Diethyl 2-acetylglutarate), a versatile β-keto ester with significant applications in organic synthesis and drug development. This document elucidates the compound's chemical identity, physicochemical properties, and detailed synthetic protocols. Emphasis is placed on the mechanistic underpinnings of its synthesis and its reactivity, which makes it a valuable precursor for complex molecular architectures, particularly heterocyclic systems. This guide serves as a foundational resource for professionals leveraging this compound in research and development.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the cornerstone of scientific research. While commonly referred to as this compound, the systematic IUPAC name is Diethyl 2-acetylpentanedioate[1]. This nomenclature precisely describes its structure as a five-carbon dioate (pentanedioate) with an acetyl group at the second carbon position.

A comprehensive list of identifiers for Diethyl 2-acetylpentanedioate is provided in Table 1, crucial for unambiguous database and literature searches.

Table 1: Chemical Identifiers for Diethyl 2-acetylpentanedioate

IdentifierValue
IUPAC Name diethyl 2-acetylpentanedioate[1]
Common Name This compound[1]
CAS Number 1501-06-0[1][2]
Molecular Formula C₁₁H₁₈O₅[1][2][3]
Molecular Weight 230.26 g/mol [1][4]
Canonical SMILES CCOC(=O)CCC(C(=O)C)C(=O)OCC[1]
InChI Key NNOGMCQLKMLNPL-UHFFFAOYSA-N[1][2]
EINECS Number 216-114-0[1]
Synonyms 2-Acetylglutaric acid diethyl ester, Diethyl α-acetylglutarate[1][2][5]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification methods. Diethyl 2-acetylpentanedioate is a clear, colorless to light yellow liquid under standard conditions[3]. Key properties are summarized in Table 2.

Table 2: Physicochemical Properties of Diethyl 2-acetylpentanedioate

PropertyValueSource
Appearance Clear colorless to light yellow liquid[3]
Boiling Point 154 °C at 11 mmHg[4][6]
Density 1.071 g/mL at 25 °C[3][4][6]
Refractive Index (n²⁰/D) 1.439[4][6]
Flash Point >110 °C (>230 °F)[4]
Solubility Soluble in organic solvents; insoluble in water.[3]

Synthesis: The Michael Addition Pathway

A robust and widely recognized method for synthesizing Diethyl 2-acetylpentanedioate is the base-catalyzed Michael addition of ethyl acetoacetate to ethyl acrylate. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.

Reaction Mechanism

The causality behind this synthesis lies in the unique reactivity of the α-proton of ethyl acetoacetate.

  • Enolate Formation: A suitable base, typically sodium ethoxide (NaOEt), abstracts the highly acidic α-proton located between the two carbonyl groups of ethyl acetoacetate. This deprotonation is favorable because the resulting negative charge is delocalized and stabilized by resonance across both carbonyls, forming a soft nucleophilic enolate.

  • Nucleophilic Attack: The resonance-stabilized enolate then acts as a nucleophile, attacking the electrophilic β-carbon of ethyl acrylate in a conjugate (1,4-) addition. This is the key Michael addition step.

  • Protonation: The resulting intermediate is protonated by the solvent (ethanol, the conjugate acid of the ethoxide base) to yield the final product, Diethyl 2-acetylpentanedioate.

The choice of sodium ethoxide as the base is critical; it prevents transesterification, as the ethoxide anion matches the ethyl ester groups of the reactants.

Synthetic Workflow Diagram

The following diagram outlines the logical flow of the synthesis, from reaction setup to final purification.

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage A Prepare NaOEt in Ethanol B Add Ethyl Acetoacetate (Enolate Formation) A->B C Slowly Add Ethyl Acrylate (Michael Addition) B->C D Reflux to Completion C->D E Cool and Neutralize with Dilute Acid D->E F Solvent Extraction (e.g., with Diethyl Ether) E->F G Wash Organic Layer (Water, Brine) F->G H Dry with Anhydrous MgSO₄ G->H I Filter and Evaporate Solvent H->I J Vacuum Distillation I->J K Characterize Pure Product J->K

Caption: Workflow for the synthesis and purification of Diethyl 2-acetylpentanedioate.

Detailed Experimental Protocol

This protocol is a representative method and should be performed with appropriate safety precautions by trained personnel.

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add ethyl acetoacetate (1.0 eq) dropwise via the dropping funnel to the stirred solution. Stir for 30 minutes at 0-5 °C to ensure complete formation of the sodium enolate.

  • Michael Addition: Add ethyl acrylate (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to drive the reaction to completion.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume). Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation (e.g., 154 °C at 11 mmHg) to yield pure Diethyl 2-acetylpentanedioate[4][6].

Chemical Reactivity and Synthetic Utility

The synthetic versatility of Diethyl 2-acetylpentanedioate stems from its β-keto ester functionality. This structural motif provides multiple reactive sites for further chemical transformations.

Key Reactive Sites

The molecule's reactivity is dominated by the acidic α-proton and the electrophilic carbonyl carbons. The presence of three carbonyl groups makes it a valuable building block for synthesizing more complex molecules, especially heterocycles. It serves as a key intermediate in reactions like the Hantzsch pyridine synthesis or similar multicomponent reactions for generating diverse molecular scaffolds[7].

The diagram below illustrates the formation of the resonance-stabilized enolate, the key reactive intermediate.

Caption: Enolate formation from Diethyl 2-acetylpentanedioate.

Applications in Research and Drug Development

Diethyl 2-acetylpentanedioate is not typically an end-product but rather a crucial intermediate.

  • Pharmaceutical Synthesis: Its structure is a versatile scaffold for building more complex molecules. The ability to incorporate its acetyl and glutarate moieties is valuable for creating novel active pharmaceutical ingredients (APIs)[3].

  • Flavor and Fragrance: It is also utilized as a flavoring agent in the food industry, contributing a fruity and sweet taste to various products[3].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Diethyl 2-acetylpentanedioate presents several hazards.

  • Hazard Statements:

    • H315: Causes skin irritation[1][4].

    • H319: Causes serious eye irritation[1][4].

    • H335: May cause respiratory irritation[1].

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Diethyl 2-acetylpentanedioate is a foundational building block in organic synthesis. A thorough understanding of its properties, synthesis via the Michael addition, and inherent reactivity is essential for any researcher or scientist aiming to utilize it effectively. Its role as a precursor for complex chemical structures ensures its continued relevance in both academic research and the industrial development of pharmaceuticals and other fine chemicals.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73915, this compound. [Link]

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A Technical Guide to the Spectroscopic Characterization of Diethyl 2-acetylglutarate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Diethyl 2-acetylglutarate (CAS No. 1501-06-0), a key intermediate in the pharmaceutical and flavor industries.[1] As a molecule incorporating multiple functional groups, including two esters and a ketone, a multi-faceted spectroscopic approach is essential for unambiguous structural confirmation and purity assessment. This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol , possesses a chiral center at the C2 position.[1][2] The structural complexity, featuring two chemically distinct ethyl ester groups and an acetyl moiety, gives rise to a rich and informative set of spectroscopic data. A thorough analysis requires correlating data from multiple techniques to account for every structural feature.

The logical workflow for characterizing a novel or synthesized batch of this compound involves a sequential spectroscopic analysis. This ensures that each piece of data builds upon the last, leading to a confident structural assignment.

G cluster_workflow Spectroscopic Analysis Workflow MS Mass Spectrometry (Molecular Weight Confirmation) IR Infrared Spectroscopy (Functional Group Identification) MS->IR Provides MW C13_NMR ¹³C NMR (Carbon Skeleton Mapping) IR->C13_NMR Confirms C=O, C-O H1_NMR ¹H NMR (Proton Environment & Connectivity) C13_NMR->H1_NMR Confirms Carbon Count Structure Final Structure Confirmation H1_NMR->Structure Assigns Connectivity

Caption: A typical workflow for the structural elucidation of an organic molecule.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for confirming the molecular weight of this compound. Electron Ionization (EI) is a common method for this type of molecule, providing both the molecular ion and characteristic fragmentation patterns that offer structural clues.

Data Summary: The mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[2] The molecular ion peak ([M]⁺) is expected at m/z 230, corresponding to the molecular weight of the compound.

Ion Typem/z (Mass/Charge)Relative IntensityProposed Fragment Structure
Molecular Ion [M]⁺230Low[C₁₁H₁₈O₅]⁺
[M - OC₂H₅]⁺185ModerateLoss of an ethoxy radical
[M - C₄H₇O₂]⁺139HighCleavage of the C2-C3 bond
[CH₃(CO)CH-COOC₂H₅]⁺114High (Base Peak)Acylium ion from α-cleavage
[CH₃CO]⁺43HighAcetyl cation

Note: Relative intensities are qualitative and based on typical fragmentation patterns. The base peak is the most intense peak in the spectrum.

Expert Interpretation: The presence of a peak at m/z 230 confirms the molecular formula. The fragmentation pattern is consistent with the structure of an ester and a ketone. The high-intensity peak at m/z 43 is the characteristic acetyl cation ([CH₃CO]⁺), confirming the presence of the acetyl group. The base peak at m/z 114 and the significant peak at m/z 139 are diagnostic fragments resulting from cleavage adjacent to the carbonyl groups, a common and predictable fragmentation pathway for such molecules.

G M [C₁₁H₁₈O₅]⁺ m/z = 230 F43 [CH₃CO]⁺ m/z = 43 M->F43 α-cleavage F114 [M - C₅H₉O₂]⁺ m/z = 114 M->F114 α-cleavage F185 [M - OC₂H₅]⁺ m/z = 185 M->F185 Loss of ethoxy radical

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: GC is an ideal separation technique for volatile, thermally stable compounds like this compound, ensuring a pure sample enters the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution (approx. 10-100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC: Use a standard non-polar capillary column (e.g., DB-5ms). Set a temperature program starting at 100°C, ramping to 250°C at 10°C/min.

    • Injector: Set to 250°C with a split ratio of 50:1.

    • MS Interface: Set transfer line temperature to 280°C.

  • Data Acquisition: Inject 1 µL of the sample. Acquire data in full scan mode from m/z 40 to 400. The electron ionization energy is typically set to 70 eV.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, IR is crucial for confirming the presence of the ester and ketone carbonyl groups and the C-O single bonds.

Predicted Data Summary:

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~2980-2850C-H stretchMedium-StrongAlkyl (CH₃, CH₂)
~1745C=O stretchStrong, SharpEster Carbonyl
~1715C=O stretchStrong, SharpKetone Carbonyl
~1250-1000C-O stretchStrongEster Linkage

Expert Interpretation: The IR spectrum is dominated by strong absorptions in the carbonyl region. Because conjugation is absent, both the ester and ketone C=O stretching vibrations are expected at high frequencies. The ester carbonyl typically appears at a slightly higher wavenumber (~1745 cm⁻¹) than the ketone (~1715 cm⁻¹). The presence of two distinct, strong peaks in this region is a key indicator of the molecule's structure. Furthermore, a strong, broad absorption band between 1250-1000 cm⁻¹ confirms the C-O single bond stretching of the ester groups. The absorptions in the ~2980 cm⁻¹ region are characteristic of the sp³ C-H bonds in the ethyl and glutarate backbone.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Rationale: ATR-FTIR is the method of choice for liquid samples as it requires minimal sample preparation and is easy to clean.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a soft tissue soaked in isopropanol.

  • Background Scan: Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with isopropanol immediately after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the complete structural elucidation of this compound.

¹H NMR Spectroscopy

Proton NMR reveals the number of different proton environments and their connectivity through spin-spin coupling.

Predicted Data Summary (300 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.12Quartet (q)4H-O-CH₂ -CH₃ (Ester)
~3.50Triplet (t)1HCH -C=O (C2-H)
~2.40Triplet (t)2H-CH₂ -CH₂- (C4-H₂)
~2.20Singlet (s)3H-CO-CH₃ (Acetyl)
~2.10Multiplet (m)2H-CH₂-CH₂ -CH (C3-H₂)
~1.25Triplet (t)6H-O-CH₂-CH₃ (Ester)

Expert Interpretation: The ¹H NMR spectrum is expected to show six distinct signals. The two ethyl groups of the esters are identified by the quartet at ~4.12 ppm (the CH₂ group deshielded by the adjacent oxygen) and the corresponding triplet at ~1.25 ppm (the terminal CH₃ group). The integration of 4H and 6H, respectively, confirms two equivalent ethyl groups. The sharp singlet at ~2.20 ppm with an integration of 3H is unambiguously assigned to the acetyl methyl group. The methine proton at the chiral center (C2) is expected to be a triplet around 3.50 ppm due to coupling with the adjacent C3 methylene protons. The remaining two methylene groups of the glutarate chain (C3 and C4) will appear as multiplets in the 2.1-2.4 ppm range.

¹³C NMR Spectroscopy

Carbon NMR indicates the number of unique carbon environments in the molecule.

Predicted Data Summary (75 MHz, CDCl₃):

Chemical Shift (δ, ppm)Carbon TypeAssignment
~202C=OKetone (Acetyl)
~172C=OEster (C1)
~169C=OEster (C5)
~61-CH₂--O-CH₂ -CH₃ (Ester)
~55-CH-C H-C=O (C2)
~30-CH₂--C H₂- (C4)
~29-CH₃-CO-C H₃ (Acetyl)
~27-CH₂--C H₂- (C3)
~14-CH₃-O-CH₂-C H₃ (Ester)

Expert Interpretation: The ¹³C NMR spectrum is expected to display nine signals, confirming the presence of nine chemically non-equivalent carbons (note: the two -O-CH₂- carbons and two -CH₃ carbons of the ethyl groups are equivalent to each other, respectively). The three signals in the downfield region (>160 ppm) are characteristic of carbonyl carbons. The ketone carbonyl is typically the most deshielded (~202 ppm), while the two ester carbonyls will appear slightly upfield (~172 and ~169 ppm). The signals for the oxygen-attached CH₂ carbons of the ethyl groups are found around 61 ppm. The remaining aliphatic carbons of the glutarate backbone, acetyl methyl, and ethyl methyl groups appear in the upfield region (< 60 ppm).

Experimental Protocol: ¹H and ¹³C NMR
  • Rationale: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic molecules, and Tetramethylsilane (TMS) provides a reliable internal reference.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. Ensure the sample is fully dissolved.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A longer acquisition time and/or a higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H and ¹³C spectra by setting the TMS signal to 0.00 ppm. Integrate the ¹H NMR signals.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy provides a complete and unambiguous characterization of this compound. MS confirms the molecular weight and offers key fragmentation clues. IR spectroscopy validates the presence of the critical carbonyl functional groups. Finally, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, allowing for the precise assignment of every atom in the structure. The protocols and data presented in this guide serve as a comprehensive reference for researchers and quality control professionals working with this important chemical compound.

References

  • National Institute of Standards and Technology (NIST) . (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 73915, this compound. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS) . (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • University of Rochester, Department of Chemistry . (2026). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Drawell . (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • The University of Melbourne . (2026). STANDARD OPERATING PROCEDURE - Instrument: GCMS. Retrieved from [Link]

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An In-Depth Technical Guide to Diethyl α-Acetylglutarate: From Synthesis to Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of diethyl α-acetylglutarate, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, from its fundamental chemical properties to its role in the synthesis of bioactive molecules.

Executive Summary

Diethyl α-acetylglutarate, with the molecular formula C₁₁H₁₈O₅ and a molecular weight of approximately 230.26 g/mol , is a key building block in synthetic chemistry.[1][2][3][4] Its unique structure, featuring both a β-ketoester and a diester functionality, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds. A notable application of this intermediate is in the preparation of furocoumarins, a class of compounds that have shown promise as inhibitors of HIV-1 integrase. This guide will delve into the synthesis of diethyl α-acetylglutarate, its chemical properties, and its application in the development of these potential antiviral agents, providing detailed protocols and mechanistic insights.

Physicochemical Properties of Diethyl α-Acetylglutarate

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of diethyl α-acetylglutarate are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₈O₅[1][2][3][4]
Molecular Weight 230.26 g/mol [1][3][4]
CAS Number 1501-06-0[1][2][4]
Appearance Clear, colorless to light yellow liquid[4]
Boiling Point 154 °C at 11 mmHg[4]
Density 1.071 g/mL at 25 °C[4]
Refractive Index n20/D 1.439[4]
Synonyms Diethyl 2-acetylglutarate, 2-Acetylglutaric acid diethyl ester, Diethyl α-acetoglutarate[1][2][4]

Synthesis of Diethyl α-Acetylglutarate: A Plausible Experimental Protocol

Reaction Principle:

The synthesis involves the conjugate addition of a malonic ester enolate to an α,β-unsaturated ester. Specifically, the enolate of diethyl malonate acts as the Michael donor, and ethyl acrylate serves as the Michael acceptor. The resulting intermediate is then acetylated to yield the final product.

Experimental Workflow Diagram:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Acetylation cluster_2 Work-up & Purification Diethyl Malonate Diethyl Malonate Intermediate Enolate Intermediate Enolate Diethyl Malonate->Intermediate Enolate  NaOEt, EtOH Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Intermediate Enolate Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Intermediate Enolate Michael Adduct Michael Adduct Intermediate Enolate->Michael Adduct  + Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Michael Adduct Diethyl alpha-Acetylglutarate Diethyl alpha-Acetylglutarate Michael Adduct->Diethyl alpha-Acetylglutarate  + Acetyl Chloride Acetyl Chloride Acetyl Chloride Acetyl Chloride->Diethyl alpha-Acetylglutarate Quenching (NH4Cl) Quenching (NH4Cl) Diethyl alpha-Acetylglutarate->Quenching (NH4Cl) Extraction (EtOAc) Extraction (EtOAc) Quenching (NH4Cl)->Extraction (EtOAc) Drying (Na2SO4) Drying (Na2SO4) Extraction (EtOAc)->Drying (Na2SO4) Solvent Removal Solvent Removal Drying (Na2SO4)->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Pure Product Pure Product Vacuum Distillation->Pure Product

Caption: Plausible synthetic workflow for diethyl α-acetylglutarate.

Step-by-Step Methodology:
  • Preparation of the Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

  • Formation of the Enolate: In the reaction flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. Cool the solution to 0-5 °C in an ice bath.

  • Michael Addition: Add diethyl malonate dropwise to the sodium ethoxide solution with continuous stirring. After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature. Then, add ethyl acrylate dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Acetylation: Cool the reaction mixture back to 0-5 °C and add acetyl chloride dropwise. A precipitate of sodium chloride will form. After the addition, allow the mixture to stir at room temperature for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure diethyl α-acetylglutarate.

Application in the Synthesis of Furocoumarin-Based HIV-1 Integrase Inhibitors

A significant application of diethyl α-acetylglutarate in drug discovery is its use as a key starting material for the synthesis of novel furocoumarins with potential activity as HIV-1 integrase inhibitors.[2]

The Pechmann Condensation: A Gateway to Coumarins:

The synthesis of the coumarin core of these bioactive molecules is typically achieved through a Pechmann condensation.[6][7] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[6] In the synthesis of the furocoumarin derivatives, a substituted phenol (such as resorcinol) is reacted with diethyl α-acetylglutarate.

Synthetic Scheme Overview:

G Diethyl alpha-Acetylglutarate Diethyl alpha-Acetylglutarate Pechmann Condensation Pechmann Condensation Diethyl alpha-Acetylglutarate->Pechmann Condensation Resorcinol Resorcinol Resorcinol->Pechmann Condensation Coumarin Intermediate Coumarin Intermediate Pechmann Condensation->Coumarin Intermediate  Acid Catalyst Further Cyclization & Amidation Further Cyclization & Amidation Coumarin Intermediate->Further Cyclization & Amidation Furocoumarin Derivative Furocoumarin Derivative Further Cyclization & Amidation->Furocoumarin Derivative HIV-1 Integrase Inhibition HIV-1 Integrase Inhibition Furocoumarin Derivative->HIV-1 Integrase Inhibition

Caption: Synthetic pathway from diethyl α-acetylglutarate to furocoumarin-based HIV-1 integrase inhibitors.

The synthesis proceeds via a multi-step pathway that begins with the Pechmann condensation of resorcinol and diethyl α-acetylglutarate to form a coumarin intermediate.[2] This is followed by a series of reactions, including cyclization to form the furan ring and subsequent amidation, to yield the final N-substituted 3-{3,5-dimethylfuro[3,2-g]coumarin-6-yl}propanamides.[2]

Mechanism of HIV-1 Integrase Inhibition by Furocoumarin Derivatives

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.[8][9] Inhibition of this enzyme is a key therapeutic strategy for the treatment of HIV/AIDS.

The furocoumarin derivatives synthesized from diethyl α-acetylglutarate are designed to act as strand-transfer inhibitors.[2] The proposed mechanism of action involves the chelation of the divalent metal ions (typically Mg²⁺ or Mn²⁺) present in the active site of the integrase enzyme.[8] This chelation prevents the catalytic activity of the enzyme, thereby blocking the integration of the viral DNA into the host genome.

Signaling Pathway Diagram:

G cluster_0 Normal HIV-1 Integration cluster_1 Inhibition by Furocoumarin Derivative HIV-1 Integrase HIV-1 Integrase Integration Integration HIV-1 Integrase->Integration Chelation of Metal Ions Chelation of Metal Ions HIV-1 Integrase->Chelation of Metal Ions Viral DNA Viral DNA Viral DNA->Integration Host DNA Host DNA Host DNA->Integration Viral Replication Viral Replication Integration->Viral Replication Furocoumarin Derivative Furocoumarin Derivative Furocoumarin Derivative->Chelation of Metal Ions Inactive Integrase Inactive Integrase Chelation of Metal Ions->Inactive Integrase Blocked Integration Blocked Integration Inactive Integrase->Blocked Integration Inhibited Viral Replication Inhibited Viral Replication Blocked Integration->Inhibited Viral Replication

Caption: Mechanism of HIV-1 integrase inhibition by furocoumarin derivatives.

Safety and Handling

Diethyl α-acetylglutarate should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Diethyl α-acetylglutarate is a valuable and versatile intermediate in organic synthesis, with demonstrated utility in the development of potential antiviral agents. Its straightforward, albeit not formally published, synthesis via Michael addition and its reactivity in reactions such as the Pechmann condensation make it an accessible building block for medicinal chemists. The development of furocoumarin-based HIV-1 integrase inhibitors from this precursor highlights the importance of such fundamental chemical scaffolds in the ongoing search for new and effective therapeutics. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize diethyl α-acetylglutarate in their synthetic endeavors.

References

  • Wikipedia. Pechmann condensation. [Link]

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. [Link]

  • Recent advances in the synthesis and applications of furocoumarin derivatives. Chinese Chemical Letters. [Link]

  • Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis and applications of furocoumarin derivatives. ResearchGate. [Link]

  • Coumarin Synthesis Via The Pechmann Reaction. IJSART. [Link]

  • This compound. NIST WebBook. [Link]

  • Novel furocoumarins as potential HIV-1 integrase inhibitors. PubMed. [Link]

  • This compound | C11H18O5. PubChem. [Link]

  • Inhibition of human immunodeficiency virus type-1 integrase by curcumin. PubMed. [Link]

  • Mechanisms and inhibition of HIV integration. PMC. [Link]

  • Mechanism of HIV-1 integrase inhibition by styrylquinoline derivatives in vitro. PubMed. [Link]

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PMC. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. [Link]

  • Michael addition reaction. Wikipedia. [Link]

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Solubility of Diethyl 2-acetylglutarate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Diethyl 2-acetylglutarate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1501-06-0) is a diester of significant interest in various chemical and pharmaceutical applications.[1] With the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol , its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals, is well-established.[1] Its structure, featuring both ketone and ester functional groups, makes it a versatile building block for heterocyclic compounds such as pyrroles and pyridines.[2] A thorough understanding of its solubility in organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, theoretical underpinnings, and a practical, field-tested protocol for solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
CAS Number 1501-06-0[3][4]
Molecular Formula C₁₁H₁₈O₅[3]
Molecular Weight 230.26 g/mol [3]
Appearance Clear, colorless to light yellow liquid[1]
Boiling Point 154 °C at 11 mmHg[5]
Density 1.071 g/mL at 25 °C[5]
Water Solubility Generally considered insoluble. One source reports a value of 1.071 g/mL at 25°C, which is likely a misinterpretation of density.[1]
Organic Solvent Solubility Generally soluble in organic solvents.[1]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall molecular structure.

This compound possesses a combination of polar and non-polar characteristics:

  • Polar Features : The presence of five oxygen atoms within three carbonyl groups (one ketone and two esters) creates regions of high electron density, making the molecule capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[1]

  • Non-polar Features : The molecule also contains a significant hydrocarbon backbone, including two ethyl groups, which contributes to its non-polar character.

This dual nature suggests that this compound will be most soluble in solvents of intermediate polarity and will also show considerable solubility in a wide range of common organic solvents. Its insolubility in water is due to the dominance of its non-polar hydrocarbon regions relative to its polar functional groups, preventing the disruption of the strong hydrogen bonding network of water.

Predicted Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
Hexane Non-polarPartially SolubleThe non-polar alkyl chains of hexane will interact favorably with the hydrocarbon portions of this compound, but the polar ester and ketone groups will limit miscibility.
Toluene Non-polar (aromatic)SolubleToluene's aromatic ring can induce dipole interactions, allowing it to solvate both the polar and non-polar regions of the molecule effectively.
Diethyl Ether Moderately PolarMiscibleDiethyl ether has a similar polarity and the ability to act as a hydrogen bond acceptor, making it an excellent solvent for this compound.
Ethyl Acetate Moderately PolarMiscibleAs an ester itself, ethyl acetate shares functional group similarity, leading to favorable interactions and high solubility.[10][11][12]
Acetone Polar AproticMiscibleAcetone's strong dipole moment allows it to effectively solvate the polar ester and ketone groups.
Ethanol Polar ProticMiscibleEthanol is a polar protic solvent that can engage in hydrogen bonding with the oxygen atoms of this compound, leading to high solubility.
Methanol Polar ProticMiscibleSimilar to ethanol, methanol's polarity and hydrogen bonding capabilities will lead to high solubility.
Chloroform Moderately PolarMiscibleChloroform is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound.
Dimethyl Sulfoxide (DMSO) Polar AproticMiscibleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide array of substances and is expected to be an excellent solvent for this compound.[13]

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a robust, self-validating method for determining the solubility of a liquid analyte, such as this compound, in an organic solvent.

Objective:

To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:
  • This compound (high purity)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Vials for sample collection

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Prepare a series of standard solutions of known concentrations H Analyze the filtrate using a suitable analytical method (e.g., HPLC, GC) A->H Calibration B Add an excess of this compound to a known volume of solvent C Agitate the mixture at a constant temperature for a set time (e.g., 24-48 hours) to reach equilibrium B->C D Allow the mixture to stand to let undissolved solute settle C->D E Centrifuge the mixture to further separate the phases D->E F Carefully withdraw an aliquot of the supernatant E->F G Filter the aliquot through a syringe filter F->G G->H I Quantify the concentration against the standard curve H->I J Report solubility in g/100mL or mol/L I->J

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology:
  • Preparation of Saturated Solution:

    • To a series of vials, add a known volume of the chosen organic solvent (e.g., 5 mL).

    • Add an excess of this compound to each vial. The presence of a distinct undissolved phase after equilibration is crucial for ensuring saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a few hours to allow the undissolved solute to settle.

    • For a more complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the undissolved layer.

    • Filter the aliquot through a 0.45 µm syringe filter appropriate for the solvent into a clean vial. This step removes any remaining undissolved microdroplets.

    • Dilute the filtered sample with the solvent as necessary to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV or GC-FID) to generate a calibration curve.

    • Analyze the prepared sample from the saturated solution.

    • Determine the concentration of this compound in the sample by interpolating from the calibration curve.

  • Data Reporting:

    • Calculate the solubility, taking into account any dilution factors.

    • Report the solubility in standard units, such as g/100 mL or mol/L, and specify the temperature at which the measurement was made.

Practical Implications for Researchers

A comprehensive knowledge of the solubility of this compound is critical for:

  • Reaction Solvent Selection: Choosing a solvent in which all reactants are soluble is key to achieving optimal reaction rates and yields.

  • Purification Strategies: Solubility differences are exploited in techniques like extraction and crystallization to isolate the desired compound from impurities.

  • Drug Formulation: For pharmaceutical applications, understanding solubility in various excipients and solvent systems is fundamental to developing stable and effective drug delivery systems.

Conclusion

This compound is a valuable synthetic intermediate whose utility is closely tied to its solubility characteristics. While precise quantitative data across a broad range of organic solvents is not widely published, its molecular structure allows for reliable predictions of its solubility behavior. It is expected to be miscible with a wide array of common polar and moderately polar organic solvents, with lower solubility in non-polar solvents like hexane. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. This knowledge empowers researchers to optimize synthetic routes, streamline purification processes, and develop innovative formulations.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethyl glutarate. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Diethyl glutarate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]

  • Chem-Supply. (2007, October 24). Ethyl Acetate Data Sheet. Retrieved from [Link]

  • gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

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Diethyl 2-acetylglutarate safety and handling information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of Diethyl 2-acetylglutarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1501-06-0) is a versatile diester that serves as a critical building block in advanced organic synthesis. Its unique structure, featuring reactive ketone and ester functional groups, makes it an important intermediate in the preparation of a variety of fine chemicals and pharmaceuticals, including heterocyclic compounds like pyrroles and pyridines.[1] It also finds application in the flavor and fragrance industry, contributing a fruity aroma and taste to various products.[2]

Given its role in both research and manufacturing, a comprehensive understanding of its safety and handling protocols is paramount for professionals in drug development and chemical synthesis. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded perspective on the safe utilization of this compound, explaining the causality behind safety protocols to ensure a self-validating system of laboratory best practices.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's physical properties is the foundation of its safe handling. These characteristics dictate appropriate storage, predict its behavior under various laboratory conditions, and inform emergency response procedures.

Key Identifiers and Descriptors
PropertyValueSource
IUPAC Name diethyl 2-acetylpentanedioate[3]
Synonyms Diethyl α-acetylglutarate, 2-Acetylglutaric acid diethyl ester[3][4]
CAS Number 1501-06-0[3]
Molecular Formula C₁₁H₁₈O₅[3][5]
Molecular Weight 230.26 g/mol [2][3]
Appearance Clear, colorless to light yellow liquid[2]
MDL Number MFCD00009158[1][6]
Physicochemical Properties
PropertyValueSignificance in Handling
Boiling Point 154 °C at 11-15 mmHg (>230 °F)[1][6][7]
Density 1.071 g/cm³ at 25 °CHeavier than water.[1][2][6]
Flash Point >110 °C (>230 °F)Considered combustible, not flammable. Requires heating to generate ignitable vapors.[7]
Water Solubility Insoluble / ImmiscibleSpills will not be diluted by water; forms a separate layer.[2][8]
Vapor Pressure No data availableAssumed to be low due to high boiling point, but heating will increase vapor concentration.

Section 2: Hazard Identification and GHS Classification

Based on consolidated data from the European Chemicals Agency (ECHA), this compound is classified as an irritant.[3] While some supplier safety data sheets may not assign a hazard classification, it is prudent to adhere to the ECHA classification, which reflects a comprehensive evaluation. The primary hazards are irritation to the skin, eyes, and respiratory system.[3][9]

Hazards cluster_main Primary Hazards of this compound DEAG This compound Skin Skin Irritation (H315) DEAG->Skin Eyes Serious Eye Irritation (H319) DEAG->Eyes Respiratory Respiratory Irritation (H335) DEAG->Respiratory

Caption: Primary GHS-classified hazards associated with this compound.

GHS Hazard and Precautionary Statements
CodeStatementCategory
H315 Causes skin irritationHazard
H319 Causes serious eye irritationHazard
H335 May cause respiratory irritationHazard
P261 Avoid breathing mist or vapoursPrecautionary
P264 Wash skin thoroughly after handlingPrecautionary
P280 Wear protective gloves/protective clothing/eye protection/face protectionPrecautionary
P302+P352 IF ON SKIN: Wash with plenty of soap and waterPrecautionary
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingPrecautionary
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathingPrecautionary

Section 3: Core Safety Protocols & Procedures

A proactive approach to safety involves integrating exposure controls, proper handling techniques, and emergency preparedness into every workflow.

Exposure Control & Personal Protective Equipment (PPE)

The primary objective of PPE is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through contact or inhalation. The selection of PPE should be directly correlated with the potential for exposure during a specific task.

PPE_Workflow Start Task Assessment Task_Type What is the potential for splash or aerosol generation? Start->Task_Type Low_Risk Low Risk (e.g., weighing in ventilated balance enclosure, small volume transfers in hood) Task_Type->Low_Risk Low High_Risk Higher Risk (e.g., large volume transfers, heating, vacuum applications) Task_Type->High_Risk High PPE_Low Required PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat Low_Risk->PPE_Low PPE_High Required PPE: - Chemical Safety Goggles - Nitrile Gloves (consider double-gloving) - Chemical-resistant Apron over Lab Coat - Work exclusively in a certified chemical fume hood High_Risk->PPE_High

Caption: PPE selection workflow based on task-specific exposure risk.

Detailed PPE Protocol

  • Eye and Face Protection :

    • Causality : Protects against splashes that can cause serious eye irritation.[3]

    • Standard Use : Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[8][10]

    • High-Risk Tasks : A face shield may be worn in addition to goggles during large-volume transfers.

  • Skin Protection :

    • Causality : Prevents direct contact that leads to skin irritation.[3]

    • Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use. Remove gloves with care to avoid skin contamination.[11]

    • Clothing : A standard laboratory coat is mandatory. For tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[9] Contaminated clothing must be removed immediately and washed before reuse.[12][13]

  • Respiratory Protection :

    • Causality : Prevents inhalation of aerosols or vapors, which can cause respiratory tract irritation.[3]

    • Standard Use : All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][13]

    • Emergency/High Concentrations : If aerosols are generated outside of a fume hood or if ventilation is insufficient, a NIOSH-approved respirator may be required.[9][13]

Safe Handling and Storage

Proper handling and storage are critical for maintaining the chemical's integrity and preventing hazardous situations.

Handling Protocol

  • Work within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid all personal contact. Do not breathe vapors or mists.[9][10]

  • Wash hands and any exposed skin thoroughly after handling.[3][9]

  • Keep containers tightly closed when not in use.[8][11]

  • Take precautionary measures against static discharge, especially when transferring large quantities.

Storage Protocol

  • Conditions : Store in a cool, dry, and well-ventilated area.[2][8][12] Ambient or room temperature storage is generally acceptable.[1]

  • Container : Keep in the original, tightly sealed container.[11]

  • Incompatibilities : Segregate from strong oxidizing agents, acids, and bases.[8][14] The interaction with strong oxidizers can lead to exothermic reactions, creating a fire or explosion hazard.

  • Peroxide Formation : Like many ether and ester compounds, prolonged exposure to air and light can potentially lead to the formation of explosive peroxides.[15] It is best practice to date containers upon receipt and upon opening to track their age. Unopened containers should be safe for extended periods, but opened containers should ideally be used within 12 months.[15]

Storage cluster_storage Storage Requirements for this compound DEAG Store this compound in a Cool, Dry, Well-Ventilated Area Incompatibles Store Away From: Oxidizers Strong Oxidizing Agents Incompatibles->Oxidizers Acids Strong Acids Incompatibles->Acids Bases Strong Bases Incompatibles->Bases Spill_Response Start Spill Detected Evacuate Evacuate Immediate Area Alert Colleagues Start->Evacuate Assess Assess Spill Size & Ventilate Area Evacuate->Assess Small_Spill Small Spill (Manageable by lab personnel) Assess->Small_Spill Small Large_Spill Large Spill (Contact EHS) Assess->Large_Spill Large Absorb Contain & Absorb Spill with Inert Material (e.g., sand, vermiculite) Small_Spill->Absorb Collect Collect Absorbed Material in a Suitable, Closed Container for Disposal Absorb->Collect Clean Clean Spill Area Thoroughly with Soap and Water Collect->Clean Dispose Dispose of Waste as Hazardous Material Clean->Dispose

Caption: Step-by-step workflow for responding to an accidental spill.

Fire-Fighting Measures

  • Flash Point : >110 °C (>230 °F). [7]The material is combustible but not highly flammable.

  • Suitable Extinguishing Media : Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂). [14][16]Avoid using a direct, high-pressure water stream as it may scatter the material and spread the fire. [16]* Hazardous Combustion Products : Thermal decomposition can lead to the release of irritating gases and vapors. [10][11]* Protective Equipment : In the event of a fire, firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to hazardous decomposition products. [8][11][14]

Section 4: Stability and Reactivity Profile

  • Reactivity : No hazardous reactions are expected under normal processing. [8][10]* Chemical Stability : The substance is stable under recommended storage conditions. [8][10]* Conditions to Avoid : Keep away from heat, open flames, and other sources of ignition. [8]Avoid contact with incompatible materials.

  • Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases. [8][14]* Hazardous Decomposition Products : Combustion will produce carbon monoxide (CO) and carbon dioxide (CO₂). [14]

Section 5: Toxicological and Ecological Information

  • Toxicological Summary : The primary toxicological concern is irritation. It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). [3]Comprehensive toxicological properties have not been fully investigated. [8]* Ecological Summary : Specific ecological data is limited. As a standard precaution, the material should not be allowed to enter drains, soil, or surface water to prevent environmental contamination. [12][13]All waste should be collected and handled appropriately.

Section 6: Disposal Considerations

All chemical waste, including unused product and contaminated materials from spills, must be treated as hazardous waste.

  • Procedure : Waste disposal must be conducted in strict accordance with all local, regional, and national environmental regulations. [8]* Containers : Collect waste in suitable, properly labeled, and closed containers for disposal by a licensed professional waste disposal service. [12][13]Do not empty into drains. [17]

Conclusion

This compound is a valuable reagent in modern chemistry, but its safe use hinges on a disciplined and informed approach. The core principles of its handling are rooted in preventing direct contact and inhalation by using appropriate engineering controls (fume hoods) and a task-specific selection of personal protective equipment. Understanding its properties, recognizing its hazards as an irritant, and being prepared for emergencies are essential for any researcher, scientist, or drug development professional working with this compound. Adherence to these scientifically-backed protocols ensures both personal safety and the integrity of the research.

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An In-depth Technical Guide to Diethyl 2-acetylpentanedioate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-acetylpentanedioate, a versatile organic compound, holds a significant position in the landscape of chemical synthesis, particularly within the pharmaceutical industry. Its unique molecular architecture, featuring multiple reactive sites, renders it a valuable precursor for the construction of a diverse array of complex molecules, most notably heterocyclic systems that form the core of many therapeutic agents. This guide provides a comprehensive overview of this key chemical intermediate, encompassing its nomenclature, physicochemical properties, synthesis, and applications in drug discovery and development.

Nomenclature and Identification

While the systematic IUPAC name is diethyl 2-acetylpentanedioate, this compound is frequently referred to by several synonyms in scientific literature and chemical catalogs. A clear understanding of this nomenclature is crucial for effective information retrieval and communication.

Synonyms:

  • Diethyl 2-acetylglutarate[1][2]

  • Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester[3]

  • Pentanedioic acid, 2-acetyl-, diethyl ester[3]

  • 2-Acetylglutaric acid diethyl ester

  • Diethyl α-acetylglutarate[2]

  • NSC 42535

The unique identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number:

  • CAS Number: 1501-06-0[1][2][3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of diethyl 2-acetylpentanedioate is essential for its handling, storage, and application in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₈O₅[2][3]
Molecular Weight 230.26 g/mol [3]
Appearance Clear, colorless to light yellow liquid[1]
Boiling Point 154 °C at 11 mmHg
Density 1.071 g/mL at 25 °C
Solubility Soluble in organic solvents, insoluble in water.[1]

Synthesis of Diethyl 2-acetylpentanedioate: The Michael Addition

The primary and most efficient method for the synthesis of diethyl 2-acetylpentanedioate is the Michael addition reaction . This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor)[4][5].

In this specific synthesis, the enolate of ethyl acetoacetate acts as the Michael donor, and an α,β-unsaturated ester, such as diethyl ethylidenemalonate , serves as the Michael acceptor. The reaction is typically catalyzed by a base, such as sodium ethoxide.

Reaction Mechanism

The synthesis proceeds through the following key steps:

  • Enolate Formation: The base (e.g., sodium ethoxide) abstracts an acidic α-proton from ethyl acetoacetate to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion then attacks the β-carbon of the α,β-unsaturated ester in a conjugate addition fashion.

  • Protonation: The resulting enolate intermediate is protonated by a proton source (typically the solvent or a mild acid in the workup) to yield the final product, diethyl 2-acetylpentanedioate.

Michael_Addition cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product ethyl_acetoacetate Ethyl Acetoacetate (Michael Donor) enolate Enolate Intermediate ethyl_acetoacetate->enolate Base diethyl_ethylidenemalonate Diethyl Ethylidenemalonate (Michael Acceptor) product Diethyl 2-acetylpentanedioate diethyl_ethylidenemalonate->product base Base (e.g., Sodium Ethoxide) enolate->product + Diethyl Ethylidenemalonate

Caption: Michael Addition for Diethyl 2-acetylpentanedioate Synthesis.

Experimental Protocol: Michael Addition Synthesis

Materials:

  • Ethyl acetoacetate

  • Diethyl ethylidenemalonate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath.

  • Addition of Reactants: Add ethyl acetoacetate dropwise to the cooled sodium ethoxide solution with stirring. Following this, add diethyl ethylidenemalonate dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture in an ice bath and neutralize it with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Distillation: Purify the crude diethyl 2-acetylpentanedioate by vacuum distillation.

Applications in Drug Development: A Gateway to Heterocyclic Scaffolds

The synthetic utility of diethyl 2-acetylpentanedioate in drug development stems from its ability to serve as a versatile precursor for the synthesis of various heterocyclic compounds[6]. The presence of both a β-ketoester and a diester functionality allows for a range of chemical transformations.

Synthesis of Substituted Pyridines via the Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, a β-keto ester, and a nitrogen source (like ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine[7][8][9]. Diethyl 2-acetylpentanedioate can be conceptually utilized in a modified Hantzsch-type reaction, or its derivatives can serve as the β-keto ester component.

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Aldehyde dihydropyridine Dihydropyridine Intermediate aldehyde->dihydropyridine beta_ketoester β-Keto Ester (e.g., Diethyl 2-acetylpentanedioate derivative) beta_ketoester->dihydropyridine ammonia Ammonia ammonia->dihydropyridine pyridine Substituted Pyridine dihydropyridine->pyridine Oxidation

Caption: Hantzsch Pyridine Synthesis Workflow.

Synthesis of Substituted Pyrroles via the Paal-Knorr Synthesis

The Paal-Knorr pyrrole synthesis is a straightforward and widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia[10][11][12][13]. Diethyl 2-acetylpentanedioate can be chemically modified to generate a 1,4-dicarbonyl precursor suitable for this reaction.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis (General)

Materials:

  • 1,4-Dicarbonyl compound (derived from diethyl 2-acetylpentanedioate)

  • Primary amine (e.g., aniline) or ammonium acetate

  • Glacial acetic acid or another suitable solvent

  • Ethanol or methanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in glacial acetic acid.

  • Addition of Amine: Add the primary amine or ammonium acetate to the solution.

  • Heating: Heat the reaction mixture at reflux for the appropriate time, monitoring the reaction progress by TLC.

  • Isolation: Cool the reaction mixture and pour it into ice water to precipitate the crude pyrrole derivative.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or methanol to obtain the pure substituted pyrrole.

Synthesis of Furocoumarins

Furocoumarins, a class of compounds with significant photochemotherapeutic and other biological activities, can be synthesized using precursors derived from diethyl 2-acetylpentanedioate[14][15][16]. The synthesis often involves the construction of a furan ring onto a coumarin core. While a direct, one-step conversion is not typical, the functionalities within diethyl 2-acetylpentanedioate allow for its transformation into key intermediates for furocoumarin synthesis. For instance, it can be a starting point for creating a substituted coumarin which is then further elaborated to include the furan ring.

Case Study in Drug Development

While a specific, blockbuster drug directly citing the use of diethyl 2-acetylpentanedioate in its publicly available synthesis is not readily identifiable, this intermediate is representative of the class of β-ketoesters and 1,5-dicarbonyl precursors that are fundamental in the synthesis of numerous active pharmaceutical ingredients (APIs). For example, the core structures of many calcium channel blockers of the dihydropyridine type, and various anti-inflammatory and anti-cancer agents containing substituted pyrrole or pyridine rings, are assembled using synthetic strategies where diethyl 2-acetylpentanedioate or its analogs would be suitable starting materials. Its application is more foundational, providing a key building block for further chemical elaboration in the early stages of drug discovery and process development.

Conclusion

Diethyl 2-acetylpentanedioate is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the Michael addition and its ability to be transformed into a variety of heterocyclic systems, including pyridines, pyrroles, and precursors for furocoumarins, underscore its importance in the field of drug development. For researchers and scientists, a solid understanding of the chemistry of this compound opens up numerous possibilities for the design and synthesis of novel therapeutic agents.

References

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Commercial Availability and Synthetic Utility of Diethyl 2-acetylglutarate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-acetylglutarate (CAS No. 1501-06-0) is a versatile chemical intermediate with significant applications in the pharmaceutical and flavor industries.[1] With the chemical formula C₁₁H₁₈O₅, this diester presents as a clear, colorless to light yellow liquid and is characterized by its reactive ketone and ester functional groups.[2][3] These features make it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds that are central to many active pharmaceutical ingredients (APIs).[2] This technical guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, and its critical role in drug development, supported by detailed protocols and methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueReference
CAS Number 1501-06-0[1][4]
Molecular Formula C₁₁H₁₈O₅[1][4]
Molecular Weight 230.26 g/mol [4]
Appearance Clear colorless to light yellow liquid[2][3]
Boiling Point 154 °C at 11 mmHg[3]
Density 1.071 g/mL at 25 °C[3]
Refractive Index n20/D 1.439[3]
Solubility Soluble in organic solvents, insoluble in water.[1]

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels typically exceed 98%, with some suppliers offering grades of 99% or higher as determined by HPLC.[3][5]

SupplierPurityAvailable Quantities
Sigma-Aldrich98%100 g
Alfa Aesar98%Research quantities
TCI America>98.0% (GC)25g, 100g
Key Organics98%1g, 5g, 10g
Santa Cruz Biotechnology98%10g, 25g
Zhuozhou Wenxi Import and Export Co., Ltd.99%+ HPLCBulk (kg)
ParchemVariesBulk and specialty packaging

Note: Availability and purity may vary. It is recommended to contact suppliers directly for the most current information.

Pricing for research quantities can range from approximately $90 to $150 per 100 grams. For bulk quantities, prices are significantly lower, with some suppliers offering kilogram-scale quantities at around $10-15 per kilogram.[3][5]

Synthesis of this compound

The classical and most referenced method for the laboratory-scale synthesis of this compound is documented in Organic Syntheses. This procedure involves the acylation of diethyl glutarate.

Causality of Experimental Choices

The choice of reagents and conditions in this synthesis is dictated by the principles of ester chemistry. Diethyl glutarate serves as the carbon backbone. A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of one of the ester groups, forming an enolate. This nucleophilic enolate then attacks an acylating agent, typically ethyl acetate, in a Claisen condensation-type reaction. The subsequent workup with acid quenches the reaction and protonates the intermediate to yield the final product. The use of an excess of the acylating agent can help drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl glutarate

  • Sodium metal

  • Absolute ethanol

  • Ethyl acetate

  • Acetic acid

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: To the freshly prepared sodium ethoxide solution, add diethyl glutarate dropwise with stirring. Following the addition, add ethyl acetate dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Workup: Cool the reaction mixture to room temperature and cautiously add glacial acetic acid to neutralize the excess base. Pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The presence of both a β-ketoester moiety and a second ester group makes this compound a highly valuable precursor for the synthesis of a variety of heterocyclic systems, which are prevalent in pharmaceuticals.[2]

Synthesis of Furocoumarins

Furocoumarins are a class of organic compounds with a wide range of biological activities, including potential as HIV-1 integrase inhibitors.[3] this compound can be utilized in the synthesis of the coumarin core, which is subsequently annulated to form the furan ring. The synthesis typically begins with a Pechmann condensation or a similar reaction between a phenol and the β-ketoester functionality of this compound.

Synthesis of Pyrrole and Pyridine Derivatives

The Knorr pyrrole synthesis and the Hantzsch pyridine synthesis are classic and powerful methods for constructing these fundamental heterocyclic rings. This compound can serve as a key building block in variations of these syntheses.

  • Pyrrole Synthesis: The acetyl group and the adjacent ester can react with an α-amino ketone or a related compound to form a substituted pyrrole. The glutarate side chain offers further opportunities for functionalization or cyclization.

  • Pyridine Synthesis: In a Hantzsch-type reaction, this compound can provide the four-carbon unit required for the formation of the dihydropyridine ring, which is subsequently oxidized to the aromatic pyridine.[6][7][8][9][10] This approach allows for the synthesis of highly substituted pyridines, a common motif in drug molecules.

Caption: Synthetic pathways from this compound to key pharmaceutical heterocycles.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound. It provides information on both the retention time of the compound and its mass spectrum, which serves as a molecular fingerprint.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

High-Performance Liquid Chromatography (HPLC)

HPLC is another essential tool for purity determination, particularly for non-volatile impurities. A reversed-phase method is commonly used.

Typical HPLC Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, starting with 30% B, increasing to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Caption: Quality control workflow for this compound.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and synthetically valuable intermediate for the pharmaceutical industry. Its unique chemical structure provides a versatile platform for the synthesis of diverse and complex heterocyclic compounds that are integral to the development of new drugs. A thorough understanding of its commercial availability, synthesis, and analytical methods, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage its full potential in their synthetic endeavors.

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Methodological & Application

Synthesis of furocoumarins using Diethyl 2-acetylglutarate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Versatile Pathway to Furocoumarins: Synthesis Utilizing Diethyl 2-Acetylglutarate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Furocoumarins, a prominent class of heterocyclic compounds consisting of a furan ring fused to a coumarin core, exhibit a wide spectrum of biological activities, including photosensitizing, anticancer, and antimicrobial properties.[1][2][3] Their planar, tricyclic structure allows for intercalation with DNA, a mechanism central to their therapeutic applications, such as in PUVA (psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[4][5] This guide details a robust and adaptable synthetic strategy for accessing the furocoumarin scaffold, employing this compound as a key building block. The synthesis proceeds through an initial Pechmann condensation to construct the coumarin core, followed by a subsequent intramolecular cyclization to form the annulated furan ring. This application note provides a deep mechanistic insight, detailed step-by-step protocols, and characterization data to enable researchers to successfully synthesize and explore this vital class of molecules.

Introduction: The Significance of Furocoumarins

Furocoumarins are naturally occurring secondary metabolites found in various plant families, such as Apiaceae and Rutaceae.[6][7] Structurally, they are classified based on the fusion of the furan ring to the benzopyrone (coumarin) system, leading to two primary isomers: the linear psoralens and the angular angelicins.[1][6][8] This structural diversity gives rise to a vast range of pharmacological properties, making them privileged scaffolds in medicinal chemistry and drug development.[9][10]

The synthesis of furocoumarin derivatives is a critical endeavor for creating novel therapeutic agents with enhanced efficacy and reduced side effects.[4] Traditional synthetic routes often involve building the furan ring onto a pre-existing coumarin or constructing the pyrone ring onto a benzofuran.[2][11] This guide focuses on a powerful approach that utilizes this compound, a versatile C5 synthon. The presence of a β-keto ester functionality allows for the initial coumarin ring formation, while the appended ester chain provides the necessary framework for the subsequent furan ring annulation.[12][13]

Overall Synthetic Strategy

The proposed synthesis is a two-stage process designed for modularity, allowing for the substitution of various phenols to generate a library of furocoumarin derivatives.

  • Stage 1: Pechmann Condensation. A substituted phenol is reacted with this compound under acidic conditions. This classic reaction forms the core coumarin ring, yielding a 4-substituted coumarin intermediate bearing a carboxyethylpropyl side chain.[14][15]

  • Stage 2: Furan Ring Annulation. The coumarin intermediate undergoes an intramolecular cyclization and subsequent aromatization sequence to construct the fused furan ring, yielding the final furocoumarin product.

G cluster_0 Workflow Overview A Start: Phenol + This compound B Stage 1: Pechmann Condensation (Acid Catalyst, Heat) A->B C Intermediate: 4-Substituted Coumarin B->C D Stage 2: Intramolecular Cyclization & Aromatization C->D E Purification (Chromatography/ Recrystallization) D->E F Final Product: Furocoumarin Derivative E->F G Characterization (NMR, MS, IR) F->G

Caption: High-level workflow for furocoumarin synthesis.

Stage 1: Synthesis of Coumarin Intermediate via Pechmann Condensation

Mechanistic Principles

The Pechmann condensation is a cornerstone of coumarin synthesis, reacting a phenol with a β-keto ester in the presence of an acid catalyst.[16][17] The generally accepted mechanism, supported by spectroscopic studies, proceeds through several key steps.[14][18]

  • Transesterification: The acid catalyst protonates the carbonyl of the β-keto ester (this compound), activating it for nucleophilic attack by the phenolic hydroxyl group. This results in a transesterification reaction.

  • Intramolecular Electrophilic Aromatic Substitution (EAS): The catalyst then activates the ketone carbonyl for an intramolecular Friedel-Crafts-type acylation. The electron-rich phenol ring attacks the activated carbonyl, forming a new carbon-carbon bond at the ortho position and creating a cyclic intermediate.

  • Dehydration: A final acid-catalyzed dehydration step eliminates a molecule of water, leading to the formation of the stable, aromatic α-pyrone ring system of the coumarin.

For highly activated phenols like resorcinol, this reaction can often proceed under milder conditions than for simple phenols.[15]

G cluster_mech Pechmann Condensation Mechanism Phenol + \nβ-Keto Ester Phenol + β-Keto Ester Transesterification\nIntermediate Transesterification Intermediate Phenol + \nβ-Keto Ester->Transesterification\nIntermediate H⁺ Cyclized Intermediate\n(via EAS) Cyclized Intermediate (via EAS) Transesterification\nIntermediate->Cyclized Intermediate\n(via EAS) H⁺ Coumarin Product Coumarin Product Cyclized Intermediate\n(via EAS)->Coumarin Product -H₂O (Dehydration)

Caption: Key steps in the Pechmann condensation mechanism.

Detailed Experimental Protocol: Synthesis of Diethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)glutarate

This protocol describes the synthesis using resorcinol as the phenolic starting material.

Materials & Reagents:

  • Resorcinol (1.0 eq)

  • This compound (1.1 eq)[19][20]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (absolute)

  • Ice-cold water

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (e.g., 11.0 g, 100 mmol) in absolute ethanol (50 mL).

  • Reagent Addition: To the stirred solution, add this compound (e.g., 25.3 g, 110 mmol). Cool the flask in an ice bath.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (20 mL) dropwise to the cooled mixture, ensuring the temperature does not rise significantly. Caution: Strong acid addition is highly exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 500 mL of ice-cold water with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Purification (Initial): Transfer the crude solid to a beaker and treat with a 5% NaHCO₃ solution to neutralize any residual acid. Filter, wash with water, and dry the solid.

  • Purification (Final): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure coumarin intermediate. Dry the final product under vacuum.

Expected Characterization Data for the Intermediate

The structure of the synthesized intermediate should be confirmed using standard spectroscopic techniques.[21][22]

Parameter Expected Data
Molecular Formula C₁₈H₂₀O₇
Molecular Weight 348.35 g/mol
¹H NMR Peaks corresponding to aromatic protons, vinyl proton of the pyrone ring, protons of the glutarate backbone, and ethyl ester groups. The phenolic -OH will also be present.
¹³C NMR Resonances for carbonyls (lactone and esters), aromatic carbons, and aliphatic carbons of the side chain.
Mass Spec (ESI-MS) [M+H]⁺ at m/z 349.12 or [M+Na]⁺ at m/z 371.10.
IR (KBr, cm⁻¹) Broad peak ~3300-3500 (O-H stretch), ~1720-1750 (C=O stretch, lactone & esters), ~1600 (C=C stretch, aromatic).

Stage 2: Furan Ring Annulation

Mechanistic Principles

The construction of the furan ring from the coumarin intermediate involves a cyclization-aromatization sequence. A common method involves hydrolysis of the side-chain ester, followed by an acid-catalyzed intramolecular acylation (Friedel-Crafts) onto the electron-rich coumarin ring, and subsequent dehydration to form the furan. An alternative, shown here, uses a dehydrogenating agent for aromatization.

  • Intramolecular Cyclization: The enol or enolate of the side-chain ketone attacks an available position on the coumarin ring (the C8 position in this case, ortho to the hydroxyl group). This step is often promoted by a Lewis acid or a strong base.

  • Dehydration & Aromatization: The resulting cyclic intermediate undergoes dehydration. Aromatization of the newly formed dihydrofuran ring can be achieved via oxidation/dehydrogenation using a reagent like Palladium on Carbon (Pd/C) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the stable furocoumarin system.

Detailed Experimental Protocol: Synthesis of Angelicin Derivative

This protocol describes the conversion of the coumarin intermediate to an angular furocoumarin (angelicin-type).[8]

Materials & Reagents:

  • Diethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)glutarate (1.0 eq)

  • Palladium on Carbon (10% Pd/C)

  • Diphenyl ether (solvent)

  • Methanol

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • Reaction Setup: In a high-temperature reaction flask equipped with a magnetic stirrer and a reflux condenser, suspend the coumarin intermediate (e.g., 3.48 g, 10 mmol) and 10% Pd/C (e.g., 0.5 g) in diphenyl ether (30 mL).

  • Reaction: Heat the mixture to reflux (approx. 250-260 °C) and maintain for 2-3 hours. The high temperature facilitates both the cyclization and the dehydrogenation. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The mixture will be a dark slurry. Dilute with DCM (100 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with additional DCM.

  • Solvent Removal: Combine the filtrates and remove the DCM under reduced pressure. The high-boiling diphenyl ether will remain.

  • Purification: Purify the residue directly using column chromatography on silica gel. A gradient elution (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is typically effective for separating the product from the diphenyl ether and any byproducts.

  • Final Product: Combine the product-containing fractions, evaporate the solvent under reduced pressure, and dry the resulting solid under vacuum to obtain the final furocoumarin.

Expected Characterization Data for the Final Product
Parameter Expected Data
Molecular Formula C₁₃H₈O₄
Molecular Weight 228.20 g/mol
¹H NMR Disappearance of the glutarate side-chain signals. Appearance of new signals corresponding to the furan ring protons, alongside the coumarin aromatic and vinyl protons.
¹³C NMR Resonances corresponding to the fully aromatic tricyclic system.
Mass Spec (ESI-MS) [M+H]⁺ at m/z 229.05.
UV-Vis (in MeOH) Maximum absorption wavelength (λmax) around 300-340 nm, characteristic of the extended chromophore.[8]

Concluding Remarks

The synthetic pathway detailed in this guide, utilizing this compound, presents a reliable and adaptable method for accessing the furocoumarin scaffold. The initial Pechmann condensation is a robust reaction for forming the coumarin core, while the subsequent cyclization-aromatization effectively builds the crucial furan ring. By varying the initial phenolic substrate, researchers can generate a diverse library of both linear (psoralen) and angular (angelicin) furocoumarins for screening in drug discovery programs and for use as molecular probes in chemical biology.[4][6]

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Diethyl 2-Acetylglutarate: A Versatile Synthon for Heterocyclic Chemistry - Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethyl 2-acetylglutarate (DEAG) is a highly functionalized organic molecule that serves as a potent and versatile building block in the synthesis of a wide array of heterocyclic compounds.[1] Its structure, which uniquely combines the reactivity of a β-ketoester with two additional ester functionalities, provides multiple reaction sites for cyclization and derivatization. This guide provides an in-depth exploration of DEAG's application in constructing pharmaceutically relevant heterocyclic scaffolds, including pyridines, dihydropyrimidines, and coumarins. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their synthesis, aimed at researchers, medicinal chemists, and professionals in drug development.

Introduction to this compound (DEAG)

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of biologically active molecules and approved drugs featuring at least one heterocyclic ring.[2][3] The strategic synthesis of these scaffolds is therefore a central theme in drug discovery. This compound emerges as a valuable starting material due to its inherent structural features: an acetyl group (ketone) and a diethyl glutarate backbone (diester).[1][4] This arrangement, specifically the β-ketoester moiety, allows for facile enolate formation, making it an excellent nucleophile in a variety of condensation reactions. The pendant ester groups on the glutarate chain offer additional handles for subsequent modifications or can directly participate in cyclization events.

Physicochemical Properties of DEAG

A clear understanding of the reagent's properties is fundamental to its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₁H₁₈O₅[4][5]
Molecular Weight 230.26 g/mol [4]
CAS Number 1501-06-0[5]
Boiling Point 154 °C at 15 hPa[1]
Density 1.071 g/cm³ at 25 °C[1]
IUPAC Name Diethyl 2-acetylpentanedioate[5]

Core Reactivity and Synthetic Potential

The synthetic versatility of DEAG is rooted in the reactivity of its active methylene and carbonyl groups. The methylene protons situated between the acetyl ketone and the adjacent ester group are particularly acidic, readily abstracted by a base to form a stabilized enolate. This enolate is the key nucleophilic intermediate that initiates many of the heterocyclic ring-forming reactions discussed herein.

Core_Reactivity cluster_reagents Reaction Partners DEAG This compound (DEAG) Enolate Stabilized Enolate (Key Nucleophile) DEAG->Enolate Heterocycles Diverse Heterocyclic Scaffolds (Pyridines, Pyrimidines, etc.) Enolate->Heterocycles Cyclocondensation Aldehydes Aldehydes Aldehydes->Heterocycles Urea Urea / Thiourea Urea->Heterocycles Cyanoacetates Cyanoacetates Cyanoacetates->Heterocycles Phenols Phenols Phenols->Heterocycles

Figure 1. Core reactivity pathway of DEAG for heterocycle synthesis.

Application 1: Synthesis of Substituted Pyridones via Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classic method for synthesizing substituted 2-pyridones. It involves the reaction of a β-ketoester with a cyanoacetamide or cyanoacetic ester in the presence of a base like ammonia or an amine.[6][7] DEAG serves as an excellent β-ketoester component in this reaction.

Causality and Mechanism

The reaction is initiated by the base-catalyzed condensation of the DEAG enolate with the nitrile group of the cyanoacetic ester, followed by cyclization. The ammonia or amine acts as the nitrogen source for the pyridine ring. The subsequent tautomerization and hydrolysis (if starting with cyanoacetic ester) yield the stable 2-pyridone ring system. The glutarate side chain remains as a key substituent on the final heterocyclic product.

Guareschi_Thorpe DEAG This compound (DEAG) + Ethyl Cyanoacetate Intermediate1 Michael Addition Intermediate DEAG->Intermediate1 1. Base (Enolate formation) 2. Nucleophilic attack Base Base (e.g., NH₃) Intermediate2 Cyclized Intermediate (Iminopyridone) Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted 2-Pyridone Product Intermediate2->Product Tautomerization & Hydrolysis

Figure 2. Simplified workflow for the Guareschi-Thorpe condensation using DEAG.
Experimental Protocol: Synthesis of Ethyl 2-(1,6-dihydroxy-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetate

This protocol is a representative example adapted from the principles of the Guareschi-Thorpe condensation.[6][8]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (23.0 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Initiation: To the stirred solution, add a catalytic amount of piperidine (1.0 mL). Causality: Piperidine acts as a base to catalyze the initial Knoevenagel-type condensation and subsequent cyclization steps.

  • Reaction: Gently reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as eluent).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure until precipitation begins.

  • Purification: Filter the solid product and wash with cold ethanol to remove unreacted starting materials. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure substituted 2-pyridone.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.

Application 2: Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[9][10] These DHPMs are of significant interest in medicinal chemistry, with many derivatives acting as calcium channel blockers, antihypertensive agents, and antivirals.[10][11]

Causality and Mechanism

This reaction is typically acid-catalyzed. The currently accepted mechanism suggests that the rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[12] This highly electrophilic species is then attacked by the enol form of the β-ketoester (DEAG). Subsequent intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final DHPM product.[10][12]

ComponentRole in Biginelli Reaction
Aryl Aldehyde Provides the C4 and substituent of the DHPM ring.
This compound Acts as the nucleophile; provides C5, C6, and substituents.
Urea / Thiourea Provides N1, C2, and N3 of the heterocyclic ring.
Acid Catalyst Activates the aldehyde and facilitates condensation and dehydration steps.
Experimental Protocol: Synthesis of a DEAG-Derived Dihydropyrimidinone

This protocol is a generalized procedure based on established Biginelli reaction methodologies.[9][12][13]

  • Setup: In a 100 mL flask, combine the aryl aldehyde (10 mmol), this compound (10 mmol, 2.30 g), and urea (15 mmol, 0.90 g).

  • Solvent and Catalyst: Add 20 mL of ethanol followed by a catalytic amount of a Brønsted or Lewis acid (e.g., 3-4 drops of concentrated HCl, or 0.1 mmol of Yb(OTf)₃). Causality: The acid catalyst is crucial for the formation of the key N-acyliminium ion intermediate, which drives the reaction forward.[12]

  • Reaction: Stir the mixture at reflux (approximately 80 °C) for 3-5 hours. Monitor the reaction via TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate from the solution.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and then a small amount of cold ethanol to remove excess urea and unreacted aldehyde. The product is often pure enough after this step, but can be further purified by recrystallization from ethanol if necessary.

Application 3: Synthesis of Coumarins via Knoevenagel Condensation

Coumarins are a major class of benzopyrone-containing heterocycles found in many natural products and synthetic compounds with diverse biological activities, including anticoagulant, antitumor, and anti-HIV properties.[14] One common synthetic route is the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound, followed by cyclization.[14][15][16]

Causality and Mechanism

The reaction between a salicylaldehyde and DEAG is initiated by a base catalyst (like piperidine), which facilitates the condensation between the aldehyde and the active methylene group of DEAG.[16] This forms a cinnamyl-type intermediate. The subsequent step is an intramolecular transesterification or lactonization, where the phenolic hydroxyl group attacks one of the ester carbonyls, leading to the formation of the coumarin ring system after the elimination of ethanol.

Knoevenagel_Coumarin cluster_reactants Starting Materials Salicylaldehyde Salicylaldehyde Condensation Base-Catalyzed Condensation Salicylaldehyde->Condensation DEAG This compound DEAG->Condensation Intermediate Cinnamyl Intermediate Condensation->Intermediate Cyclization Intramolecular Lactonization Intermediate->Cyclization Coumarin Substituted Coumarin Cyclization->Coumarin

Figure 3. Reaction workflow for DEAG-based coumarin synthesis.
Experimental Protocol: Synthesis of a DEAG-Derived Coumarin

This protocol is adapted from general procedures for Knoevenagel condensation to form coumarins.[16][17]

  • Reagent Mixture: To a solution of a substituted salicylaldehyde (10 mmol) in 25 mL of absolute ethanol, add this compound (11 mmol, 2.53 g).

  • Catalyst Addition: Add 2-3 drops of piperidine as a catalyst. Causality: Piperidine serves as a mild base to deprotonate the active methylene compound (DEAG), facilitating its condensation with the salicylaldehyde.[15][16]

  • Reaction Conditions: Reflux the mixture for 2-4 hours. The formation of a yellow precipitate often indicates product formation.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

  • Purification: Filter the precipitated solid, wash with a small amount of cold ethanol, and dry. Recrystallize from glacial acetic acid or ethanol to obtain the pure coumarin derivative.

Conclusion

This compound stands out as a pre-functionalized and highly adaptable building block for heterocyclic synthesis. Its ability to participate in cornerstone reactions such as the Guareschi-Thorpe, Biginelli, and Knoevenagel condensations allows for the efficient, single-step construction of complex pyridone, dihydropyrimidinone, and coumarin scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of DEAG in their drug discovery and materials science programs, facilitating the creation of novel and functionally diverse heterocyclic libraries.

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  • ACG Publications. Synthesis of biologically active heterocyclic compounds from β-diketones. [Link]

  • Jetir.Org. Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. [Link]

  • ResearchGate. Recent progress in asymmetric Biginelli reaction. [Link]

  • ResearchGate. Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. [Link]

  • Filo. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona... [Link]

  • R&D Chemicals. This compound, 1501-06-0, suppliers and manufacturers. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. [Link]

  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. [Link]

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Pechmann Condensation with Diethyl 2-acetylglutarate: A Comprehensive Protocol for the Synthesis of Coumarin-4-propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol for the synthesis of coumarin-4-propanoic acid ethyl ester derivatives via the Pechmann condensation, utilizing Diethyl 2-acetylglutarate as the β-keto ester. Coumarins are a critical class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and material science.[1][2] The use of this compound allows for the introduction of a versatile propanoic acid ester side chain at the 4-position of the coumarin scaffold, a valuable modification for tuning biological activity and physicochemical properties. This document offers an in-depth look at the reaction mechanism, optimization of critical parameters, a step-by-step experimental protocol, and a comprehensive troubleshooting guide for researchers in organic synthesis and drug development.

Introduction and Scientific Background

The Pechmann condensation, first reported by Hans von Pechmann, is a cornerstone of heterocyclic chemistry for the synthesis of coumarins.[3] The reaction involves the acid-catalyzed condensation of a phenol with a β-keto ester.[4] While simple β-keto esters like ethyl acetoacetate are commonly used to produce 4-methylcoumarins, the structural diversity of the resulting coumarins can be significantly expanded by employing more complex esters.

This compound is a β-keto diester that serves as a unique precursor in the Pechmann condensation. Its structure facilitates the formation of a coumarin ring with a 2-(ethoxycarbonyl)ethyl side chain at the C4 position. This functional handle is particularly valuable for medicinal chemists, as it can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides and other derivatives for structure-activity relationship (SAR) studies.

Reaction Mechanism and Rationale

The Pechmann condensation proceeds through a sequence of acid-catalyzed steps: transesterification, intramolecular hydroxyalkylation (an electrophilic aromatic substitution), and dehydration.[3] The choice of a strong acid catalyst is crucial as it facilitates multiple steps in the reaction cascade.

Step-by-Step Mechanism with this compound:

  • Transesterification: The reaction initiates with the protonation of the ester carbonyl of the β-keto ester by a strong acid (e.g., H₂SO₄). This activation facilitates nucleophilic attack by the phenolic hydroxyl group, leading to a transesterification intermediate. Unlike simpler esters, this compound has two ester groups. The ester group closer to the ketone is typically less sterically hindered and more electronically activated for this initial step.

  • Intramolecular Electrophilic Aromatic Substitution: The ketone carbonyl is subsequently protonated, activating the molecule for an intramolecular Friedel-Crafts-type acylation. The electron-rich phenol ring, particularly activated at the ortho position, attacks the activated ketone. This cyclization step forms the new heterocyclic ring. Phenols with electron-donating groups (e.g., resorcinol, phloroglucinol) are highly activated and undergo this step under milder conditions.[3]

  • Dehydration: The resulting tertiary alcohol is unstable under strong acid conditions. It is quickly protonated and eliminated as a water molecule, forming a double bond and establishing the aromatic coumarin core.[3][4]

The overall reaction transforms the phenol and this compound into a stable coumarin-4-propanoic acid ethyl ester derivative.

Pechmann_Mechanism Figure 1: Reaction Mechanism with this compound Phenol Phenol (e.g., Resorcinol) Transester_Int Transesterification Intermediate Phenol->Transester_Int 1. Transesterification Ketoester This compound Ketoester->Transester_Int Catalyst H⁺ (Acid Catalyst) Catalyst->Transester_Int Cyclized_Int Cyclized Intermediate (Tertiary Alcohol) Catalyst->Cyclized_Int Product Ethyl 7-hydroxy-2-oxo-2H- chromene-4-propanoate Catalyst->Product Transester_Int->Cyclized_Int 2. Intramolecular Cyclization Cyclized_Int->Product 3. Dehydration (-H₂O)

Caption: Figure 1: Reaction Mechanism with this compound

Critical Experimental Parameters and Optimization

The success of the Pechmann condensation is highly dependent on the careful selection and control of several key parameters.

ParameterOptions & ConsiderationsRationale & Expert Insights
Phenol Substrate Activated Phenols: Resorcinol, Phloroglucinol, 3-Aminophenol. Less Activated Phenols: Phenol, Naphthols.Electron-donating groups (e.g., -OH, -NH₂) on the phenol ring accelerate the intramolecular cyclization step. Highly activated phenols may react at lower temperatures or with milder catalysts.[5]
Acid Catalyst Brønsted Acids: H₂SO₄ (conc.), H₃PO₄, p-TsOH. Lewis Acids: AlCl₃, ZnCl₂, InCl₃. Solid Acids: Amberlyst-15, Zeolites, Sulfated Zirconia.H₂SO₄ is the classic, cost-effective choice, acting as both catalyst and dehydrating agent. Lewis acids are effective but can be difficult to handle and require anhydrous conditions.[2] Solid acids offer significant advantages in terms of reusability, simplified workup, and reduced environmental impact.[6]
Temperature Typically 80-150°C for conventional heating. Room temperature for highly activated substrates or mechanochemical methods.[7]Higher temperatures can increase reaction rates but may also promote side reactions like sulfonation of the phenol or decomposition.[8] Optimization is crucial to balance yield and purity.
Reaction Medium Solvent-Free: Often preferred for green chemistry principles. Solvents: Toluene, Dioxane, or an excess of the β-keto ester.Solvent-free conditions are often highly efficient, especially with liquid or low-melting-point reactants.[4] When a solvent is needed, a non-polar, high-boiling solvent is typically chosen.
Stoichiometry Typically a 1:1 to 1:1.2 molar ratio of phenol to this compound.A slight excess of the β-keto ester can help drive the reaction to completion, but a large excess can complicate purification.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 3-(7-hydroxy-2-oxo-2H-chromen-4-yl)propanoate using resorcinol as the model phenol.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityPurity
ResorcinolC₆H₆O₂110.111.10 g (10 mmol)>99%
This compoundC₁₁H₁₈O₅230.262.53 g (11 mmol)>97%
Sulfuric Acid (conc.)H₂SO₄98.085 mL95-98%
EthanolC₂H₅OH46.07As neededReagent Grade
Deionized WaterH₂O18.02As needed-
Sodium BicarbonateNaHCO₃84.01As neededSaturated Sol.
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add resorcinol (1.10 g, 10 mmol) and this compound (2.53 g, 11 mmol).

  • Catalyst Addition: Place the flask in an ice-water bath (0-5°C). Slowly add concentrated sulfuric acid (5 mL) dropwise with vigorous stirring over 10-15 minutes. Causality Note: Slow, cooled addition is critical to control the initial exothermic reaction and prevent unwanted side reactions like charring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Then, heat the reaction mixture in an oil bath at 80-90°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is complete when the resorcinol spot has been consumed (typically 2-4 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the viscous mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.

  • Neutralization & Filtration: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. If the solution is highly acidic, slowly add saturated sodium bicarbonate solution until the pH is ~5-6. Collect the crude solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL).

  • Purification: Purify the crude product by recrystallization from ethanol/water to yield the final product as a crystalline solid.

Characterization of the Product

Product: Ethyl 3-(7-hydroxy-2-oxo-2H-chromen-4-yl)propanoate

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.5 (s, 1H, -OH), 7.55 (d, 1H, Ar-H), 6.80 (dd, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.10 (s, 1H, vinyl-H), 4.05 (q, 2H, -OCH₂CH₃), 2.90 (t, 2H, -CH₂-Ar), 2.65 (t, 2H, -CH₂CO-), 1.15 (t, 3H, -OCH₂CH₃).

  • IR (KBr, cm⁻¹): 3300-3100 (br, O-H stretch), 1735 (C=O stretch, ester), 1710 (C=O stretch, lactone), 1610, 1580 (C=C stretch, aromatic).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Deactivated phenol substrate. 2. Insufficient catalyst or inactive catalyst. 3. Reaction time too short or temperature too low.1. Use a stronger acid catalyst (e.g., switch from p-TsOH to H₂SO₄). 2. Increase catalyst loading or use fresh catalyst. 3. Increase reaction time and/or temperature, monitoring by TLC.
Formation of Dark/Charred Product 1. Reaction temperature is too high. 2. Catalyst added too quickly (runaway exotherm).1. Lower the reaction temperature by 10-20°C. 2. Ensure slow, dropwise addition of the acid catalyst in an ice bath.
Incomplete Reaction 1. Insufficient heating or reaction time. 2. Steric hindrance from bulky substituents on reactants.1. Prolong the reaction time at the optimized temperature. 2. Consider using a more active catalyst or a solvent to improve solubility and mass transfer.
Product Fails to Precipitate 1. Product is soluble in the acidic work-up solution. 2. Insufficient product formation.1. Carefully neutralize the aqueous solution with a base (e.g., NaHCO₃) to decrease solubility. 2. Extract the aqueous layer with an organic solvent like ethyl acetate.

Overall Experimental Workflow

The entire process, from reagent preparation to final characterization, is summarized in the workflow diagram below.

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Weigh Phenol & this compound C 3. Combine Reactants in Flask A->C B 2. Prepare Ice Bath D 4. Slow Addition of Acid Catalyst B->D C->D E 5. Heat and Stir Reaction D->E F 6. Monitor by TLC E->F G 7. Quench in Ice Water F->G Reaction Complete H 8. Filter Crude Product G->H I 9. Recrystallize from Ethanol/Water H->I J 10. Dry and Weigh Final Product I->J K 11. Characterize (NMR, IR, etc.) J->K

Caption: Figure 2: General Experimental Workflow

References

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  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. [Link]

  • Synthesis of coumarin derivatives by Pechmann condensation. ResearchGate. [Link]

  • Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. [Link]

  • Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. National Institutes of Health (NIH). [Link]

  • Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. ResearchGate. [Link]

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. National Institutes of Health (NIH). [Link]

  • Why don't phenols show an acetylation reaction? - Quora. [Link]

  • A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. [Link]

  • Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. [Link]

  • Other Reactions of Phenol. Chemistry LibreTexts. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M. Semantic Scholar. [Link]

  • Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)/Peroxybenzoate Catalysis. ACS Publications. [Link]

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. National Institutes of Health (NIH). [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [Link]

  • What is the reaction of phenol with acid? - Quora. [Link]

  • Catalytic Cycloisomerization-Oxidative Cyclization Reaction Sequence of Enyne Diesters Derived from 2-Propargyloxyarylaldehydes. PubMed. [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Chilean Chemical Society. [Link]

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Introduction: Unlocking Synthetic Versatility with Diethyl 2-acetylglutarate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Claisen Condensation Reactions Utilizing Diethyl 2-acetylglutarate

The Claisen condensation stands as a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds through the base-catalyzed reaction of esters.[1][2] This transformation is fundamental to constructing the β-keto ester moiety, a pivotal functional group in the synthesis of complex molecules, pharmaceuticals, and natural products.

This guide focuses on this compound (DEAG), a uniquely versatile C5 building block. Possessing two ester functionalities and a central ketone, DEAG is primed for a range of synthetic transformations.[3][4] Its structure contains multiple acidic α-protons, allowing it to serve as a potent nucleophile precursor in both intramolecular and intermolecular Claisen condensations. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights for leveraging DEAG in these critical synthetic operations.

Part 1: The Intramolecular Pathway — Dieckmann Condensation of DEAG

The intramolecular Claisen condensation, known as the Dieckmann condensation, is a powerful method for forming cyclic β-keto esters.[1][5][6][7] The reaction is particularly efficient for the synthesis of sterically favored five- and six-membered rings.[6][8][9] As a 1,6-dicarbonyl system (counting from the acetyl carbonyl to the terminal ester carbonyl), this compound is an ideal substrate for forming a five-membered ring.[6][10]

Mechanistic Rationale

The reaction proceeds through a series of well-defined, base-mediated steps. The choice of base is critical; to prevent side reactions like transesterification, the alkoxide base should match the alcohol portion of the ester (i.e., sodium ethoxide for ethyl esters).[1][11] The entire reaction is driven to completion by the final, essentially irreversible deprotonation of the acidic proton located between the two carbonyls of the newly formed β-keto ester product.[11][12][13] This necessitates the use of a stoichiometric amount of base.[1][14]

The mechanism unfolds as follows:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts the most acidic α-proton. In DEAG, the proton on the carbon between the acetyl ketone and the C2-ester is the most acidic due to resonance stabilization by both carbonyl groups.

  • Intramolecular Nucleophilic Attack: The resulting enolate acts as a nucleophile, attacking the carbonyl carbon of the distal ester group (at C5).[6][15] This cyclization step forms a five-membered ring.

  • Elimination: The tetrahedral intermediate collapses, expelling an ethoxide ion as a leaving group and reforming a carbonyl group.[12][14]

  • Driving Force Deprotonation: The expelled ethoxide immediately deprotonates the newly formed cyclic β-keto ester at the highly acidic α-carbon, forming a resonance-stabilized enolate. This step drives the equilibrium towards the product.[11][16]

  • Acidic Workup: A final protonation step with a dilute acid neutralizes the enolate to yield the final product.

Crossed_Claisen cluster_reactants Step 1: Enolate Formation cluster_enolate Step 2: Nucleophilic Attack cluster_intermediate Step 3: Elimination cluster_product Step 4: Workup Reactants DEAG + Diethyl Carbonate Enolate DEAG Enolate Reactants->Enolate NaH or LDA Intermediate Tetrahedral Intermediate Enolate->Intermediate Attack on (EtO)₂C=O Product Triethyl 2-acetylpropane- 1,1,3-tricarboxylate Intermediate->Product 1. -OEt⁻ 2. H₃O⁺

Sources

Application Notes and Protocols for Diethyl 2-acetylglutarate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, yield, and novelty. Diethyl 2-acetylglutarate (DEAG), a β-keto-diester, represents a quintessential example of a versatile chemical intermediate.[1] Its structure, characterized by a ketone and two ester functionalities, provides a rich playground for chemical transformations, enabling the construction of complex molecular architectures.[1][2] This guide elucidates the strategic application of DEAG, moving beyond simple procedural descriptions to explain the underlying chemical principles that make it an invaluable tool for researchers, scientists, and drug development professionals. We will explore its core reactivity and provide detailed, field-proven protocols for its application in the synthesis of key pharmaceutical scaffolds, such as pyridines and quinolines, the latter being central to historic antimalarial drugs.[3][4]

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The following table summarizes the key physicochemical data for this compound.

PropertyValueReference
CAS Number 1501-06-0[5][6]
Molecular Formula C₁₁H₁₈O₅[6][7]
Molecular Weight 230.26 g/mol [6]
Appearance Clear colorless to light yellow liquid[8]
Boiling Point 154 °C at 11-15 mmHg (lit.)[1][9]
Density 1.071 g/mL at 25 °C (lit.)[8][9]
Refractive Index (n²⁰/D) 1.439 (lit.)[9]
Storage Room temperature, keep dry[1]

Safety & Handling: this compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][10] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Reactivity: The Foundation of Versatility

The synthetic utility of DEAG is rooted in the cooperative reactivity of its three functional groups. The central α-carbon, situated between the ketone and an ester group, is acidic and readily deprotonated to form a stable enolate. This nucleophilic center is key to forming new carbon-carbon bonds. Furthermore, the ketone and two distinct ester groups can participate in a variety of cyclization and condensation reactions, making DEAG a powerful precursor for heterocyclic chemistry.[1]

Application Note 1: Synthesis of Pyridine Scaffolds via Hantzsch-like Condensation

Context and Rationale: The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The Hantzsch pyridine synthesis, a classic multi-component reaction, traditionally uses two equivalents of a β-ketoester, an aldehyde, and an ammonia source to build the dihydropyridine core, which is then oxidized.[3][11] DEAG, with its inherent β-ketoester functionality, is an excellent substrate for analogous cyclization strategies to create highly substituted pyridines.

Synthetic Strategy: The following protocol details a Hantzsch-like, one-pot synthesis. The mechanism involves an initial Knoevenagel condensation between an aldehyde and a β-ketoester, followed by the formation of an enamine from a second ketoester and ammonia. A subsequent Michael addition and cyclization/dehydration cascade yields the dihydropyridine, which is then aromatized.[12][13]

Experimental Protocol: One-Pot Synthesis of a Substituted Pyridine Derivative

This protocol describes a general procedure adaptable for various aldehydes.

Materials:

Reagent M.W. ( g/mol ) Amount Moles (mmol)
This compound 230.26 2.30 g 10
Benzaldehyde (example) 106.12 1.06 g 10
Ammonium Acetate 77.08 1.54 g 20
Ethanol (Solvent) - 30 mL -

| Copper(II) Nitrate | 187.56 | 0.19 g | 1 (10 mol%) |

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10 mmol), benzaldehyde (10 mmol), ammonium acetate (20 mmol), and ethanol (30 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add the oxidant, copper(II) nitrate (10 mol%), to the reaction mixture. Causality Note: The oxidant is included for in-situ aromatization of the initially formed dihydropyridine intermediate, which simplifies the workflow.[11]

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water and stir for 15 minutes. A solid precipitate should form.

  • Work-up & Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

  • Recrystallize the crude product from a minimal amount of hot ethanol to yield the pure pyridine derivative.

  • Self-Validation/Characterization: Dry the purified product under vacuum. Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure. The disappearance of aldehyde protons and the appearance of aromatic pyridine signals in the NMR spectrum are key indicators of a successful reaction.

Workflow Visualization

Hantzsch_Synthesis cluster_reactants Reactants cluster_process One-Pot Reaction cluster_products Products & Purification DEAG This compound Mix Mix in Ethanol DEAG->Mix Aldehyde Aldehyde (R-CHO) Aldehyde->Mix Ammonia Ammonia Source (NH₄OAc) Ammonia->Mix Reflux Reflux with Oxidant (e.g., Cu(NO₃)₂) Mix->Reflux in-situ DHP Dihydropyridine Intermediate (transient) Reflux->DHP in-situ Pyridine Substituted Pyridine Reflux->Pyridine DHP->Pyridine oxidation Purify Work-up & Recrystallization Pyridine->Purify Chloroquine_Pathway cluster_reaction Key Transformations DEAG This compound (DEAG) (β-Keto-Diester Synthon) Condensation Condensation (120-130°C) DEAG->Condensation Aniline m-Chloroaniline Aniline->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (250-260°C) QuinolineCore 7-Chloro-4-hydroxy- quinoline Derivative Cyclization->QuinolineCore Intermediate->Cyclization FinalDrug Further Steps (Chlorination, Side-chain addition) -> Chloroquine QuinolineCore->FinalDrug

Conceptual pathway from a DEAG-type synthon to a Chloroquine precursor.

References

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  • MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

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Alkylation of Diethyl 2-acetylglutarate at the alpha-carbon

Author: BenchChem Technical Support Team. Date: January 2026

Strategic α-Carbon Alkylation of Diethyl 2-acetylglutarate: A Comprehensive Guide to Synthesis and Mechanism

Abstract

This comprehensive guide provides an in-depth exploration of the α-carbon alkylation of this compound, a key synthetic transformation for building molecular complexity. We delve into the mechanistic underpinnings of this reaction, detailing the critical role of enolate formation and the factors governing regioselectivity. This document offers field-proven, step-by-step protocols for alkylation, subsequent hydrolysis, and decarboxylation, enabling the synthesis of diverse substituted keto-acids. Furthermore, we address common experimental challenges and provide a robust troubleshooting guide to empower researchers in optimizing their synthetic strategies.

Introduction

The alkylation of active methylene compounds is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] this compound is a particularly valuable substrate, possessing a β-keto ester moiety that renders the α-proton acidic and amenable to deprotonation.[3][4] The resulting enolate is a potent nucleophile, capable of reacting with a variety of electrophiles, most commonly alkyl halides, in an SN2 fashion.[5][6][7] This reaction pathway opens avenues to a wide array of substituted glutaric acid derivatives, which are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

This guide will provide a detailed examination of the principles and practices involved in the successful α-alkylation of this compound.

Mechanistic Insights: The "Why" Behind the "How"

The success of the α-alkylation of this compound hinges on the selective formation of a resonance-stabilized enolate at the carbon positioned between the acetyl and ester carbonyl groups. The acidity of this α-hydrogen is significantly enhanced due to the electron-withdrawing effects of the two flanking carbonyl groups, resulting in a pKa of approximately 11.[8] This increased acidity allows for the use of moderately strong bases, such as sodium ethoxide, to achieve essentially complete deprotonation.[5][9]

The choice of base is critical to avoid unwanted side reactions. Sodium ethoxide is a suitable choice as it is the same alkoxide as the ester portion of the substrate, thus preventing transesterification.[10] For substrates prone to side reactions or when precise control is needed, a stronger, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) can be employed.[7][11]

Once formed, the enolate anion exists as a hybrid of two resonance structures, with the negative charge delocalized onto the oxygen atoms of the carbonyl groups. While O-alkylation is a potential side reaction, C-alkylation is generally favored, particularly with "soft" electrophiles like alkyl halides.[12] The subsequent nucleophilic attack of the enolate on the alkyl halide proceeds via an SN2 mechanism, leading to the formation of the desired α-alkylated product.[5][7]

Core Experimental Workflow

The overall synthetic route typically involves three key stages: enolate formation and alkylation, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield a substituted ketone.

Experimental Workflow cluster_0 Alkylation Stage cluster_1 Hydrolysis & Decarboxylation start This compound enolate Enolate Formation (Base) start->enolate Deprotonation alkylation Alkylation (Alkyl Halide) enolate->alkylation SN2 Attack product1 α-Alkylated Diethyl 2-acetylglutarate alkylation->product1 hydrolysis Acid Hydrolysis (e.g., aq. HCl, heat) product1->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation final_product Substituted Keto-acid decarboxylation->final_product

Caption: A generalized workflow for the α-alkylation and subsequent transformation of this compound.

Detailed Experimental Protocols

Protocol 1: α-Alkylation of this compound using Sodium Ethoxide

This protocol details a representative procedure for the mono-alkylation of this compound with an alkyl halide using sodium ethoxide as the base.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
This compound230.2623.03 g0.10---
Sodium metal22.992.30 g0.10Handle with care.
Absolute Ethanol46.07100 mL---Anhydrous.
Alkyl Halide (e.g., Ethyl Bromide)108.9713.08 g (9.0 mL)0.12Use a primary alkyl halide for best results.[4]
Diethyl Ether74.12As needed---Anhydrous.
Saturated NH4Cl solution---As needed---For quenching.
Saturated NaCl solution (Brine)---As needed---For washing.
Anhydrous MgSO4 or Na2SO4---As needed---For drying.

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 100 mL of absolute ethanol. Carefully add 2.30 g (0.10 mol) of sodium metal in small pieces at a rate that maintains a gentle reflux. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to room temperature.

  • Enolate Formation: To the stirred sodium ethoxide solution, add 23.03 g (0.10 mol) of this compound dropwise over 15-20 minutes. Stir the mixture for an additional 30 minutes at room temperature to ensure complete enolate formation.

  • Alkylation: Add 13.08 g (0.12 mol) of the chosen alkyl halide (e.g., ethyl bromide) dropwise to the enolate solution. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[13]

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NH4Cl solution, and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude α-alkylated this compound. The product can be further purified by vacuum distillation.

Protocol 2: Hydrolysis and Decarboxylation of α-Alkylated this compound

This protocol describes the conversion of the α-alkylated product to the corresponding keto-acid.

Materials and Reagents:

Reagent/MaterialQuantityNotes
α-Alkylated this compound0.05 molFrom Protocol 1.
6 M Hydrochloric Acid100 mL---

Procedure:

  • Hydrolysis and Decarboxylation: In a round-bottom flask equipped with a reflux condenser, combine the α-alkylated this compound (0.05 mol) and 100 mL of 6 M hydrochloric acid. Heat the mixture to reflux with vigorous stirring for 4-8 hours. The progress of the reaction can be monitored by the cessation of CO2 evolution.[14][15]

  • Work-up: Cool the reaction mixture to room temperature. If the product is a solid, it may precipitate and can be collected by vacuum filtration. If the product is an oil, extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The resulting crude keto-acid can be purified by recrystallization or chromatography.

Troubleshooting and Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Alkylation Yield Incomplete enolate formation.Ensure the base is of sufficient strength and stoichiometry. Use freshly prepared sodium ethoxide or a stronger base like LDA.[7][11]
Competing elimination reaction.Use primary alkyl halides; secondary and tertiary halides are prone to elimination.[4][5]
Presence of water in the reaction.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Dialkylation Product Formation The mono-alkylated product is deprotonated and reacts further.Use a slight excess of the starting material relative to the base and alkylating agent. Add the alkylating agent at a low temperature.
O-Alkylation Side Product Reaction with the oxygen of the enolate.Use "softer" alkyl halides (I > Br > Cl). Consider the use of polar aprotic solvents.
Incomplete Hydrolysis/Decarboxylation Insufficient reaction time or acid concentration.Increase the reflux time and/or use a more concentrated acid solution. Monitor the reaction for the cessation of CO2 evolution.[14][15]

Visualization of the Reaction Mechanism

Caption: The mechanism of α-alkylation involves deprotonation to form a resonance-stabilized enolate, followed by an SN2 attack on an alkyl halide.

Conclusion

The α-carbon alkylation of this compound is a versatile and powerful tool in the arsenal of the synthetic chemist. A thorough understanding of the underlying mechanistic principles, careful selection of reagents and reaction conditions, and attention to detail in the experimental execution are paramount to achieving high yields of the desired products. The protocols and troubleshooting guide provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the efficient synthesis of novel and complex molecular architectures.

References

  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts. Retrieved from [Link]

  • β-dicarbonyl Compounds in Organic Synthesis. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • B-Dicarbonyl Compounds as Synthetic Intermediates. (2015, July 19). Chemistry LibreTexts. Retrieved from [Link]

  • Enolates of β-Dicarbonyl Compounds. (n.d.). Retrieved from [Link]

  • ethyl (1-ethylpropenyl)methylcyanoacetate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Beta Keto esters - Alkylating Ketones in NaOEt. (2015, March 25). YouTube. Retrieved from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved from [Link]

  • Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Alpha Alkylation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Alkylation of Enolate Ions. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Alkylation of active methylene compounds and conversion into Ketones. (2020, November 7). YouTube. Retrieved from [Link]

  • Substituted active methylene synthesis by alkylation. (n.d.). Organic-chemistry.org. Retrieved from [Link]

  • Enolate alkylation. (n.d.). Lumen Learning. Retrieved from [Link]

  • Beta-Dicarbonyl Synthesis Pathway. (n.d.). Pearson. Retrieved from [Link]

  • Alkylation of enolates. (n.d.). Fiveable. Retrieved from [Link]

  • ALKYLATION OF ENOLATE ANIONS. (n.d.). Retrieved from [Link]

  • Alkylation method of active methylene compound. (n.d.). Google Patents.
  • Synthesis of 2‐AW via alkylation of diethyl acetamidomalonate. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Decarboxylation Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Alpha Alkylation. (2018, September 21). YouTube. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved from [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved from [Link]

  • diethyl acetamidomalonate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Reactivity: Decarboxylation. (n.d.). csbsju.edu. Retrieved from [Link]

  • Alkylation of Enolate Ions. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (n.d.). MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols for the Hantzsch Pyridine Synthesis with Diethyl 2-Acetylglutarate: A Gateway to Novel Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining the Hantzsch Synthesis for Modern Drug Discovery

The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1881, remains a powerful and versatile tool for the construction of dihydropyridines (DHPs) and pyridines.[1] This multicomponent reaction, classically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, offers a highly efficient route to a diverse array of heterocyclic structures.[2] Notably, 1,4-dihydropyridine derivatives are a significant class of calcium channel blockers widely used in the treatment of cardiovascular diseases.[3]

While the traditional Hantzsch synthesis typically employs simple β-ketoesters like ethyl acetoacetate to produce discrete pyridine rings, the strategic selection of a more complex dicarbonyl component can unlock novel chemical space. This application note details a specialized protocol utilizing Diethyl 2-acetylglutarate as the β-dicarbonyl substrate in the Hantzsch reaction. The unique structural features of this reactant, possessing both a β-ketoester moiety and a glutarate backbone, facilitate a tandem intermolecular Hantzsch condensation followed by an intramolecular cyclization. This sequence provides access to a valuable class of fused pyridine systems, specifically tetrahydroquinoline derivatives, which are prevalent scaffolds in medicinal chemistry.

This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and explore novel heterocyclic scaffolds with potential therapeutic applications. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss the potential applications of the resulting fused pyridine architectures.

Mechanistic Rationale: A Tandem Approach to Fused Pyridine Systems

The utilization of this compound in the Hantzsch synthesis introduces an elegant complexity to the classical mechanism. The reaction is proposed to proceed through a two-stage sequence:

  • Intermolecular Hantzsch Condensation: In the initial phase, this compound participates in a classical Hantzsch reaction with an aldehyde and a nitrogen source (e.g., ammonium acetate). One of the ester groups and the ketone of the glutarate derivative react to form the dihydropyridine ring.

  • Intramolecular Cyclization: The resulting dihydropyridine intermediate still possesses a pendant ester chain from the glutarate backbone. Under the reaction conditions, or with subsequent treatment, this ester can undergo an intramolecular condensation with the newly formed dihydropyridine ring, leading to the formation of a fused six-membered ring. Subsequent aromatization yields a stable tetrahydroquinoline derivative.

This tandem approach provides a convergent and atom-economical route to complex heterocyclic systems from readily available starting materials.

Experimental Protocol: Synthesis of a Fused Pyridine Derivative

This protocol describes a general procedure for the Hantzsch synthesis using this compound, a representative aromatic aldehyde (benzaldehyde), and ammonium acetate as the nitrogen source.

Materials and Reagents:

  • This compound

  • Benzaldehyde (or other desired aldehyde)

  • Ammonium acetate

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Optional: Oxidizing agent (e.g., manganese dioxide, ferric chloride) for aromatization

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the chosen aldehyde (e.g., benzaldehyde, 1.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add 25 mL of anhydrous ethanol to the flask.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting materials and the appearance of a new, more polar spot will indicate product formation. The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 50 mL of ethyl acetate.

    • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient elution with increasing polarity of an ethyl acetate/hexane mixture is typically effective in isolating the desired fused pyridine derivative.

  • Optional Aromatization: If the isolated product is the dihydropyridine intermediate, it can be aromatized to the corresponding pyridine derivative. This can often be achieved by stirring the dihydropyridine with an oxidizing agent such as manganese dioxide or ferric chloride in a suitable solvent like chloroform or acetic acid.[2]

Data Presentation: Key Reaction Parameters

ParameterValue/ConditionRationale
Stoichiometry This compound: Aldehyde: Ammonium Acetate (1:1:1.2)A slight excess of the ammonia source is often used to drive the reaction to completion.
Solvent Anhydrous EthanolA polar protic solvent that effectively dissolves the reactants and facilitates the reaction.
Temperature Reflux (~80°C)Provides the necessary activation energy for the condensation and cyclization steps.
Reaction Time 6-12 hoursTypical duration for Hantzsch syntheses, should be monitored by TLC for optimal yield.
Work-up Liquid-liquid extractionStandard procedure to remove water-soluble byproducts and unreacted reagents.
Purification Silica gel column chromatographyEffective for separating the desired product from potential side products and impurities.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed reaction pathway for the Hantzsch synthesis with this compound.

Hantzsch_Diethyl_2_acetylglutarate Reactants This compound + Aldehyde + NH4OAc Dihydropyridine Dihydropyridine Intermediate Reactants->Dihydropyridine Intermolecular Hantzsch Condensation Fused_System Fused Tetrahydroquinoline Derivative Dihydropyridine->Fused_System Intramolecular Cyclization

Sources

Introduction: Beyond the Classic Knoevenagel Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Knoevenagel Condensation of Diethyl 2-Acetylglutarate for the Synthesis of Functionalized Molecular Scaffolds

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1][2] This reaction is a modification of the aldol condensation and is renowned for its reliability in producing α,β-unsaturated compounds.[3][4] While classic substrates like diethyl malonate and ethyl acetoacetate are widely studied, the use of more complex active methylene compounds such as this compound (DEAG) opens pathways to highly functionalized and sterically elaborate molecules.

DEAG is a unique β-keto ester containing two ester functionalities and an acetyl group, providing a rich scaffold for synthetic transformations.[5][6] The Knoevenagel condensation of DEAG is particularly valuable as it serves as a critical step in the synthesis of complex heterocyclic systems, including substituted pyridines, which are prevalent motifs in pharmaceutical agents and functional materials.[7][8] This guide provides a detailed exploration of the reaction mechanism, a robust experimental protocol, and a discussion of its applications for researchers in organic synthesis and drug development.

Reaction Mechanism: A Stepwise Analysis

The Knoevenagel condensation proceeds through a well-established sequence of base-catalyzed steps. The role of the catalyst, typically a weak amine like piperidine or pyridine, is crucial; it must be basic enough to deprotonate the active methylene group of the DEAG but not so strong as to induce self-condensation of the aldehyde partner.[1][9]

  • Enolate Formation: The weak base abstracts an acidic α-hydrogen from the carbon situated between the acetyl and ester carbonyl groups of DEAG. This deprotonation forms a resonance-stabilized enolate ion, which serves as the key nucleophile.[10]

  • Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[10][11]

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (or another proton source) to yield a β-hydroxy adduct, an aldol-type intermediate.

  • Dehydration: A final base-assisted elimination of a water molecule from the β-hydroxy adduct results in the formation of a new carbon-carbon double bond, yielding the final α,β-unsaturated product.[10] Shifting the reaction equilibrium towards the product can be facilitated by removing the water as it forms, for example, through azeotropic distillation.[12]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism of DEAG DEAG This compound (DEAG) Enolate Resonance-Stabilized Enolate DEAG->Enolate + Base (B:) - HB⁺ Aldehyde Aldehyde (R-CHO) Base Base (B:) Adduct β-Hydroxy Adduct Enolate->Adduct Product α,β-Unsaturated Product Adduct->Product - H₂O (Dehydration) Water Water (H₂O) Adduct->Water Workflow Figure 2: Experimental Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_analysis Analysis A1 Combine Reactants (DEAG, Aldehyde, Toluene) A2 Add Catalyst (Piperidine) A1->A2 A3 Reflux with Dean-Stark Trap A2->A3 A4 Monitor by TLC A3->A4 B1 Cool & Quench A4->B1 Reaction Complete B2 Solvent Extraction B1->B2 B3 Dry & Concentrate B2->B3 B4 Column Chromatography B3->B4 C1 Characterization (NMR, MS, IR) B4->C1 C2 Pure Product C1->C2

Sources

Application Notes and Protocols: Synthesis of 5-Oxohexanoic Acid via Hydrolysis and Decarboxylation of Diethyl 2-acetylglutarate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The hydrolysis and subsequent decarboxylation of β-keto esters is a fundamental transformation in organic synthesis, providing a robust route to ketones and carboxylic acids.[1][2] Diethyl 2-acetylglutarate, a β-keto ester, serves as a key precursor for the synthesis of 5-oxohexanoic acid, a valuable intermediate in various industrial and pharmaceutical applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and critical parameters for the successful conversion of this compound to 5-oxohexanoic acid.

The reaction proceeds in two primary stages: the hydrolysis of the ester groups to form a β-keto acid intermediate, followed by the thermal decarboxylation of this intermediate to yield the final ketone product.[1][3][4] This process can be effectively carried out under either acidic or basic conditions, each with its own mechanistic nuances and experimental considerations.

Chemical Principles and Mechanism

The overall transformation hinges on the inherent reactivity of the β-keto ester functionality. The process can be mechanistically divided into two discrete, yet often concerted, steps:

  • Hydrolysis (Saponification): The initial step involves the cleavage of the two ethyl ester groups of this compound. This is typically achieved through saponification, using a strong base like sodium hydroxide, or through acid-catalyzed hydrolysis.[5] The resulting intermediate is a dicarboxylic acid, specifically 2-acetylglutaric acid, which is a β-keto acid.

  • Decarboxylation: β-keto acids are notably unstable and readily undergo decarboxylation (loss of CO₂) upon heating.[6][7][8][9] The mechanism for decarboxylation of the β-keto acid intermediate proceeds through a cyclic, six-membered transition state, which facilitates the elimination of carbon dioxide and the formation of an enol, which then tautomerizes to the more stable ketone, 5-oxohexanoic acid.[10]

Reaction Pathway Visualization

The following diagram illustrates the sequential chemical transformations from the starting material to the final product.

Hydrolysis_Decarboxylation start This compound intermediate 2-Acetylglutaric acid (β-keto acid intermediate) start->intermediate  Hydrolysis (H₂O, H⁺ or OH⁻) product 5-Oxohexanoic acid intermediate->product  Decarboxylation (Heat, Δ) co2 CO₂ intermediate->co2

Caption: Reaction workflow for the synthesis of 5-oxohexanoic acid.

Experimental Protocols

Two primary protocols are presented here: a base-catalyzed (saponification) route and an acid-catalyzed route. The choice of method may depend on the scale of the reaction, available equipment, and desired purity of the final product.

Protocol 1: Base-Catalyzed Hydrolysis and Decarboxylation

This method is a widely used and generally high-yielding procedure.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific
Hydrochloric Acid (HCl), concentratedReagent GradeVWR
Diethyl etherAnhydrousEMD Millipore
Sodium Sulfate (Na₂SO₄), anhydrousReagent GradeAcros Organics
Deionized Water------
Step-by-Step Procedure
  • Saponification:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents).

    • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Acidification and Decarboxylation:

    • Cool the reaction mixture to room temperature in an ice bath.

    • Slowly and carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2. Caution: This is an exothermic process and will release CO₂ gas. Ensure adequate ventilation.

    • Once the initial effervescence has subsided, gently heat the acidified mixture to 50-60 °C for 30-60 minutes to ensure complete decarboxylation.

  • Work-up and Isolation:

    • Cool the mixture to room temperature.

    • Extract the aqueous solution with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-oxohexanoic acid.

  • Purification (Optional):

    • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Protocol 2: Acid-Catalyzed Hydrolysis and Decarboxylation

This one-pot procedure can be advantageous in certain contexts, although it may require longer reaction times.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄), concentratedReagent GradeFisher Scientific
Dioxane or Acetic AcidReagent GradeVWR
Diethyl etherAnhydrousEMD Millipore
Sodium Bicarbonate (NaHCO₃), saturated solutionReagent Grade---
Sodium Sulfate (Na₂SO₄), anhydrousReagent GradeAcros Organics
Deionized Water------
Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1 equivalent), deionized water, and a co-solvent such as dioxane or acetic acid (to improve solubility).

    • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 10 mol%).

  • Hydrolysis and Decarboxylation:

    • Heat the mixture to reflux and maintain for 8-16 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the pH is approximately 7.

    • Extract the aqueous solution with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude 5-oxohexanoic acid as described in Protocol 1.

Process Flow Diagram

Caption: Step-wise workflow for both protocols.

Data Summary and Expected Results

The following table provides typical reaction parameters and expected yields for the synthesis of 5-oxohexanoic acid.

ParameterProtocol 1 (Base-Catalyzed)Protocol 2 (Acid-Catalyzed)
Reaction Time 3-6 hours8-18 hours
Reaction Temperature Reflux (~100 °C)Reflux (~100-110 °C)
Key Reagents NaOH, HClH₂SO₄
Typical Yield 85-95%75-85%
Purity (crude) 90-98%88-95%

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If TLC or other monitoring indicates the presence of starting material, extend the reflux time. Ensure the strength and stoichiometry of the acid or base are correct.

  • Low Yield: Inefficient extraction can lead to product loss. Ensure thorough mixing during extraction and use a sufficient volume of extraction solvent. Premature decarboxylation before complete hydrolysis can also be a factor.

  • Safety:

    • Always work in a well-ventilated fume hood, especially during acidification, as CO₂ is evolved.

    • Handle concentrated acids and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • The acidification of the basic solution is highly exothermic and should be performed slowly with cooling.

Conclusion

The hydrolysis and decarboxylation of this compound is a reliable and efficient method for the synthesis of 5-oxohexanoic acid. Both base-catalyzed and acid-catalyzed protocols can be employed, with the base-catalyzed route generally offering higher yields and shorter reaction times. Careful control of reaction conditions and a thorough work-up are crucial for obtaining a high-purity product. These protocols provide a solid foundation for researchers in their synthetic endeavors.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). Available at: [Link]

  • Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. (2024). Available at: [Link]

  • JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025). Available at: [Link]

  • ResearchGate. Mastering .beta.-Keto Esters. Available at: [Link]

  • ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021). Available at: [Link]

  • RSC Publishing. Recent advances in the transesterification of β-keto esters. (2021). Available at: [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. (2021). Available at: [Link]

  • RSC Publishing. The Preparation of =-Substituted Glutaric Acids. (1950). Available at: [Link]

  • Google Patents. Process for the preparation of 5-oxohexanoic acid and its derivatives.
  • Canadian Science Publishing. The Effect of Aromatic Amines on the Catalyzed Decarboxylation of 3-0x0-glutaric Acid. (1972). Available at: [Link]

  • ResearchGate. The two steps in the decarboxylation of 3-oxoglutaric acid. Available at: [Link]

  • College of St. Benedict & St. John's University. Reactivity: Decarboxylation. Available at: [Link]

  • Wikipedia. Decarboxylation. Available at: [Link]

  • Organic Syntheses. α-PHENYLGLUTARIC ANHYDRIDE. Available at: [Link]

  • Scribd. Decarboxylation 240531 142820. Available at: [Link]

  • Cheméo. This compound. Available at: [Link]

  • Google Patents. CA1076136A - Process for the preparation of 5-oxohexanoic acid and its derivatives.
  • Organic Chemistry Portal. Decarboxylation. Available at: [Link]

  • Master Organic Chemistry. Decarboxylation. (2022). Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Available at: [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Available at: [Link]

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Application Notes & Protocols: Transesterification of Diethyl 2-acetylglutarate with Novel Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of Functionalized Glutarates

Diethyl 2-acetylglutarate is a highly versatile chemical intermediate, prized in organic synthesis for its dual functionality.[1][2] The presence of a reactive β-keto ester system makes it a valuable building block for a variety of heterocyclic compounds and complex molecular architectures.[2] In the realm of pharmaceutical and drug development, the modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a critical endeavor. Ester prodrugs, for instance, are a well-established strategy to improve a drug's solubility, membrane permeability, and overall bioavailability.[3][4]

The transesterification of this compound offers a direct route to novel diesters, incorporating alcohols that may possess therapeutic relevance, chirality, or other desirable functionalities. This application note provides a detailed guide to the synthesis of such novel glutarate derivatives through various catalytic methods, complete with step-by-step protocols, mechanistic insights, and analytical procedures.

The Chemistry of Transesterification: Mechanisms and Catalyst Selection

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[5] The reaction is typically reversible and can be catalyzed by acids, bases, or enzymes. The choice of catalyst is paramount and depends on the specific functionalities present in the novel alcohol.

Acid-Catalyzed Transesterification

Under acidic conditions, the reaction proceeds through a series of protonation and deprotonation steps.[5][6][7] A strong acid catalyst protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the incoming novel alcohol.[5][6][8] This method is generally suitable for alcohols that may be sensitive to basic conditions.

Mechanism of Acid-Catalyzed Transesterification

Acid_Catalyzed_Transesterification Start Diethyl 2-acetylglutarate ProtonatedEster Protonated Ester Start->ProtonatedEster + H+ Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 + R'OH (Novel Alcohol) ProtonTransfer Proton Transfer Tetrahedral1->ProtonTransfer Elimination Elimination of Ethanol ProtonTransfer->Elimination ProductProtonated Protonated Product Elimination->ProductProtonated - EtOH FinalProduct Novel Ester Product ProductProtonated->FinalProduct - H+ inv1 inv2

Caption: Acid-catalyzed transesterification mechanism.

Base-Catalyzed Transesterification

Base-catalyzed transesterification involves the deprotonation of the incoming alcohol to form a more nucleophilic alkoxide.[9][10] This alkoxide then attacks the carbonyl carbon of the ester.[9][10] This method is often faster than acid catalysis but is unsuitable for alcohols with base-sensitive functional groups.[11]

Mechanism of Base-Catalyzed Transesterification

Base_Catalyzed_Transesterification Start Diethyl 2-acetylglutarate Tetrahedral2 Tetrahedral Intermediate Start->Tetrahedral2 + R'O- FinalProduct Novel Ester Product Tetrahedral2->FinalProduct - EtO- Ethoxide Ethoxide Alkoxide Alkoxide (from Novel Alcohol) Experimental_Workflow Setup Reaction Setup (Flask, Condenser, Stirring) Reagents Add Reactants (this compound, Novel Alcohol, Catalyst) Setup->Reagents Reaction Reaction (Heating, Monitoring by TLC/GC) Reagents->Reaction Workup Work-up (Quenching, Washing) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Characterization (NMR, GC-MS, FTIR) Purification->Analysis

Caption: General experimental workflow for transesterification.

Protocol 1: Acid-Catalyzed Transesterification with a Chiral Alcohol ((R)-(-)-2-Butanol)

This protocol is designed to preserve the stereochemical integrity of the chiral alcohol.

Materials:

  • This compound (1.0 eq)

  • (R)-(-)-2-Butanol (5.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound, (R)-(-)-2-butanol, p-TSA, and toluene.

  • Fit the flask with a Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution, followed by brine. [12][13]6. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. [13]7. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Base-Catalyzed Transesterification with a Functionalized Alcohol (2-Methoxyethanol)

This protocol is suitable for simple, non-base-sensitive alcohols.

Materials:

  • This compound (1.0 eq)

  • 2-Methoxyethanol (5.0 eq)

  • Sodium methoxide (0.1 eq)

  • Dichloromethane (DCM)

  • Dilute aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel, Hexane, Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound and 2-methoxyethanol in DCM.

  • Add sodium methoxide to the solution and reflux the mixture.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature and carefully quench with dilute aqueous HCl until the solution is neutral.

  • Transfer to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Product Characterization and Analysis

The successful synthesis of the novel glutarate esters should be confirmed by a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the new ester. [4][14][15][16]The disappearance of the signals corresponding to the ethyl group of the starting material and the appearance of new signals corresponding to the alkoxy group of the novel alcohol are key indicators of a successful reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the product and confirm its molecular weight. [17][18]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the reaction by observing changes in the C-O stretching frequencies of the ester. [18]

Quantitative Data Summary

The following table provides illustrative data for the transesterification of this compound with various novel alcohols under different catalytic conditions.

EntryNovel AlcoholCatalyst (mol%)Reaction Time (h)Yield (%)Purity (%)
1(R)-(-)-2-Butanolp-TSA (10%)1285>98
22-MethoxyethanolNaOMe (10%)692>99
3Benzyl Alcoholp-TSA (10%)1088>98
4CyclohexanolNaOMe (10%)890>99

Yields are isolated yields after purification. Purity was determined by GC analysis.

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation. [19]Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalysts: Acid and base catalysts are corrosive. Handle with care and avoid contact with skin and eyes. Sodium methoxide is highly reactive with water.

  • Solvents: Toluene and DCM are flammable and/or toxic. Handle in a fume hood and away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use. [20]

Troubleshooting

  • Low Conversion: Increase reaction time, temperature, or catalyst loading. Ensure efficient removal of the ethanol byproduct, especially in acid-catalyzed reactions, by using a Dean-Stark trap.

  • Side Reactions: For base-sensitive alcohols, consider using an acid catalyst or an enzymatic approach. Ensure all reagents and glassware are dry, as water can lead to hydrolysis of the ester.

  • Difficult Purification: If the product is water-soluble, modify the work-up procedure to include back-extraction of the aqueous layers. If an emulsion forms during the work-up, the addition of brine can help to break it. [21][22]

Conclusion

The transesterification of this compound is a robust and flexible method for the synthesis of a wide array of novel diesters. By carefully selecting the catalyst and reaction conditions based on the nature of the incoming novel alcohol, researchers can efficiently generate new chemical entities with potential applications in drug development and materials science. The protocols and guidelines presented here provide a solid foundation for the exploration of these valuable transformations.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Jakub, M. (2022, November 10). Transesterification. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • Zhu, S., et al. (2025). Study of acetylated EGCG synthesis by enzymatic transesterification in organic media.
  • National Biodiesel Education Program. (2007). Technote # 08: Safety Considerations for Biodiesel. University of Idaho.
  • ResearchGate. (n.d.). Acid catalyzed transesterification. Retrieved from [Link]

  • ResearchGate. (n.d.). e (a) Reaction mechanism of base-catalyzed transesterification.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. Retrieved from [Link]

  • Gelbard, G., et al. (1995). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification.
  • Leslie, J. M. (2020, October 4). Acid-catalyzed transesterification. YouTube. Retrieved from [Link]

  • Tale, R. H., et al. (2006). Transesterification of b-Keto Esters with Thiols, Amines, Diols and Amino Alcohols Catalysed by 1 a.
  • Clutch Prep. (2015, February 24). Base Catalyzed Transesterification: General Reaction. YouTube. Retrieved from [Link]

  • Organic Chemistry Lab at CU Boulder. (2012, February 29). 9. Reaction Work-up- Purify, Isolate Product.mov. YouTube. Retrieved from [Link]

  • Holm, M. S., Saravanamurugan, S., & Taarning, E. (n.d.). Catalytic Transesterification Routes to Novel Vinyl Glycolate Derivatives of Polyhydric Alcohols.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of acid catalyzed transesterification reaction. Retrieved from [Link]

  • Casado, A. G., et al. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • MIT OpenCourseWare. (n.d.). MITOCW | Reaction Work-Up I | MIT Digital Lab Techniques Manual.
  • MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • Singh, R., & Singh, R. B. (2011). A simplified approach to transesterification for GC-MS analysis in Jatropha curcas. Scholars Research Library.
  • Wishart, D. S. (2007). NMR Spectroscopy for Metabolomics Research. MDPI.
  • Ahmad, M., et al. (2012).
  • BP Chemicals. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
  • ResearchGate. (n.d.). Mechanism of base catalyzed transesterification. Retrieved from [Link]

  • Chan, A. W. H., & Lie, A. C. K. (2018).
  • Dhokchawle, B. V., & Piras, S. (n.d.). Common Prodruggable Handles and Subsequent Functional Group Conversion.
  • Google Patents. (n.d.).
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Application Notes: Diethyl 2-acetylglutarate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2-acetylglutarate, a versatile difunctional molecule, serves as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structure, incorporating both a β-ketoester and a glutarate backbone, provides multiple reactive sites for cyclization and functionalization reactions. This application note explores the utility of this compound in the synthesis of agrochemicals, with a particular focus on the creation of pyridine and pyrazole scaffolds, which are prevalent in numerous commercial herbicides and fungicides. We will delve into the mechanistic underpinnings of these transformations and provide detailed protocols for key synthetic steps.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₁₁H₁₈O₅[1]
Molecular Weight 230.26 g/mol [1]
Appearance Colorless to light yellow liquid-
Boiling Point 154 °C @ 11 mmHg[2]
Density 1.071 g/mL at 25 °C-
CAS Number 1501-06-0[2]

Core Applications in Agrochemical Synthesis: Heterocyclic Scaffolds

The primary application of this compound in the agrochemical industry lies in its role as a precursor to complex heterocyclic structures. The presence of the 1,3-dicarbonyl moiety allows for classical condensation reactions to form five- and six-membered rings, which are the core of many bioactive molecules.

Synthesis of Pyridine-Based Herbicides

The pyridine ring is a key component in a number of herbicides. The Hantzsch pyridine synthesis, a classic multi-component reaction, can be adapted to utilize this compound for the formation of substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.

Reaction Pathway: Modified Hantzsch Pyridine Synthesis

The reaction involves the condensation of an aldehyde, a nitrogen source (like ammonia or ammonium acetate), and two equivalents of a β-ketoester. In this modified approach, one of the β-ketoester components can be this compound.

Hantzsch_Synthesis DEAG This compound Enamine Enamine Intermediate DEAG->Enamine Reaction with NH3 Michael_Acceptor Michael Acceptor DEAG->Michael_Acceptor Knoevenagel Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Michael_Acceptor Ammonia Ammonia (NH3) Ammonia->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael_Acceptor->Michael_Adduct Michael Addition Dihydropyridine Dihydropyridine Derivative Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Pyridine Herbicide Core Dihydropyridine->Pyridine Oxidation

Caption: Modified Hantzsch synthesis for pyridine derivatives.

Protocol: Synthesis of a Dihydropyridine Intermediate

This protocol outlines a general procedure for the synthesis of a dihydropyridine derivative using this compound.

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde, benzaldehyde)

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the chosen aldehyde (1 equivalent) in ethanol.

  • Add ammonium acetate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The dihydropyridine product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, remove the ethanol under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for all reactants and facilitates the reaction without interfering with the mechanism.

  • Ammonium Acetate as Nitrogen Source: It provides both ammonia and acetic acid upon decomposition, which can catalyze the reaction.

  • Reflux Conditions: The increased temperature accelerates the rate of reaction, leading to a higher yield in a shorter time.

This dihydropyridine intermediate can subsequently be oxidized using a mild oxidizing agent like manganese dioxide or ferric chloride to yield the aromatic pyridine core, a key structural motif in herbicides like those in the pyridine dicarboxylate family. While a direct synthesis of commercial herbicides like Imazethapyr from this compound is not the most common route, this methodology demonstrates the potential for creating analogous structures. The synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate, a key intermediate for imidazolinone herbicides, typically starts from diethyl oxalate and ethyl chloroacetate.[3]

Synthesis of Pyrazole-Containing Fungicides

The pyrazole ring is another critical heterocycle found in a wide range of fungicides. The Knorr pyrazole synthesis provides a straightforward method for constructing the pyrazole ring from 1,3-dicarbonyl compounds and hydrazines.

Reaction Pathway: Knorr Pyrazole Synthesis

This reaction involves the condensation of a hydrazine derivative with a β-dicarbonyl compound, such as this compound.

Knorr_Synthesis DEAG This compound Hydrazone Hydrazone Intermediate DEAG->Hydrazone Condensation Hydrazine Hydrazine (R-NHNH2) Hydrazine->Hydrazone Enamine_int Enamine Intermediate Hydrazone->Enamine_int Tautomerization Pyrazole Pyrazole Fungicide Core Enamine_int->Pyrazole Cyclization & Dehydration

Caption: Knorr synthesis for pyrazole derivatives.

Protocol: Synthesis of a Pyrazole Derivative

This protocol provides a general method for the synthesis of a pyrazole derivative from this compound.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Glacial acetic acid (as solvent and catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add the hydrazine derivative (1 equivalent) dropwise to the solution while stirring.

  • Heat the reaction mixture to 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The pyrazole product will often precipitate as a solid. Collect the solid by filtration and wash with cold water.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent and Catalyst: Acetic acid provides an acidic medium that catalyzes the condensation and dehydration steps of the reaction.

  • Dropwise Addition of Hydrazine: This helps to control the initial exothermic reaction.

  • Heating: Provides the necessary activation energy for the cyclization and dehydration steps.

This synthetic route can be adapted to produce a variety of substituted pyrazoles, which are key components in fungicides like Boscalid and others. The substituents on the hydrazine and the glutarate backbone can be varied to modulate the biological activity of the final compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of agrochemically relevant heterocyclic compounds. Its ability to participate in well-established multicomponent reactions like the Hantzsch pyridine synthesis and the Knorr pyrazole synthesis makes it an attractive choice for the construction of pyridine and pyrazole-based herbicides and fungicides. The protocols provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this readily available building block in the development of novel and effective crop protection agents. Further derivatization of the resulting heterocyclic cores can lead to the discovery of new active ingredients with improved efficacy and environmental profiles.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73915, this compound. Retrieved from [Link].

  • Cheng, C., Ma, X., & Wei, Z. (2012). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 24(11), 5169-5171.
  • National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

Application Notes & Protocols: Diethyl 2-acetylglutarate as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

Diethyl 2-acetylglutarate (DEAG) is a highly functionalized organic molecule characterized by the presence of reactive β-ketoester and diester moieties within its structure.[1][2] This unique arrangement makes it an exceptionally valuable and versatile building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic systems that form the core of numerous bioactive molecules.[2] This guide provides in-depth application notes and detailed experimental protocols for leveraging DEAG in the synthesis of two medicinally significant classes of compounds: dihydropyridine derivatives, known for their application as calcium channel blockers, and substituted quinolones, a cornerstone of antibacterial agents.[3][4] The protocols are designed to be self-validating, with a strong emphasis on the mechanistic causality behind each experimental step, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

The Strategic Advantage of this compound (DEAG) in Synthesis

The synthetic utility of DEAG (CAS No: 1501-06-0) stems from its distinct structural features.[5][6] As a β-ketoester, it is primed for a wide array of classical carbon-carbon and carbon-nitrogen bond-forming reactions. The presence of two ester groups and a ketone allows for sequential or selective transformations, enabling the construction of highly functionalized molecular architectures.[2]

Key Structural Features:

  • β-Ketoester System: The core reactive site, enabling reactions like the Hantzsch condensation, Knoevenagel condensation, and various cyclization pathways.

  • Diester Functionality: Offers multiple points for derivatization, such as hydrolysis, amidation, or transesterification, allowing for the introduction of additional diversity into the final molecule.[2]

This guide will focus on two exemplary synthetic routes that harness these features to build potent bioactive scaffolds.

Application I: Synthesis of Dihydropyridine Scaffolds via Hantzsch-Type Condensation

The 1,4-dihydropyridine (1,4-DHP) core is the defining feature of a major class of calcium channel blockers used in the management of hypertension, including commercial drugs like nifedipine and amlodipine.[7] The Hantzsch pyridine synthesis, a classic multi-component reaction reported in 1881, remains a highly efficient method for constructing this scaffold.[3][7] It involves the condensation of an aldehyde, a nitrogen donor (like ammonia), and two equivalents of a β-ketoester.[8] By substituting the common ethyl acetoacetate with DEAG, we can introduce a functionalized side chain at the C3 and C5 positions of the resulting dihydropyridine ring, opening avenues for novel analogue development.

Mechanistic Rationale

The Hantzsch synthesis proceeds through a cascade of well-understood reaction steps, providing a robust and reliable transformation. The causality behind the sequence is as follows:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester (DEAG) under acidic or basic catalysis to form an α,β-unsaturated ketoester.

  • Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia (from ammonium acetate) to form a reactive enamine intermediate.

  • Michael Addition: The enamine performs a conjugate addition to the α,β-unsaturated ketoester from the first step, forming a larger, acyclic intermediate.

  • Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the stable 1,4-dihydropyridine ring system. The driving force for the final oxidation step (often performed separately) is the formation of a highly stable aromatic pyridine ring.[7]

Visualization: Hantzsch Reaction Mechanism

Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Product DEAG1 DEAG (Eq 1) Knoevenagel α,β-Unsaturated Ketoester DEAG1->Knoevenagel DEAG2 DEAG (Eq 2) Enamine Enamine DEAG2->Enamine Aldehyde Aldehyde (R-CHO) Aldehyde->Knoevenagel Knoevenagel Condensation Ammonia Ammonia (NH3) Ammonia->Enamine Enamine Formation Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration

Caption: Mechanism of the Hantzsch dihydropyridine synthesis.

Detailed Experimental Protocol: Hantzsch-type Synthesis using DEAG

This protocol describes the one-pot synthesis of a functionalized 1,4-dihydropyridine using this compound (DEAG), benzaldehyde as a model aldehyde, and ammonium acetate as the ammonia source.

Materials & Reagents

Reagent Molar Mass ( g/mol ) Amount Molar Equiv.
This compound (DEAG) 230.26 4.60 g 2.0
Benzaldehyde 106.12 1.06 g 1.0
Ammonium Acetate 77.08 0.85 g 1.1
Ethanol (Absolute) 46.07 25 mL Solvent
Diethyl Ether 74.12 As needed Recrystallization

| Hexanes | 86.18 | As needed | Recrystallization |

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (4.60 g, 20.0 mmol), benzaldehyde (1.06 g, 10.0 mmol), and ammonium acetate (0.85 g, 11.0 mmol).

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate may form. If not, slowly add cold water (20 mL) to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol/water (1:1) mixture (2 x 10 mL) to remove unreacted starting materials and salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as diethyl ether/hexanes or ethanol, to yield the pure 1,4-dihydropyridine derivative as a crystalline solid.

  • Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualization: Experimental Workflow

Workflow_Hantzsch A 1. Combine Reagents (DEAG, Aldehyde, NH4OAc) in Ethanol B 2. Heat to Reflux (4-6 hours) A->B C 3. Monitor by TLC B->C C->B Reaction Incomplete D 4. Cool to RT & Precipitate C->D Reaction Complete E 5. Vacuum Filtration D->E F 6. Recrystallize (Purification) E->F G 7. Dry & Characterize (NMR, MS) F->G

Caption: Workflow for Hantzsch-type dihydropyridine synthesis.

Application II: Synthesis of Substituted 4-Hydroxyquinol-2-ones

The 2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous antibacterial agents (fluoroquinolones), anticancer drugs, and other therapeutics.[4][9] A plausible and efficient route to highly substituted 4-hydroxy-2-quinolones involves the thermal cyclization of an intermediate formed from the reaction of an aniline with a β-ketoester like DEAG. This strategy is analogous to the Conrad-Limpach synthesis of quinolines.

Mechanistic Rationale

This two-step, one-pot synthesis relies on fundamental reactivity principles:

  • Condensation/Amidation: Aniline reacts with the β-keto group of DEAG. This initially forms an enamine or anilide intermediate. The choice of reaction conditions (e.g., presence of an acid catalyst) can influence the initial product, but both pathways converge.

  • Intramolecular Cyclization (Dieckmann-type): At elevated temperatures, the nitrogen atom of the aniline moiety attacks one of the ester carbonyls. This type of reaction is a classic method for forming five- and six-membered rings. In this case, it leads to the formation of the heterocyclic core of the quinolone. The reaction is driven by the formation of the stable, fused aromatic-heterocyclic system. Subsequent tautomerization yields the thermodynamically favored 4-hydroxy-2-quinolone product.

Visualization: Proposed Quinolone Synthesis Pathway

Quinolone_Synthesis DEAG This compound (DEAG) Intermediate Anilide/Enamine Intermediate DEAG->Intermediate Aniline Aniline Aniline->Intermediate Condensation (Step 1) Cyclized Cyclized Intermediate Intermediate->Cyclized Thermal Intramolecular Cyclization (Step 2) Product 4-Hydroxy-2-quinolone Derivative Cyclized->Product Tautomerization

Caption: Proposed pathway for 2-quinolone synthesis from DEAG.

Detailed Experimental Protocol: Synthesis of a Functionalized 4-Hydroxyquinol-2-one

This protocol outlines the synthesis using aniline as the model amine. High-boiling point solvents are required for the thermal cyclization step.

Materials & Reagents

Reagent Molar Mass ( g/mol ) Amount Molar Equiv.
This compound (DEAG) 230.26 2.30 g 1.0
Aniline 93.13 0.93 g 1.0
p-Toluenesulfonic acid (p-TSA) 172.20 50 mg Catalytic

| Diphenyl ether | 170.21 | 20 mL | Solvent |

Procedure:

  • Formation of Intermediate: In a 100 mL three-neck flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine DEAG (2.30 g, 10.0 mmol), aniline (0.93 g, 10.0 mmol), and a catalytic amount of p-TSA (approx. 50 mg) in 20 mL of toluene.

  • Azeotropic Water Removal: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Once water evolution ceases (typically 2-4 hours), the formation of the anilide/enamine intermediate is complete.

  • Solvent Exchange: Carefully distill off the toluene under atmospheric pressure. Allow the flask to cool slightly before adding 20 mL of diphenyl ether.

  • Thermal Cyclization: Heat the diphenyl ether solution to a high temperature (approx. 240-250°C) using a suitable heating mantle and temperature controller. Maintain this temperature for 30-60 minutes. The product will often precipitate from the hot solvent.

  • Isolation: Cool the reaction mixture to room temperature. The solid product can be collected by vacuum filtration. Wash the filter cake thoroughly with hexanes or toluene to remove the high-boiling diphenyl ether solvent.

  • Purification: The crude product can be further purified by recrystallization from a high-boiling solvent like dimethylformamide (DMF) or by trituration with hot ethanol.

  • Characterization: Dry the purified quinolone derivative and confirm its structure via NMR, IR spectroscopy, and mass spectrometry.

Visualization: Experimental Workflow for Quinolone Synthesis

Workflow_Quinolone A 1. Condensation (DEAG + Aniline + p-TSA) in Toluene with Dean-Stark B 2. Solvent Exchange (Remove Toluene, Add Diphenyl Ether) A->B C 3. Thermal Cyclization (Heat to 250°C) B->C D 4. Cool, Filter & Wash (with Hexanes) C->D E 5. Purify Product (Recrystallization/Trituration) D->E F 6. Dry & Characterize (NMR, IR, MS) E->F

Caption: Workflow for the synthesis of 4-hydroxy-2-quinolones.

Conclusion

This compound serves as a powerful and adaptable precursor for the synthesis of medicinally relevant heterocyclic compounds. Its inherent functionality allows for direct entry into complex scaffolds such as dihydropyridines and quinolones through well-established and robust chemical transformations. The protocols detailed herein provide a foundation for researchers and drug development professionals to explore the synthesis of novel bioactive molecules, leveraging the unique structural advantages of DEAG to build libraries of compounds for screening and development.

References

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  • ChemTarget. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

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  • MDPI. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude Diethyl 2-Acetylglutarate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diethyl 2-acetylglutarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography purification of this versatile β-keto ester. This compound is a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds, making its purity crucial for successful downstream applications.[1][2]

This document moves beyond a simple list of steps, offering explanations for the underlying chemical principles and experimental choices to empower you to overcome common purification challenges.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted in a question-and-answer style to directly address problems you may encounter during the purification process.

Q1: My primary challenge is poor separation of this compound from closely related impurities. How can I optimize my column chromatography protocol?

A1: Optimizing separation requires a systematic approach focusing on the solvent system and column parameters.

A common issue is the co-elution of impurities with the desired product.[3] To address this, a careful selection and optimization of the mobile phase are paramount.

Underlying Principle: The separation of compounds on a silica gel column is governed by the equilibrium of the compound between the polar stationary phase (silica gel) and the less polar mobile phase (eluent).[4] The polarity of the eluent is critical; a solvent that is too polar will cause all compounds to elute quickly with poor separation, while a solvent that is not polar enough will result in very slow elution or the compound remaining on the column.[5]

Recommended Protocol for Solvent System Selection:

  • Thin-Layer Chromatography (TLC) First: Before setting up a column, always determine the optimal solvent system using TLC.[6][7] The same stationary phase (silica gel) should be used for both TLC and column chromatography.[7]

  • Start with a Standard System: A mixture of ethyl acetate and hexane (or heptane, which is less toxic) is a very common and effective solvent system for compounds of moderate polarity like this compound.[7][8][9]

  • Aim for an Optimal Rf Value: The ideal Rf (retardation factor) for the desired compound on a TLC plate is between 0.2 and 0.4 for good separation on a column.[10] This generally provides the best balance between resolution and elution time.

  • Systematic Polarity Adjustment:

    • If the Rf is too high (compound moves too far up the TLC plate), decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).[10]

    • If the Rf is too low (compound barely moves from the baseline), increase the eluent's polarity by increasing the proportion of the polar solvent.[6]

  • Consider Alternative Solvents: If you are unable to achieve good separation with an ethyl acetate/hexane system, consider other solvent combinations. A useful strategy is to change the solvent selectivity. For example, replacing ethyl acetate with dichloromethane or diethyl ether can alter the interactions between the solutes and the stationary phase, potentially improving separation even if the overall solvent strength is similar.[10]

Data Presentation: Example Solvent Systems for Compounds of Similar Polarity

Solvent System Components (v/v)Typical Application Notes
Ethyl Acetate / HexaneA standard choice for many organic compounds, offering good resolution.[8]
Dichloromethane / MethanolSuitable for more polar compounds.[8]
Diethyl Ether / HexaneAn alternative to ethyl acetate/hexane systems.[8]
Q2: My this compound appears to be decomposing on the silica gel column. How can I confirm this and what are the solutions?

A2: Decomposition on silica gel is a known issue for some compounds, particularly those sensitive to acid.

Silica gel is inherently acidic and can catalyze the decomposition of sensitive molecules, such as some β-keto esters.[11][12]

Protocol to Test for Stability on Silica Gel (2D TLC):

  • Spot your crude sample in one corner of a square TLC plate.

  • Run the TLC in your chosen solvent system as usual.

  • After the first run, dry the plate completely.

  • Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline.

  • Run the TLC again in the same solvent system.

  • Interpretation: If your compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see new spots that are not on the diagonal.[13]

Solutions for Compound Decomposition:

  • Deactivate the Silica Gel: Reduce the acidity of the silica gel by treating it with a base. A common method is to use a solvent system containing a small amount of triethylamine (e.g., 0.1-1%). This will neutralize the acidic sites on the silica gel.

  • Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[13]

Q3: The crude sample is not dissolving well in the eluent I plan to use for the column. What is the best way to load my sample?

A3: Poor solubility of the crude mixture in the mobile phase is a common problem, especially on a larger scale. [13] There are two primary methods for loading your sample onto the column: wet loading and dry loading.

Experimental Protocols:

Wet Loading:

  • Dissolve your crude sample in the minimum amount of the eluent.[14]

  • If solubility is still an issue, you can use a slightly more polar solvent than your eluent to dissolve the sample.[14] However, be cautious as this can affect the separation at the top of the column. A good alternative is a solvent that is strong enough to dissolve the sample but has a low boiling point and can be easily removed, such as dichloromethane.[15]

  • Using a pipette, carefully add the concentrated sample solution to the top of the packed column.[14]

Dry Loading (Recommended for Poorly Soluble Samples):

  • Dissolve your crude sample in a suitable solvent in a round-bottom flask.[14]

  • Add a small amount of silica gel to the solution (approximately 2-3 times the mass of your crude sample).

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[14]

  • Carefully add this silica gel with your adsorbed sample to the top of the packed column.[14]

Visualization of Loading Methods:

G cluster_wet Wet Loading cluster_dry Dry Loading W1 Dissolve sample in minimal eluent W2 Pipette solution onto column W1->W2 D1 Dissolve sample in solvent D2 Add silica gel D1->D2 D3 Evaporate solvent to dry powder D2->D3 D4 Add powder to top of column D3->D4 Start Crude Sample Start->W1 Good Solubility Start->D1 Poor Solubility

Caption: Workflow for selecting a sample loading method.

Q4: The product is eluting over a large number of fractions (tailing). How can I obtain sharper peaks?

A4: Tailing is often caused by interactions between the compound and active sites on the silica gel or issues with the solvent system.

When a compound exhibits tailing, it means that a portion of the compound is being retained more strongly on the column, leading to a gradual elution.

Troubleshooting Tailing:

  • Increase Eluent Polarity During Elution: Once the desired compound starts to elute, you can gradually increase the polarity of the mobile phase.[13] This will help to push the tailing portion of the compound off the column more quickly. It is important to do this gradually to avoid eluting impurities along with your product.

  • Add a Modifier to the Eluent: For compounds that can interact with the acidic silanol groups on the silica surface, adding a small amount of a modifier can improve peak shape. For basic compounds, a small amount of triethylamine or ammonia in methanol can be beneficial.[8] For acidic compounds, adding a small amount of acetic acid can help.[16]

  • Check for Overloading: Loading too much sample onto the column can lead to band broadening and tailing. Ensure you are using an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude sample by weight).

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should be aware of for purification?

A1: Understanding the properties of this compound is essential for designing an effective purification strategy.

Key Properties of this compound:

PropertyValueSource
Molecular Formula C₁₁H₁₈O₅[17][18][19]
Molecular Weight 230.26 g/mol [17][18]
Appearance Colorless liquid[2]
Boiling Point 154 °C at 15 mmHg[1]
Solubility Soluble in organic solvents, insoluble in water[2]

Due to the presence of two ester groups and a ketone, this compound is a moderately polar molecule.[1] This polarity dictates its behavior on a silica gel column.

Q2: How do I properly pack a silica gel column for flash chromatography?

A2: A well-packed column is crucial for achieving good separation.[20] The goal is to have a homogenous bed of silica gel free of cracks, bubbles, or channels.

Visualization of Column Packing Workflow:

G P1 Plug column bottom with cotton/glass wool P2 Add a layer of sand P1->P2 P3 Prepare silica slurry in eluent P2->P3 P4 Pour slurry into column P3->P4 P5 Allow silica to settle P4->P5 P6 Add another layer of sand P5->P6 P7 Drain excess solvent to top of sand layer P6->P7

Caption: Step-by-step workflow for packing a silica gel column.

Q3: My compound is very polar and does not move from the baseline on the TLC plate even with 100% ethyl acetate. What should I do?

A3: For very polar compounds, a standard ethyl acetate/hexane system may not be sufficient. You will need to use a more polar eluent.

Solutions for Highly Polar Compounds:

  • Introduce a More Polar Solvent: A common choice is to use a mixture of dichloromethane and methanol.[8] Start with a small percentage of methanol (e.g., 1-5%) and gradually increase it.

  • Caution with Methanol: Be aware that using high concentrations of methanol (>10%) in your eluent can dissolve some of the silica gel, which can contaminate your final product.[8]

Q4: I am concerned about the potential for keto-enol tautomerism of this compound affecting the purification. Is this a valid concern?

A4: Yes, β-keto esters like this compound can exist as an equilibrium mixture of keto and enol tautomers.[21] This can sometimes lead to broadened peaks or poor peak shape in chromatography because the two tautomers may interact differently with the stationary phase.[21]

Mitigation Strategies:

  • Acidic or Basic Mobile Phase: The rate of interconversion between tautomers is often pH-dependent.[21] Adding a small amount of acid (like acetic acid) or base (like triethylamine) to the mobile phase can sometimes accelerate the interconversion, causing the compound to behave as a single species on the column, resulting in sharper peaks.

  • Temperature Control: In some cases, running the chromatography at a slightly elevated temperature can increase the rate of tautomer interconversion, leading to better peak shape.[21] However, this is less common for standard flash column chromatography.

By understanding the principles behind column chromatography and anticipating potential issues, you can develop a robust and efficient purification protocol for this compound, ensuring a high-purity product for your research and development needs.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

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  • ResearchGate. (2015). How can I select the solvent system for column chromatography?. [Link]

  • R&D Chemicals. This compound, 1501-06-0, suppliers and manufacturers. [Link]

  • Royal Society of Chemistry. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. [Link]

  • ResearchGate. (2018). Solvent-free silica gel mediated decarboxylation of C–O coupling products of β-diketones and β-oxo esters with malonyl peroxides. [Link]

  • University of California, Los Angeles. Column chromatography. [Link]

  • MySkinRecipes. This compound. [Link]

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]

  • Royal Society of Chemistry. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (S. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

  • Chromatography Forum. (2010). beta keto esters by HPLC. [Link]

  • ResearchGate. (2018). How to find suitable solvent for column chromatography???. [Link]

  • Supporting Information. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

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  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). [Link]

  • Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]

  • National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

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Side reactions of Diethyl 2-acetylglutarate in acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diethyl 2-acetylglutarate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of using this compound, particularly concerning its side reactions under acidic conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you might encounter during your work with Diethyl 2-acetylglutarat in acidic media.

Question 1: I am experiencing a significantly low yield of my target product. What are the likely causes?

Answer:

A low yield when using this compound in acidic conditions often points to the occurrence of one or more side reactions. The primary culprits are hydrolysis and subsequent decarboxylation, especially if your reaction involves heating.

Causality: this compound is a β-keto ester, a class of compounds susceptible to specific degradation pathways in acidic environments.

  • Hydrolysis: The two ester groups can be hydrolyzed to carboxylic acids. This process is catalyzed by acid and accelerated by heat. The hydrolysis can be partial (to the monoester) or complete (to 2-acetylglutaric acid).

  • Decarboxylation: The product of complete hydrolysis, 2-acetylglutaric acid, is a β-keto acid. β-Keto acids are notoriously unstable and readily lose carbon dioxide (CO₂) upon heating to yield a ketone.[1][2][3] In this case, the final product would be 5-oxohexanoic acid.

Mitigation Protocol:

  • Temperature Control: Maintain the lowest possible temperature required for your primary reaction to proceed. Avoid prolonged heating.

  • Acid Concentration: Use the minimum effective concentration of the acid catalyst. Higher acid concentrations will accelerate hydrolysis.

  • Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent the formation of degradation products.

  • Anhydrous Conditions: If your reaction chemistry allows, performing the reaction under anhydrous conditions can suppress hydrolysis.

Question 2: My NMR/Mass Spec data shows unexpected peaks. What could these side products be?

Answer:

Unanticipated signals in your analytical data often correspond to the side products mentioned above. Here's a breakdown of what to look for:

Side ProductExpected Molecular WeightKey Spectroscopic Features
This compound (Starting Material)230.26 g/mol Signals corresponding to two ethyl ester groups.
Mono-hydrolyzed product202.20 g/mol Loss of one ethyl group, appearance of a carboxylic acid proton.
2-acetylglutaric acid174.15 g/mol Absence of ethyl ester signals, presence of two carboxylic acid protons.
5-oxohexanoic acid (after decarboxylation)130.14 g/mol Absence of the acetyl group at the 2-position and the corresponding ester/acid group.
Furan derivative (from Paal-Knorr side reaction)VariesCharacteristic aromatic signals in the furan ring region in ¹H NMR.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Potential Side Reactions cluster_2 Diagnostic Action cluster_3 Corrective Measures Unexpected Peaks in Spectroscopy Unexpected Peaks in Spectroscopy Hydrolysis Hydrolysis Unexpected Peaks in Spectroscopy->Hydrolysis Decarboxylation Decarboxylation Unexpected Peaks in Spectroscopy->Decarboxylation Furan Formation Furan Formation Unexpected Peaks in Spectroscopy->Furan Formation Analyze Reaction Conditions Analyze Reaction Conditions Hydrolysis->Analyze Reaction Conditions Decarboxylation->Analyze Reaction Conditions Furan Formation->Analyze Reaction Conditions Isolate and Characterize Byproduct Isolate and Characterize Byproduct Analyze Reaction Conditions->Isolate and Characterize Byproduct Optimize Temperature and Time Optimize Temperature and Time Isolate and Characterize Byproduct->Optimize Temperature and Time Adjust pH/Acid Catalyst Adjust pH/Acid Catalyst Isolate and Characterize Byproduct->Adjust pH/Acid Catalyst Consider Anhydrous Conditions Consider Anhydrous Conditions Isolate and Characterize Byproduct->Consider Anhydrous Conditions

Caption: Troubleshooting workflow for identifying and mitigating side products.

Question 3: I am attempting a Knorr pyrrole synthesis and getting a furan byproduct. Why is this happening and how can I prevent it?

Answer:

The formation of a furan instead of a pyrrole is a classic side reaction in syntheses that can follow the Paal-Knorr reaction pathway, especially under strongly acidic conditions.[4][5]

Mechanism: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound to form either a furan (with an acid catalyst) or a pyrrole (with ammonia or a primary amine).[4][5] this compound can act as a precursor to a 1,4-dicarbonyl-like species. If the pH of your reaction medium is too low (typically below 3), the acid-catalyzed cyclization to a furan can outcompete the desired reaction with the amine to form the pyrrole.

Prevention Protocol:

  • pH Control: Buffer your reaction or use a milder acid catalyst (e.g., acetic acid instead of a strong mineral acid) to maintain a weakly acidic to neutral pH.[4]

  • Amine Concentration: Ensure a sufficient concentration of the amine nucleophile is present to favor the pyrrole formation pathway.

  • Order of Addition: Consider adding the acid catalyst portion-wise or after the amine has been introduced to the reaction mixture.

G cluster_0 Reaction Pathways This compound This compound 1,4-Dicarbonyl Intermediate 1,4-Dicarbonyl Intermediate This compound->1,4-Dicarbonyl Intermediate Reaction Conditions Desired Pyrrole Product Desired Pyrrole Product 1,4-Dicarbonyl Intermediate->Desired Pyrrole Product Amine, Weak Acid Furan Byproduct Furan Byproduct 1,4-Dicarbonyl Intermediate->Furan Byproduct Strong Acid (pH < 3)

Caption: Competing pathways in Knorr/Paal-Knorr type syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic solutions?

This compound is moderately stable in acidic solutions at room temperature for short periods. However, stability decreases significantly with increasing temperature, acid concentration, and time, leading to hydrolysis and potential subsequent decarboxylation.

Q2: Can I purify my desired product from the common side products?

Yes, purification is generally achievable using standard chromatographic techniques.

CompoundPolaritySeparation Strategy
This compoundMediumNormal Phase Chromatography
5-oxohexanoic acidHighCan be separated by silica gel chromatography; may require a more polar eluent. Extraction with a basic aqueous solution can also remove this acidic byproduct.
Furan derivativeLow to MediumTypically less polar than the starting material and can be separated by silica gel chromatography.

Q3: Are there alternative reagents I can use to avoid these side reactions?

The choice of alternative reagents is highly dependent on your target molecule. However, if hydrolysis is a major issue, you could consider using esters that are more resistant to acidic conditions, such as t-butyl esters, although their synthesis might be more complex. For syntheses where decarboxylation is problematic, protecting the keto group prior to subsequent transformations could be a viable, albeit longer, route.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Available from: [Link]

  • Name Reactions in Organic Synthesis. Knorr Pyrrole Synthesis.
  • RSC Publishing. Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate. Available from: [Link]

  • PubMed Central. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy. Available from: [Link]

  • National Institutes of Health. Alternative Routes for the Synthesis of 5-Aminolevulinic Acid in Maize Leaves : I. Formation from 2-Ketoglutarate via 4,5-Dioxovaleric Acid. Available from: [Link]

  • NIST. This compound. Available from: [Link]

  • PubMed Central. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Available from: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • Wikipedia. Decarboxylation. Available from: [Link]

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. Available from: [Link]

  • PubMed Central. 5-AMINOLEVULINATE SYNTHASE: CATALYSIS OF THE FIRST STEP OF HEME BIOSYNTHESIS. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubMed. Decarboxylation of alpha-ketoglutarate coupled to collagen proline hydroxylase. Available from: [Link]

  • Master Organic Chemistry. Decarboxylation. Available from: [Link]

  • Organic Syntheses. β,β-DIMETHYLGLUTARIC ACID. Available from: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available from: [Link]

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Technical Support Center: Optimizing Reaction Conditions for Diethyl 2-Acetylglutarate Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the alkylation of diethyl 2-acetylglutarate. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and achieve optimal reaction outcomes. Our approach is grounded in fundamental chemical principles and validated by established literature to ensure scientific integrity and reproducibility.

Understanding the Reaction: A Mechanistic Overview

The alkylation of this compound is a classic example of enolate chemistry, a cornerstone of carbon-carbon bond formation in organic synthesis. The reaction proceeds via a two-step mechanism:

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon, which is positioned between the acetyl and one of the ester carbonyl groups. This acidic proton is readily abstracted by a suitable base to form a resonance-stabilized enolate. The stability of this enolate is key to the success of the reaction.

  • Nucleophilic Attack (Alkylation): The resulting enolate is a potent nucleophile that readily attacks an electrophilic alkylating agent, typically an alkyl halide, in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the new carbon-carbon bond, yielding the desired alkylated product.

Frequently Asked Questions (FAQs)

Here we address some of the most common queries encountered during the alkylation of this compound:

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields can often be attributed to several factors, including incomplete deprotonation, competing side reactions such as O-alkylation and dialkylation, and hydrolysis of the ester functionalities. A systematic evaluation of your reaction parameters is the most effective approach to identify and resolve the issue.

Q2: I am observing a significant amount of dialkylated product. How can I favor mono-alkylation?

The formation of a dialkylated product is a common challenge, as the mono-alkylated product still possesses an acidic proton. To promote mono-alkylation, it is crucial to carefully control the stoichiometry of your reactants. Using a 1:1 molar ratio of this compound to the base and alkylating agent is a good starting point. Additionally, the slow addition of the alkylating agent to the pre-formed enolate can help to minimize the reaction of the enolate with the already alkylated product.

Q3: My desired product seems to have been hydrolyzed. What are the likely causes and how can I prevent this?

Ester hydrolysis can occur if water is present in the reaction mixture, especially under basic conditions. It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Careful workup procedures are also essential to avoid prolonged exposure to aqueous acidic or basic conditions.

Q4: I have isolated a byproduct that appears to be an alkene derived from my alkyl halide. What is happening?

This is indicative of a competing E2 elimination reaction of your alkyl halide, which is promoted by the basic conditions of the reaction. This side reaction is particularly prevalent with secondary and tertiary alkyl halides. Whenever possible, it is advisable to use primary or methyl alkyl halides to minimize elimination.[1]

Q5: What is the best base for this reaction?

The choice of base is critical. Sodium ethoxide (NaOEt) in ethanol is a commonly used and effective base for the deprotonation of β-dicarbonyl compounds like this compound. It is important to match the alkoxide base to the ester to prevent transesterification. For instances where complete and irreversible enolate formation is desired, stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF can be employed.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the alkylation of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation - Incomplete deprotonation (base not strong enough or insufficient quantity).- Inactive alkylating agent.- Presence of moisture quenching the enolate.- Ensure the use of a sufficiently strong and appropriate base (e.g., NaOEt, NaH, LDA).- Use a stoichiometric amount of base relative to the this compound.- Verify the purity and reactivity of the alkylating agent.- Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.
Formation of Dialkylated Product - Excess base or alkylating agent.- Rapid addition of the alkylating agent.- Carefully control the stoichiometry (aim for a 1:1:1 ratio of substrate:base:alkylating agent for mono-alkylation).- Add the alkylating agent slowly and at a controlled temperature to the enolate solution.
Formation of Alkene Byproduct - Use of secondary or tertiary alkyl halides.- High reaction temperatures.- Whenever possible, use primary or methyl alkyl halides.- If secondary halides are necessary, consider using a less hindered base and lower reaction temperatures to favor SN2 over E2.
Product Contamination with Hydrolyzed Esters - Presence of water in the reaction.- Prolonged or harsh workup conditions.- Ensure all glassware is oven-dried and solvents are anhydrous.- Perform the reaction under a dry, inert atmosphere.- Minimize the time the reaction mixture is in contact with aqueous acid or base during workup.
O-Alkylation Product Detected - Use of highly polar aprotic solvents (e.g., DMSO, HMPA) which can favor O-alkylation.- Nature of the cation and alkylating agent.- Favor less polar aprotic solvents like THF or non-polar solvents like toluene.- The choice of counterion (e.g., Li⁺, Na⁺, K⁺) can influence the C/O alkylation ratio; this may require empirical optimization.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific alkylating agent and desired product.

Protocol 1: General Procedure for Mono-alkylation of this compound

This protocol is designed to favor the formation of the mono-alkylated product.

1. Preparation of Sodium Ethoxide Solution:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 0.1 mol scale reaction).
  • Carefully add sodium metal (1.0 equivalent) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas, so ensure adequate ventilation and a controlled rate of addition.
  • Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

2. Enolate Formation:

  • To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature with continuous stirring.
  • Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

3. Alkylation:

  • Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution. The reaction may be exothermic, so maintain the temperature with a water bath if necessary.
  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

4. Workup and Purification:

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
  • To the residue, add cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
  • Concentrate the filtrate under reduced pressure to obtain the crude product.
  • Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Procedure for Di-alkylation of this compound

This protocol is adapted for the synthesis of the di-alkylated product.

1. First Alkylation:

  • Follow steps 1-3 of the mono-alkylation protocol.

2. Second Enolate Formation:

  • After confirming the completion of the first alkylation by TLC or GC, cool the reaction mixture to room temperature.
  • Add a second equivalent of sodium ethoxide (prepared separately in anhydrous ethanol) to the reaction mixture and stir for 30-60 minutes.

3. Second Alkylation:

  • Add the second alkylating agent (1.0 equivalent) dropwise to the reaction mixture.
  • Heat the mixture to reflux and monitor the reaction until completion.

4. Workup and Purification:

  • Follow step 4 of the mono-alkylation protocol to isolate and purify the di-alkylated product.

Visualizing the Process

To aid in the conceptualization of the reaction and troubleshooting workflows, the following diagrams are provided.

G cluster_0 Reaction Pathway Start This compound Enolate Resonance-Stabilized Enolate Start->Enolate + Base Product Alkylated Product Enolate->Product + Alkyl Halide (R-X)

Caption: General reaction pathway for the alkylation of this compound.

G cluster_1 Troubleshooting Workflow Problem Low Yield Check1 Incomplete Deprotonation? Problem->Check1 Solution1 Use stronger/more base Check1->Solution1 Yes Check2 Side Reactions? Check1->Check2 No Success Optimized Yield Solution1->Success Solution2a Control Stoichiometry (for Dialkylation) Check2->Solution2a Dialkylation Solution2b Use Primary Alkyl Halide (for Elimination) Check2->Solution2b Elimination Check3 Anhydrous Conditions? Check2->Check3 Other Solution2a->Success Solution2b->Success Solution3 Dry Solvents/Reagents Check3->Solution3 No Check3->Success Yes Solution3->Success

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Organic Syntheses. glutaric acid. Organic Syntheses Procedure. Available at: [Link].

  • Frelih, H., et al. (2003). Asymmetric synthesis of 2-alkyl-substituted 2-hydroxyglutaric acid c-lactones. Tetrahedron: Asymmetry, 14(18), 2795-2801. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73915, this compound. Available at: [Link].

  • NIST. This compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. Available at: [Link].

  • Piorko, A., et al. (1993). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene Chromium Tricarbonyl and Iron-Cyclopentadienyl Complexation. Organometallics, 12(3), 822-830. Available at: [Link].

  • Roush, W. R., & Brown, B. B. (1993). Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement. The Journal of Organic Chemistry, 58(8), 2151-2161. Available at: [Link].

  • Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. Available at: [Link].

  • Chemistry LibreTexts. 22.8: Alkylation of Enolate Ions. Available at: [Link].

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Available at: [Link].

  • R&D Chemicals. This compound, 1501-06-0, suppliers and manufacturers. Available at: [Link].

  • Mettler Toledo. Alkylation Reactions | Development, Technology. Available at: [Link].

  • Organic Syntheses. α-KETOGLUTARIC ACID. Organic Syntheses Procedure. Available at: [Link].

  • Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. Available at: [Link].

  • Chemistry LibreTexts. 10.5: Preparing Alkyl Halides from Alcohols. Available at: [Link].

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Removal of unreacted starting materials from Diethyl 2-acetylglutarate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Diethyl 2-acetylglutarate. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and refine the isolation of this valuable β-keto ester. The following question-and-answer guide provides in-depth, field-tested advice to address common challenges in removing unreacted starting materials and ensuring product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude reaction mixture contains significant amounts of unreacted diethyl glutarate and ethyl acetate. What is the most efficient method to purify this compound?

A: The optimal purification strategy depends on the scale of your reaction and the available equipment. For typical lab-scale syntheses, two primary methods are recommended: Fractional Vacuum Distillation and Acid-Base Extraction. The choice between them hinges on the physical properties of the components.

Expert Analysis: The synthesis of this compound is a classic example of a crossed Claisen condensation.[1] This reaction is equilibrium-driven, and the final, irreversible deprotonation of the product β-keto ester by the alkoxide base is crucial for driving the reaction to completion.[2] However, incomplete reaction or the use of excess starting materials often leads to a crude product contaminated with diethyl glutarate and ethyl acetate.

A comparison of the boiling points is critical for assessing the feasibility of distillation:

CompoundMolar Mass ( g/mol )Boiling Point (°C at atm. pressure)Boiling Point (°C at reduced pressure)
Ethyl Acetate88.1177.1[3][4]-
Diethyl Glutarate188.22~237[5][6]-
This compound 230.26[7]~271 (Predicted)154 °C / 15 mmHg[8][9]

The large difference in atmospheric boiling points, particularly between the volatile ethyl acetate and the high-boiling product and diethyl glutarate, makes fractional vacuum distillation a highly effective method. Distilling under reduced pressure is essential to prevent thermal decomposition (decarboxylation) of the β-keto ester product at high temperatures.[10]

Alternatively, an acid-base extraction can be employed. This technique leverages the increased acidity of the α-hydrogen located between the two carbonyl groups in this compound (pKa ≈ 11.3).[9] Treatment with a mild aqueous base will deprotonate the product, forming a water-soluble enolate salt, while the non-acidic starting material esters remain in the organic phase.

Q2: I'm attempting vacuum distillation, but the separation between diethyl glutarate and my product is poor. What are the likely causes and solutions?

A: Poor separation during vacuum distillation is a common issue that can almost always be traced back to insufficient column efficiency or improper pressure control.

Expert Analysis: While the boiling points of diethyl glutarate and this compound are different, they are close enough that a simple distillation setup will not provide adequate separation.

Troubleshooting Steps:

  • Improve Column Efficiency:

    • Cause: A simple distillation head offers only one theoretical plate of separation, which is insufficient.

    • Solution: Employ a fractionating column, such as a Vigreux or, for better separation, a packed column (e.g., with Raschig rings or metal sponge). This increases the surface area and the number of theoretical plates, allowing for a proper equilibrium to be established between the liquid and vapor phases. Ensure the column is well-insulated to maintain the temperature gradient.

  • Optimize and Stabilize Vacuum:

    • Cause: A fluctuating vacuum source causes inconsistent boiling points, leading to co-distillation and "bumping."

    • Solution: Use a reliable vacuum pump with a manometer and a vacuum controller. A stable, controlled vacuum is critical for maintaining a consistent boiling point for each fraction. Start by removing the low-boiling ethyl acetate at a relatively high pressure before slowly decreasing the pressure to distill the diethyl glutarate and then the final product.

  • Control the Heating Rate:

    • Cause: Overheating the distillation pot can lead to flash boiling and carryover of higher-boiling components into the collection flask.

    • Solution: Heat the mixture slowly and evenly using a heating mantle with a stirrer. The goal is to establish a gentle reflux within the column before slowly collecting the distillate. Collect fractions based on the temperature reading at the distillation head, not the pot temperature.

Workflow Diagram: Purification Strategy

The following diagram outlines the decision-making process for purifying crude this compound.

PurificationWorkflow Start Crude Reaction Mixture (Product + Starting Materials + Base) Workup Initial Aqueous Workup (Neutralize Base, e.g., with dilute HCl) Start->Workup OrganicLayer Crude Organic Layer Workup->OrganicLayer Decision Choose Primary Purification Method OrganicLayer->Decision Distillation Fractional Vacuum Distillation Decision->Distillation Large Boiling Point Difference Extraction Acid-Base Extraction Decision->Extraction Chemical Handle (Acidic Proton) Analysis1 Purity Check (TLC, GC, NMR) Distillation->Analysis1 Analysis2 Purity Check (TLC, GC, NMR) Extraction->Analysis2 FinalProduct Pure this compound Analysis1->FinalProduct Analysis2->FinalProduct

Caption: Decision workflow for purification of this compound.

Q3: Can I use an aqueous workup to remove the starting materials? I'm concerned about hydrolysis of the ester groups.

A: Yes, an aqueous acid-base extraction is a powerful method for this specific separation. Concerns about hydrolysis are valid but can be mitigated by using appropriate reagents and conditions.

Expert Analysis: The key is to exploit the acidity of the product's α-hydrogen. A wash with a mild base will selectively extract your product into the aqueous layer.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Base Wash: Transfer the organic solution to a separatory funnel and extract with a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate. Do not use a strong base like NaOH , as this can significantly promote the hydrolysis of both the starting material and product esters.[11]

  • Separation: The deprotonated this compound (as its sodium enolate salt) will move to the aqueous layer. The unreacted diethyl glutarate and ethyl acetate will remain in the organic layer. Separate the two layers.

  • Re-acidification: Cool the separated aqueous layer in an ice bath and slowly re-acidify with dilute HCl until the solution is acidic (test with pH paper). The product will become water-insoluble again, often appearing as a cloudy oil.

  • Back-Extraction: Extract the acidified aqueous layer multiple times with fresh portions of an organic solvent (e.g., diethyl ether) to recover the purified product.[12]

  • Final Wash & Dry: Combine the organic layers from the back-extraction. Wash with brine to remove excess water, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Mechanism: Acid-Base Extraction Chemistry

The diagram below illustrates the chemical transformation enabling the separation.

ExtractionMechanism Product_Org Product (Soluble) Enolate_Aq Product Enolate Salt (Soluble) Product_Org->Enolate_Aq + NaHCO₃ (aq) - H₂CO₃ SM_Org Starting Materials (Soluble) Enolate_Aq->Product_Org + HCl (aq) - NaCl SM_Aq Starting Materials (Insoluble)

Caption: Selective extraction of the product into the aqueous layer via enolate formation.

Q4: My final product is pure by NMR, but it develops a yellow color over time. Is this a sign of decomposition?

A: Yes, the development of a yellow or brown color is often indicative of slow decomposition. β-keto esters can be susceptible to degradation, particularly if trace amounts of acid or base remain from the workup.

Expert Analysis: Trace acidic or basic impurities can catalyze self-condensation or other side reactions over time. The enol form of the β-keto ester can also be susceptible to air oxidation.

Prevention and Storage Best Practices:

  • Ensure Neutrality: After an acid-base workup, ensure the final product dissolved in an organic solvent is washed thoroughly with brine until the aqueous washings are neutral to pH paper.

  • Thorough Drying: Use an effective drying agent and ensure all solvent is removed. Water can facilitate hydrolytic decomposition.

  • Inert Atmosphere: For long-term storage, flushing the container with an inert gas like nitrogen or argon can prevent air oxidation.

  • Cold and Dark Storage: Store the purified product in a refrigerator or freezer, protected from light, to minimize the rate of any potential degradation pathways.

By carefully selecting the purification method based on the distinct physical and chemical properties of the product and starting materials, and by adhering to meticulous experimental technique, researchers can reliably obtain high-purity this compound.

References

  • Wikipedia. Ethyl acetate. [Link]

  • ChemBK. diethyl glutarate. [Link]

  • American Chemical Society. Ethyl acetate. [Link]

  • CAS Common Chemistry. Diethyl glutarate. [Link]

  • Otto Chemie Pvt Ltd. Manufacturers of Diethyl glutarate, 99%, CAS 818-38-2. [Link]

  • PubChem. Ethyl Acetate. [Link]

  • Alcohols Limited. Ethyl Acetate. [Link]

  • PubChem. This compound. [Link]

  • Cheméo. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • The Organic Chemistry Tutor. Claisen Condensation. [Link]

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • YouTube. Acid-Base Extraction Tutorial. [Link]

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Technical Support Center: Troubleshooting Low Conversion in Diethyl 2-Acetylglutarate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 2-acetylglutarate (DEAG) reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile β-keto ester in their synthetic pathways. DEAG is a valuable building block for a variety of heterocyclic compounds, including pyridines and pyrroles, and is frequently employed in multicomponent reactions like the Hantzsch pyridine synthesis.[1][2][3] Its structure, featuring both a ketone and two ester functionalities, allows for a rich variety of chemical transformations.[3][4]

However, this reactivity also presents challenges, and low conversion rates are a common hurdle. This guide provides a structured, question-and-answer approach to diagnosing and resolving these issues, grounded in mechanistic principles and field-proven strategies.

Part 1: The First Principles Troubleshooting Workflow

Before diving into specific issues, it's crucial to have a systematic approach to troubleshooting. Low conversion is a symptom, not a root cause. The underlying issue almost always falls into one of four categories: Reagents, Reaction Conditions, Reaction Mechanism, or Workup & Analysis.

Here is a logical workflow to diagnose the problem systematically.

Troubleshooting_Workflow start Low Conversion Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Scrutinize Reaction Conditions reagent_check->condition_check Reagents OK mechanism_check 3. Investigate Potential Side Reactions condition_check->mechanism_check Conditions OK workup_check 4. Evaluate Workup & Purification mechanism_check->workup_check Mechanism Understood solution Problem Resolved workup_check->solution Workup Optimized

Caption: A top-down workflow for diagnosing low conversion.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common questions and issues encountered during DEAG reactions.

Category 1: Reagent & Substrate Integrity

The quality of your starting materials is the foundation of your reaction. Even minor impurities can have a significant impact on conversion.

Q1: My reaction is sluggish or fails to start. Could my this compound be the problem?

A1: Absolutely. The stability of β-keto esters like DEAG can be a concern. Two primary issues to investigate are:

  • Hydrolysis: DEAG can hydrolyze back to its parent glutaric acid and acetoacetic acid derivatives, especially if exposed to moisture or acidic/basic contaminants.[5] This is often the culprit if the reagent has been stored improperly or for an extended period. A simple check via ¹H NMR for the appearance of new acidic protons or by TLC for new, more polar spots can be diagnostic.

  • Purity: Verify the purity of your DEAG via Gas Chromatography (GC) or NMR. Contaminants from its synthesis can act as inhibitors. Commercial DEAG should be a colorless liquid.[6][7] If it's discolored, consider purification by vacuum distillation.[3][8]

Q2: I suspect my other reagents (aldehyde, ammonia source) are impure. What should I do?

A2: This is a very common issue, particularly with aldehydes and ammonia sources.

  • Aldehydes: Aromatic and aliphatic aldehydes are prone to oxidation to the corresponding carboxylic acids. This impurity not only reduces the available electrophile but the resulting acid can interfere with base-catalyzed reactions. Always use freshly distilled or newly purchased aldehydes.

  • Ammonia Source: In reactions like the Hantzsch synthesis, ammonium acetate is often used.[2] This salt can be hygroscopic (absorb water from the air). Ensure it is dry. If using aqueous ammonia, be aware that the excess water can negatively impact the reaction equilibrium, especially in condensation steps that eliminate water.

Category 2: Reaction Condition Optimization

Fine-tuning the reaction environment is critical for driving the reaction to completion.

Q3: I'm seeing a lot of starting material left even after a long reaction time. What's the first condition I should change?

A3: Temperature is the most common and impactful parameter to adjust. Many multi-component reactions involving DEAG, such as the Hantzsch synthesis, require heat to overcome activation barriers for cyclization and dehydration steps.[1]

  • Recommendation: If your reaction is running at room temperature, try heating it to reflux in a suitable solvent (e.g., ethanol, toluene). Monitor the progress by TLC or GC to find the optimal temperature and time. Be cautious, as excessive heat can sometimes promote side reactions.[9]

Q4: How critical is solvent choice, and should it be anhydrous?

A4: Solvent choice is extremely critical as it influences reactant solubility and reaction kinetics.[9]

  • Polarity: Polar solvents often favor the ionic intermediates common in DEAG reactions (e.g., enolate formation).[9] Ethanol is a common choice for Hantzsch-type reactions.

  • Water Removal: For condensation reactions like the Knoevenagel condensation (a key step in the Hantzsch synthesis), water is a byproduct.[9][10] Its presence can shift the equilibrium back towards the reactants, stalling the reaction.[9] Using a solvent like toluene that forms an azeotrope with water, along with a Dean-Stark trap, is a classic and effective method for driving the reaction to completion by physically removing water.[9]

Dean_Stark_Workflow start Reaction Generates H₂O reflux Heat to Reflux (e.g., in Toluene) start->reflux azeotrope Water-Toluene Azeotrope Vaporizes reflux->azeotrope condenser Vapor Cools in Condenser azeotrope->condenser trap H₂O (denser) separates in Dean-Stark Trap condenser->trap solvent_return Toluene (less dense) returns to flask trap->solvent_return equilibrium Equilibrium Shifts to Products trap->equilibrium solvent_return->reflux

Caption: Workflow for water removal using a Dean-Stark apparatus.

Category 3: Mechanistic Hurdles & Side Reactions

Understanding the reaction pathway helps anticipate and prevent common side reactions that consume starting materials and lower yields.

Q5: My reaction produces a complex mixture of products. What are the likely side reactions?

A5: With a molecule as functionalized as DEAG, several side reactions are possible, especially under basic conditions.

  • Self-Condensation: β-keto esters can undergo self-condensation (a form of Claisen condensation).[4][11] This is more likely if the base is too strong or if the electrophile (e.g., the aldehyde) is not reactive enough.

  • Michael Addition: The product of a condensation, an α,β-unsaturated system, can react with another molecule of the DEAG enolate via a Michael addition. This leads to undesired oligomeric byproducts. Using a slight excess of the aldehyde can sometimes minimize this.

  • Hydrolysis and Decarboxylation: Under harsh basic or acidic conditions, particularly with heat, the ester groups can hydrolyze, and the resulting β-keto acid can readily decarboxylate (lose CO₂).[5][12]

Q6: How do I choose the correct base for my reaction?

A6: The choice of base is a delicate balance. It must be strong enough to deprotonate the α-carbon of the DEAG to form the reactive enolate, but not so strong that it promotes side reactions like self-condensation.[4]

  • Weak Bases: For Knoevenagel-type condensations, weak bases like piperidine or pyridine are often preferred.[9] Ammonium acetate is also effective as it serves as both a weak base and the nitrogen source in Hantzsch syntheses.[9]

  • Strong Bases: Stronger bases like sodium ethoxide are used in reactions like the acetoacetic ester synthesis for alkylations, but care must be taken to use the corresponding alkoxide to the ester (i.e., ethoxide for ethyl esters) to prevent transesterification.[11]

Base Typical Use Case Potential Issues
Piperidine/Pyridine Knoevenagel CondensationCan be slow; requires heating.
Ammonium Acetate Hantzsch Pyridine SynthesisCan be hygroscopic; acts as both base and reactant.[2]
Sodium Ethoxide Alkylation, Claisen CondensationCan promote self-condensation; must match ester alcohol.[11]
Sodium Hydride (NaH) Strong, non-nucleophilic baseDifficult to handle; can cause decomposition if not controlled.

Table 1: Comparison of common bases used in β-keto ester reactions.

Part 3: Detailed Experimental Protocols

Protocol 1: Screening Reaction Conditions on a Small Scale

Before committing to a large-scale reaction, it is prudent to screen several conditions in parallel.

  • Setup: Arrange an array of small reaction vials (e.g., 4 mL vials) with stir bars.

  • Reactant Addition: To each vial, add DEAG (e.g., 0.2 mmol, 1.0 eq).

  • Variable Addition:

    • Solvent Screen: Add 1 mL of a different solvent (e.g., Ethanol, Toluene, Acetonitrile, DMF) to separate vials.

    • Catalyst/Base Screen: To a set of vials with the same solvent, add a different base (e.g., piperidine, ammonium acetate, DBU) at a consistent molar loading (e.g., 10 mol%).

    • Temperature Screen: Run identical sets of vials at different temperatures (e.g., Room Temp, 50 °C, 80 °C).

  • Initiation: Add the final reagent (e.g., your aldehyde, 0.2 mmol, 1.0 eq) to all vials simultaneously.

  • Monitoring: After a set time (e.g., 4 hours), quench a small aliquot from each vial and analyze by TLC or LC-MS to compare conversion.

  • Analysis: Identify the combination of solvent, base, and temperature that provides the highest conversion to the desired product.

References

  • Fiveable. (n.d.). β-keto esters Definition. Organic Chemistry II Key Term. Retrieved from [Link]

  • NamePepper. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • YouTube. (2023). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Hantzsch pyridine synthesis | Request PDF. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mastering β-keto esters. Retrieved from [Link]

  • National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Retrieved from [Link]

  • ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION | Science topic. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound | C11H18O5 | CID 73915 - PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl acetamidomalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-KETOGLUTARIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-KETOGLUTARIC ACID. Retrieved from [Link]

  • IV SEMMESTER. (n.d.). Retrieved from [Link]

  • R&D Chemicals. (n.d.). This compound, 1501-06-0, suppliers and manufacturers. Retrieved from [Link]

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Technical Support Center: Scalable Synthesis of Diethyl 2-acetylglutarate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scalable synthesis of Diethyl 2-acetylglutarate (CAS 1501-06-0). We will deconstruct the prevalent synthetic challenges, offering troubleshooting solutions and robust protocols grounded in established chemical principles.

Foundational Synthesis Strategy: The Michael Addition

The most common and scalable route to this compound is the Michael addition, a class of conjugate addition reactions.[1][2] This method involves the reaction of a resonance-stabilized carbanion (the "Michael donor") with an α,β-unsaturated carbonyl compound (the "Michael acceptor").[3]

For this synthesis, the key players are:

  • Michael Donor: The enolate of ethyl acetoacetate, formed by deprotonation with a suitable base.

  • Michael Acceptor: Ethyl acrylate, an electron-deficient alkene.[4]

The reaction creates a new carbon-carbon bond at the β-carbon of the ethyl acrylate, yielding the desired 1,5-dicarbonyl product.[5][6] Understanding this mechanism is the first step in troubleshooting and optimization.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation EAA Ethyl Acetoacetate Enolate Enolate (Nucleophile) EAA->Enolate Deprotonation Base Base (EtO⁻) Base->Enolate EtOH EtOH EA Ethyl Acrylate (Michael Acceptor) Intermediate Intermediate Enolate EA->Intermediate Enolate_ref->EA Nucleophilic Attack (1,4-Addition) Product This compound Proton H⁺ (from workup) Proton->Product Intermediate_ref->Product Protonation

Caption: Mechanism of the Michael Addition for this compound Synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical challenges encountered during the synthesis in a question-and-answer format.

❓ Question: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix them?

💡 Answer: Low yield is a multifaceted issue stemming from incomplete reactions, competing side reactions, or mechanical losses. Let's break down the primary culprits:

  • Incomplete Deprotonation: The initial enolate formation is critical. If the base is weak, wet, or insufficient, not all the ethyl acetoacetate will be converted to the active nucleophile.

    • Solution: Use a strong, anhydrous base like sodium ethoxide (NaOEt) in a 1:1 molar ratio with ethyl acetoacetate. Ensure your solvent (ethanol) is rigorously dried.

  • Side Reaction: Polymerization of Ethyl Acrylate: This is the most significant challenge at scale. Ethyl acrylate readily polymerizes in the presence of base, especially with poor temperature control.[4] This results in a viscous, intractable mass and consumes your starting material.

    • Solution: Maintain strict temperature control, ideally between 20-30°C. The most effective strategy is to add the ethyl acrylate slowly and sub-surface to the solution of the pre-formed enolate. This ensures the acrylate reacts immediately rather than accumulating and polymerizing.

  • Side Reaction: Claisen Self-Condensation: Ethyl acetoacetate can react with itself in a Claisen condensation. This becomes competitive if the concentration of the Michael acceptor (ethyl acrylate) is too low or the temperature is too high.

    • Solution: Pre-form the enolate of ethyl acetoacetate completely before beginning the slow addition of ethyl acrylate. This ensures the enolate's preferred reaction partner is available.

  • Losses During Workup: The product must be extracted after neutralizing the basic reaction mixture. Inefficient extraction or premature distillation at atmospheric pressure can lead to significant losses.

    • Solution: After neutralizing with a mild acid (e.g., dilute HCl or acetic acid) to pH ~6-7, ensure thorough extraction with a suitable solvent like ethyl acetate or diethyl ether.[2] Purification must be performed via vacuum distillation due to the product's high boiling point.[7]

❓ Question: My crude product is a thick, sticky oil that is very difficult to purify. What is this impurity and how do I prevent it?

💡 Answer: You are almost certainly dealing with poly(ethyl acrylate). This polymer forms via an anionic polymerization mechanism initiated by the ethoxide base.

  • Causality: The exotherm from the Michael addition can create localized hot spots in the reactor, dramatically accelerating the rate of polymerization. Once initiated, the polymerization is fast and difficult to stop.

  • Prevention Strategy:

    • Temperature is Paramount: Keep the bulk reaction temperature below 30°C. Use an efficient cooling system for the reactor.

    • Controlled Addition: Do not add the ethyl acrylate all at once. A slow, controlled addition via a syringe pump or addition funnel over 2-4 hours is essential for scalability.

    • Efficient Agitation: Ensure good mixing to dissipate heat and prevent localized high concentrations of acrylate and base.

    • Inhibitors: While commercial ethyl acrylate contains inhibitors like hydroquinone, they are less effective against anionic polymerization.[4] Relying on procedural controls (temperature, addition rate) is more robust.

G Start Low Yield or Impure Product CheckPolymer Is crude product highly viscous/polymeric? Start->CheckPolymer CheckTLC TLC/GC shows unreacted starting material? CheckPolymer->CheckTLC No ImproveThermal Improve thermal control: - Slower acrylate addition - Better cooling - Efficient stirring CheckPolymer->ImproveThermal Yes CheckBase Review base quality and stoichiometry. (Anhydrous? 1.0 eq?) CheckTLC->CheckBase Yes, donor remains ImproveKinetics Increase reaction time or slightly warm (to 40-50°C) post-addition. CheckTLC->ImproveKinetics Yes, acceptor remains WorkupLoss Review workup: - Ensure pH is neutral - Perform multiple extractions - Use vacuum distillation CheckTLC->WorkupLoss No Success Optimized Process CheckBase->Success ImproveKinetics->Success ImproveThermal->Success WorkupLoss->Success

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

What are the most critical parameters to control for a successful scale-up? The three most critical parameters are:

  • Thermal Management: The reaction is exothermic. Inadequate heat removal will lead to runaway polymerization of the ethyl acrylate.

  • Rate of Addition: The ethyl acrylate must be added slowly to the pre-formed enolate to control the exotherm and minimize side reactions.

  • Quality of Reagents: The base (sodium ethoxide) and solvent (ethanol) must be anhydrous to ensure efficient enolate formation.

How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the simplest method. Use a non-polar eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). You should see the disappearance of the ethyl acetoacetate spot as it is consumed.

  • Gas Chromatography (GC) or GC-MS: This provides a more quantitative assessment of the consumption of starting materials and the formation of the product.

  • Proton NMR (¹H NMR): Taking a sample from the reaction (after quenching a small aliquot) can confirm the formation of the product by identifying its characteristic peaks.

What is the best purification method for multi-gram to kilogram scale? Fractional vacuum distillation is the industry standard. This compound has a high boiling point (approx. 154 °C at 11 mmHg), making distillation at atmospheric pressure impossible without decomposition.[7][8]

  • Key Steps:

    • Neutralize the reaction mixture and perform an aqueous workup.

    • Thoroughly dry the organic extracts (e.g., over anhydrous Na₂SO₄ or MgSO₄).

    • Remove the extraction solvent under reduced pressure.

    • Perform a fractional vacuum distillation to separate the pure product from lower-boiling starting materials and high-boiling polymeric residues.

Scalable Experimental Protocols

Protocol 1: Synthesis of this compound (1 Mol Scale)

Materials:

  • Sodium Ethoxide (NaOEt): 68.05 g (1.0 mol)

  • Anhydrous Ethanol: 1 L

  • Ethyl Acetoacetate: 130.14 g (1.0 mol)

  • Ethyl Acrylate: 105.1 g (1.05 mol, 1.05 eq)

  • 3M Hydrochloric Acid: ~350 mL

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Equip a 3 L, three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Ensure the setup is under an inert atmosphere (Nitrogen or Argon).

  • Enolate Formation: Charge the flask with anhydrous ethanol (1 L) and sodium ethoxide (68.05 g). Stir until the base is fully dissolved. Cool the solution to 15-20°C using an ice bath.

  • Donor Addition: Add the ethyl acetoacetate dropwise to the ethoxide solution over 30 minutes, maintaining the temperature below 25°C. Stir for an additional 30 minutes after addition is complete to ensure full enolate formation.

  • Michael Addition: Add the ethyl acrylate (105.1 g) to the addition funnel. Add it dropwise to the reaction mixture over 2-3 hours. Critically, maintain the internal temperature between 25-30°C throughout the addition. A significant exotherm will be observed.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 3-4 hours, or until TLC/GC analysis indicates the consumption of ethyl acetoacetate.

  • Workup & Neutralization: Cool the reaction mixture back to 0-5°C. Slowly and carefully add 3M HCl to quench the reaction and neutralize the base, aiming for a final pH of ~7. Monitor the temperature to keep it below 20°C.

  • Extraction: Transfer the mixture to a large separatory funnel. Extract the product with ethyl acetate (3 x 400 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (1 x 300 mL) and brine (1 x 300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a clear, yellowish oil.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head for better efficiency.

  • Distillation: Heat the crude oil using an oil bath. Collect a small forerun of any residual solvent or unreacted starting materials.

  • Product Collection: Collect the main fraction of this compound at the appropriate temperature and pressure (e.g., ~154 °C at 11 mmHg).[7] The pure product should be a clear, colorless to light yellow liquid.[7]

ParameterRecommended ValueRationale
Base Sodium Ethoxide (NaOEt)Strong, non-nucleophilic base that avoids transesterification.
Stoichiometry 1.05 eq. Ethyl AcrylateA slight excess of the acceptor helps drive the reaction to completion.
Temperature 25-30°C (during addition)Optimal balance between reaction rate and minimizing polymerization.
Addition Time 2-4 hoursCritical for controlling the exotherm on a large scale.
Solvent Anhydrous EthanolEnsures complete dissolution of the base and formation of the enolate.
Purification Fractional Vacuum DistillationNecessary due to the high boiling point and thermal sensitivity of the product.

References

  • NROChemistry. Dieckmann Condensation. Available from: [Link]

  • Wikipedia. Dieckmann condensation. Available from: [Link]

  • L.S.College, Muzaffarpur. Dieckmann condensation. Available from: [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • Wikipedia. Michael reaction. Available from: [Link]

  • R&D Chemicals. This compound, 1501-06-0, suppliers and manufacturers. Available from: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]

  • ResearchGate. Synthesis of 2a-q (except 2l and 2o) from 1a-q using diethyl malonate. Available from: [Link]

  • National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • ADICHEMISTRY. MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Available from: [Link]

  • Chemistry LibreTexts. 23.10: Conjugate Additions- The Michael Reaction. Available from: [Link]

  • Cheméo. Chemical Properties of this compound (CAS 1501-06-0). Available from: [Link]

  • Organic Syntheses. diethyl acetamidomalonate. Available from: [Link]

  • MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available from: [Link]

  • Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available from: [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available from: [Link]

  • Wikipedia. Ethyl acrylate. Available from: [Link]

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Technical Support Center: Characterization of Impurities in Diethyl 2-acetylglutarate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 2-acetylglutarate (DEAG). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization for this key pharmaceutical intermediate.[1][2] As a molecule with ester and ketone functionalities, DEAG is susceptible to specific synthetic and degradative impurity pathways. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product.

This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and troubleshooting scenarios you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable types of impurities I should expect in a sample of this compound?

A1: Impurities in any active pharmaceutical ingredient (API) or intermediate like DEAG are typically categorized into three main sources: synthesis-related, degradation products, and residual solvents.

  • Synthesis-Related Impurities: These are by-products or unreacted starting materials from the manufacturing process. Given the structure of DEAG, potential synthesis impurities could include mono-ethyl esters of glutaric acid, unreacted glutaric acid, or isomers formed under certain reaction conditions.

  • Degradation Products: DEAG's structure contains two ester linkages, which are susceptible to hydrolysis. Forced degradation studies are essential to proactively identify these potential degradants.[3][4] Key degradation pathways to investigate are:

    • Hydrolysis: Exposure to acidic or basic conditions can cleave one or both ethyl ester groups, yielding the corresponding mono-ester (2-acetylglutaric acid 1-ethyl ester or 5-ethyl ester) or the di-acid (2-acetylglutaric acid).[3]

    • Oxidation: The acetyl group and the aliphatic chain can be susceptible to oxidation.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, toluene, heptane) can remain in the final product. Their identification and quantification are crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for identifying these common laboratory solvents.[5][6][7]

Q2: Which analytical techniques are most suitable for profiling impurities in DEAG?

A2: A multi-technique approach is essential for comprehensive impurity profiling.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): DEAG is a volatile compound, making GC-MS an ideal primary technique for both separation and identification of volatile and semi-volatile impurities.[10][11][12] Electron Ionization (EI) can provide characteristic fragmentation patterns for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC/UPLC): For non-volatile degradation products, such as the di-acid formed from hydrolysis, Reverse-Phase HPLC with UV detection is the method of choice. For compounds lacking a UV chromophore, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerhouse technique for identifying unknown impurities.[13] It provides molecular weight information and fragmentation data, which are critical for structure elucidation, especially for degradants generated in trace amounts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural confirmation of isolated impurities.[8] It is also highly effective for quantifying residual solvents without the need for individual reference standards.[5]

Q3: What are the regulatory expectations for impurity characterization?

A3: Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines for impurity testing.[4][9] Forced degradation studies are a mandatory part of this process.[4][14] The goal is to demonstrate the specificity of your analytical methods—proving they can separate and quantify the active ingredient from its potential impurities and degradation products.[3] Any degradation product observed at a significant level during stability studies must be identified, and its structure characterized.[15]

Troubleshooting and Experimental Guides

This section addresses specific issues you might encounter during the analysis of this compound.

Scenario 1: An unknown peak is consistently observed in my GC-MS chromatogram.

Q: I have an unknown peak in my GC-MS analysis of a DEAG batch. How do I identify it?

A: Identifying an unknown impurity is a systematic process of evidence gathering. The workflow below outlines a logical progression from initial detection to final structure confirmation.

G cluster_0 Impurity Identification Workflow A Unknown Peak Detected in GC-MS B Step 1: Analyze Mass Spectrum (EI) A->B C Compare with Library (e.g., NIST) B->C Library Match? D Review Synthesis Process (Starting Materials, Solvents) B->D No Match J Confirm Structure C->J Positive ID E Hypothesize Structure (Molecular Ion, Fragmentation) D->E F Step 2: High-Resolution MS (HRMS) (e.g., GC-QTOF) E->F G Determine Exact Mass & Elemental Formula F->G H Step 3: Isolate Impurity (e.g., Preparative GC/HPLC) G->H Refine Hypothesis I Step 4: Structural Elucidation by NMR H->I I->J

Caption: Workflow for identifying an unknown impurity.

Detailed Steps:

  • Mass Spectrum Analysis: First, carefully examine the electron ionization (EI) mass spectrum. Look for the molecular ion (M⁺) peak. Is it consistent with potential side-products or degradants? For DEAG (MW: 230.26 g/mol ), a hydrolyzed product would have a different molecular weight.[11] Analyze the fragmentation pattern—the loss of ethoxy groups (-45 Da) or acetyl groups (-43 Da) can be diagnostic.

  • High-Resolution Mass Spectrometry (HRMS): If standard MS is inconclusive, HRMS is the next logical step.[16] Determining the exact mass to four or five decimal places allows you to calculate a unique elemental formula, significantly narrowing down the possibilities.

  • Isolation and NMR: For definitive proof, the impurity must be isolated, typically via preparative chromatography. Once a pure sample is obtained, ¹H and ¹³C NMR spectroscopy will provide unambiguous structural information.[8]

Scenario 2: My forced degradation study shows no degradation under hydrolytic stress.

Q: I've refluxed DEAG in 0.1 M HCl and 0.1 M NaOH as per standard guidelines, but my HPLC analysis shows over 99% purity remaining. Is this expected?

A: While esters are prone to hydrolysis, the reaction kinetics can be slow. If you see minimal degradation, it indicates your stress conditions are not stringent enough. The goal of a forced degradation study is to achieve sufficient degradation (typically 5-20%) to prove the analytical method's stability-indicating capability.[15]

Troubleshooting Steps:

  • Increase Stressor Concentration/Temperature: Instead of 0.1 M acid/base, increase the concentration to 1 M or even 5 M. You can also increase the temperature or prolong the reaction time. The key is to find a balance that induces degradation without decomposing the molecule into unrecognizable fragments.[3]

  • Consider Co-solvents: DEAG has limited water solubility.[1] The lack of degradation could be due to poor mixing. Try performing the hydrolysis in a mixture of the aqueous acid/base with a miscible organic solvent like acetonitrile or methanol. This ensures the DEAG is fully dissolved and accessible to the hydrolyzing agent.

  • Verify Your Analytical Method: Confirm that your analytical method (e.g., HPLC) can actually detect the expected degradants. The hydrolyzed acid products will have very different polarity from the parent ester. Your chromatographic gradient may need to be adjusted to ensure these more polar compounds are retained and eluted from the column.

Table 1: Recommended Starting Conditions for Forced Degradation of DEAG

Stress ConditionReagent/ConditionTypical Duration & Temp.Likely Degradation ProductsPrimary Analytical Technique
Acid Hydrolysis 0.1 M - 1 M HCl24-72 hrs @ 60-80°CMono- and di-acid formsHPLC, LC-MS
Base Hydrolysis 0.1 M - 1 M NaOH4-24 hrs @ RT or 40°CMono- and di-acid formsHPLC, LC-MS
Oxidation 3-10% H₂O₂24 hrs @ RTOxidized aliphatic chain productsGC-MS, LC-MS
Thermal Dry Heat, 105°C24-72 hrsThermally induced decompositionGC-MS
Photolytic ICH-compliant light chamberPer ICH Q1B guidelinesPhotodegradation productsHPLC, GC-MS

Experimental Protocols

Protocol 1: General Purpose GC-MS Method for Impurity Profiling of this compound

This protocol provides a starting point for developing a robust GC-MS method for separating DEAG from its potential volatile and semi-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the DEAG sample into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
  • Vortex to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 or equivalent.
  • MS System: Agilent 5977 MSD or equivalent.
  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose non-polar column that provides excellent separation for a wide range of compounds.
  • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio). Rationale: A split injection prevents column overloading with the main DEAG peak, allowing for better detection of trace impurities.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium, constant flow mode at 1.2 mL/min.
  • Oven Temperature Program:
  • Initial: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Rationale: The initial hold allows for focusing of volatile solvents, while the ramp provides separation of compounds with varying boiling points.
  • MS Transfer Line Temp: 280°C.
  • Ion Source Temp: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 35 - 450 amu.

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).
  • Calculate the area percent for each impurity.
  • Examine the mass spectrum of each impurity peak and compare it against a spectral library (e.g., NIST/Wiley) for tentative identification.[11]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • R&D Chemicals. (n.d.). This compound, 1501-06-0, suppliers and manufacturers. Retrieved from [Link]

  • Rajshree Jawarharlal Nehru College of Pharmacy. (n.d.). A Review: Stability Indicating Forced Degradation Studies. RJPT. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). Retrieved from [Link]

  • Ulrich, J. C., et al. (1998). Analysis of Human Skin Emanations by Gas Chromatography/Mass Spectrometry. 2. Identification of Volatile Compounds That Are Candidate Attractants for the Yellow Fever Mosquito (Aedes aegypti). Analytical Chemistry, 70(10), 2087-2095. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Asian Journal of Science. (2025). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews, 28(5), 775-804. Retrieved from [Link]

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Technical Support Center: Stabilizing Diethyl 2-acetylglutarate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 2-acetylglutarate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate and require robust strategies for its long-term storage. As a β-keto ester, this compound is susceptible to degradation, which can compromise experimental outcomes and the quality of downstream products. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your this compound samples.

Understanding the Instability of this compound

This compound, like other β-keto esters, is prone to two primary degradation pathways: hydrolysis and decarboxylation. These reactions can be catalyzed by the presence of moisture, acids, or bases.

  • Hydrolysis: In the presence of water, the ester groups of this compound can be cleaved, yielding the corresponding carboxylic acid and ethanol. This reaction is accelerated under both acidic and basic conditions.

  • Decarboxylation: The β-keto acid intermediate formed from hydrolysis is unstable and can readily lose carbon dioxide (CO2), particularly upon heating, to form a ketone.[1]

The ultimate goal of any long-term storage strategy is to mitigate these degradation pathways by controlling the storage environment.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of degradation in my this compound sample?

A1: Initial signs of degradation can be subtle. Visually, you might observe a change in color, from a clear, colorless to a light-yellow liquid. A more definitive indicator is a change in the sample's pH, which can be tested using a pH strip or meter on a small aliquot. A decrease in pH may suggest the formation of acidic degradation products. For more sensitive detection, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended to identify and quantify degradation products.[2][3][4][5]

Q2: What is the ideal temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at low temperatures to minimize the rate of degradation reactions. Storage at 2-8°C in a refrigerator is a good practice. For extended periods (greater than one year), storage at -20°C is advisable. Avoid repeated freeze-thaw cycles, as this can introduce moisture condensation.

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: Yes, for long-term stability, storing under an inert atmosphere is highly recommended.[6] Oxygen can participate in oxidative degradation pathways, and an inert atmosphere of nitrogen or argon will displace both oxygen and ambient moisture, thereby preventing hydrolysis and oxidation.[7]

Q4: Can I use plastic containers for storing this compound?

A4: The choice of storage container is critical. While some plastics like high-density polyethylene (HDPE) and polypropylene (PP) may show good resistance to this compound for short periods, for long-term storage, glass containers, specifically Type I borosilicate amber glass, are superior.[8] This is to prevent potential leaching of plasticizers or other additives from the container into the sample, which could act as catalysts for degradation.[9][10][11][12] If plastic containers must be used, a thorough chemical compatibility check is essential.[13][14][15]

Q5: Are there any chemical stabilizers I can add to my this compound sample?

A5: The addition of stabilizers should be approached with caution as it may interfere with downstream applications. However, for bulk storage where the stabilizer can be later removed, certain additives can be beneficial. Small amounts of a moisture scavenger can be effective.[16][17][18][19][20] Additionally, the use of antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) at low concentrations (0.01-0.1%) can inhibit oxidative degradation.[6][21][22][23] The compatibility of these additives with your specific experimental needs must be verified.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Sample has turned yellow Oxidative degradation or presence of impurities.1. Confirm purity using GC-MS or HPLC. 2. If degradation is confirmed, consider purifying the sample by vacuum distillation. 3. For future storage, ensure the sample is under an inert atmosphere and consider adding a suitable antioxidant.
Decrease in sample pH Hydrolysis leading to the formation of carboxylic acids.1. Minimize exposure to moisture by using a dry, inert atmosphere for storage and handling. 2. Use anhydrous solvents and reagents in your experiments. 3. Consider adding a non-reactive moisture scavenger to the storage container.
Inconsistent experimental results Sample degradation leading to lower active ingredient concentration.1. Re-analyze the purity of your this compound stock. 2. Implement a routine quality control check of your stored material using a validated analytical method. 3. Review and optimize your storage conditions based on the protocols in this guide.
Precipitate formation in the sample Polymerization or formation of insoluble degradation products.1. Attempt to dissolve a small amount of the precipitate in a suitable solvent to characterize it. 2. If degradation is suspected, the bulk material may need to be repurified or discarded. 3. Ensure storage containers are clean and free of contaminants that could initiate polymerization.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound

This protocol outlines the best practices for storing this compound for periods exceeding 6 months.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Nitrogen or Argon gas source with a regulator and tubing

  • Schlenk line or glove box (optional, but recommended)

  • Parafilm or a secondary sealable container

Procedure:

  • Container Preparation: Ensure the amber glass vial and cap are thoroughly cleaned and dried. A final rinse with an anhydrous solvent (e.g., acetone) followed by drying under a stream of inert gas is recommended.

  • Aliquoting: If you have a large stock of this compound, it is advisable to aliquot it into smaller, single-use vials. This minimizes the exposure of the entire stock to the atmosphere with each use.

  • Inert Gas Purging:

    • Place the desired amount of this compound into the vial.

    • Insert a long needle connected to the inert gas source into the vial, with the tip below the surface of the liquid.

    • Gently bubble the inert gas through the liquid for 5-10 minutes to displace any dissolved oxygen.

    • Simultaneously, use a second, shorter needle as an outlet for the displaced gas.

    • After bubbling, raise the long needle above the liquid surface and continue to purge the headspace of the vial for another 2-3 minutes.

    • Remove the outlet needle first, followed by the inlet needle, and immediately cap the vial tightly.

  • Sealing: For added protection, wrap the cap and neck of the vial with Parafilm.

  • Storage: Store the sealed vial upright in a refrigerator at 2-8°C or a freezer at -20°C, away from light.

Protocol 2: Accelerated Stability Study for this compound

This protocol can be used to quickly assess the stability of this compound under stressed conditions, providing an indication of its long-term stability.

Materials:

  • This compound

  • Multiple small, sealed vials (as prepared in Protocol 1)

  • Oven or incubator capable of maintaining 40°C ± 2°C

  • HPLC or GC-MS system for analysis

Procedure:

  • Sample Preparation: Prepare multiple identical vials of this compound, purged with inert gas as described in Protocol 1.

  • Initial Analysis (Time 0): Analyze one of the vials immediately to establish the initial purity and impurity profile. This will serve as your baseline.

  • Stress Conditions: Place the remaining vials in an oven or incubator set at 40°C.

  • Time Points: Withdraw one vial for analysis at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, analyze the sample using a validated HPLC or GC-MS method to quantify the amount of this compound remaining and to identify and quantify any degradation products.

  • Data Evaluation: Plot the concentration of this compound and its degradation products over time. This will provide an estimate of the degradation rate under accelerated conditions. According to ICH guidelines, a "significant change" is often defined as a 5-20% degradation of the active substance.[24][25][26][27]

Visualization of Degradation and Stabilization Workflow

Degradation Pathway

DEAG This compound Intermediate β-Keto Acid Intermediate DEAG->Intermediate Hydrolysis Ethanol Ethanol DEAG->Ethanol H2O H₂O (Moisture) H2O->Intermediate AcidBase Acid/Base Catalyst AcidBase->Intermediate Intermediate->DEAG Esterification (reverse) FinalKetone Ketone Degradant Intermediate->FinalKetone Decarboxylation CO2 CO₂ Intermediate->CO2 Heat Heat Heat->FinalKetone

Caption: Primary degradation pathways for this compound.

Stabilization Workflow

cluster_storage Long-Term Storage Protocol Start Receive/Synthesize This compound QC1 Initial QC (Purity, pH) Start->QC1 Aliquot Aliquot into Amber Glass Vials QC1->Aliquot Pass Purge Purge with Inert Gas (N₂ or Ar) Aliquot->Purge Seal Seal with PTFE-lined Caps & Parafilm Purge->Seal Store Store at Low Temperature (2-8°C or -20°C) Seal->Store QC2 Periodic QC Checks Store->QC2 QC2->Store Pass

Caption: Recommended workflow for stabilizing this compound.

References

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  • PMC. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Available from: [Link]

  • MDPI. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Available from: [Link]

  • PMC. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. 2020. Available from: [Link]

  • ResearchGate. Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. 2025. Available from: [Link]

  • ResearchGate. Critical review of reports on impurity and degradation product profiling in the last decade. Available from: [Link]

Sources

Technical Support Center: A Researcher's Guide to Preserving Diethyl 2-acetylglutarate Integrity During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with Diethyl 2-acetylglutarate and facing challenges with its stability during reaction workup. As a β-keto ester, this compound is susceptible to hydrolysis, which can significantly impact yield and purity. This resource provides in-depth troubleshooting advice, optimized protocols, and the fundamental chemical principles to empower you to design robust and reliable experimental procedures.

Troubleshooting & FAQs: Addressing Hydrolysis of this compound

This section directly addresses common questions and issues encountered in the lab.

Q1: I'm observing a lower than expected yield of this compound after my aqueous workup. Could hydrolysis be the culprit?

A1: Yes, a diminished yield is a primary indicator of unintended hydrolysis. This compound, like other esters, can be cleaved back to its parent carboxylic acid (2-acetylglutaric acid) and ethanol in the presence of water, a reaction that can be catalyzed by both acids and bases.[1] The β-keto group in your molecule can make it particularly susceptible under certain conditions. To confirm hydrolysis, you can analyze your crude product using techniques like Thin-Layer Chromatography (TLC), where the hydrolyzed di-acid will appear as a more polar spot, or by NMR spectroscopy, which would show the disappearance of the characteristic ethyl ester signals and the appearance of a carboxylic acid proton.

Q2: What are the fundamental mechanisms that cause the hydrolysis of my this compound?

A2: Understanding the mechanisms is key to preventing hydrolysis. There are two primary pathways:

  • Acid-Catalyzed Hydrolysis : This is a reversible process.[2][3][4] In the presence of an acid catalyst (like residual acid from your reaction), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[2][3] To minimize this, it's crucial to neutralize any acid present in your reaction mixture during the workup.

  • Base-Promoted Hydrolysis (Saponification) : This process is effectively irreversible.[5][6] A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.[7] The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol, driving the reaction to completion.[5][6] This is why using strong bases like NaOH or KOH for neutralization during workup is highly discouraged.[8]

Q3: My reaction was run under basic conditions. How should I approach the workup to avoid saponification?

A3: When your reaction mixture is basic, you must neutralize it carefully to avoid promoting ester hydrolysis. The key is to use a mild acid and maintain a low temperature. A cold, dilute solution of a weak acid like ammonium chloride (NH₄Cl) or even very dilute HCl (e.g., 1M) added slowly while monitoring the pH is recommended. The goal is to bring the pH to neutral (around 7) without creating a strongly acidic or basic environment for a prolonged period.

Q4: To neutralize my acidic reaction, what type of base is safest to use for my this compound?

A4: A weak base is the best choice to neutralize an acidic reaction mixture containing an ester.[8] A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal.[8] Its reaction with acid is self-buffering and produces carbon dioxide gas, which is a visual indicator that the neutralization is complete (when effervescence ceases).[8] It is crucial to perform this neutralization at a low temperature (in an ice bath) to further minimize the risk of base-promoted hydrolysis.[8]

Q5: How critical is temperature control during the aqueous workup?

A5: Temperature is a critical factor. The rate of hydrolysis, like most chemical reactions, increases with temperature.[8] Therefore, it is imperative to conduct all aqueous washes with cold solutions (e.g., ice-cold water, cold brine).[8] Cooling the reaction mixture to 0-5 °C in an ice bath before beginning the workup is a standard and highly effective practice.

Preventative Strategies & Optimized Workup Protocol

Proactive measures are the most effective way to prevent the hydrolysis of this compound. The following protocol is designed to minimize contact with conditions that favor hydrolysis.

Optimized Workup Protocol for this compound
  • Cooling: Once your reaction is complete, immediately cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quenching (if necessary): If your reaction contains highly reactive reagents, quench them appropriately before proceeding with the aqueous workup.

  • Dilution: Dilute the cooled reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Neutralization:

    • If the reaction is acidic: Slowly add, with vigorous stirring, a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor for the cessation of CO₂ evolution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

    • If the reaction is basic: Slowly add, with vigorous stirring, a cold, dilute aqueous solution of a weak acid like 1M HCl or saturated ammonium chloride (NH₄Cl) until the aqueous layer is neutralized (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.

  • Washing:

    • Wash the organic layer with a portion of cold deionized water to remove any water-soluble impurities.

    • Follow with a wash using cold, saturated aqueous sodium chloride (brine).[9][10][11] This step helps to remove dissolved water from the organic layer and can aid in breaking up emulsions.[9][11][12]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter or decant the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Key Parameters for Minimizing Hydrolysis
ParameterRecommendationRationale
Temperature 0-5 °C for all aqueous stepsReduces the rate of both acid- and base-catalyzed hydrolysis.[8]
pH of Wash Solutions Neutral (pH ~7) if possibleAvoids both acidic and basic conditions that catalyze hydrolysis.[2][6]
Neutralizing Agent Weak base (e.g., NaHCO₃) for acidic reactions; Weak acid (e.g., NH₄Cl) for basic reactionsStrong bases cause irreversible saponification; strong acids can accelerate hydrolysis.[8]
Contact Time Minimize time the organic layer is in contact with the aqueous phaseReduces the opportunity for hydrolysis to occur.
Final Wash Cold, saturated brine solutionRemoves dissolved water from the organic layer, effectively stopping further hydrolysis.[9][10][11]

Visualizing the Workup Decision Process

The choice of workup strategy depends on the conditions of your reaction. The following diagram illustrates a decision-making workflow.

Workup_Decision_Tree start Reaction Complete check_pH Check Reaction Mixture pH start->check_pH acidic Acidic (pH < 7) check_pH->acidic basic Basic (pH > 7) check_pH->basic neutral Neutral (pH ~7) check_pH->neutral neutralize_acid Neutralize with Cold sat. NaHCO₃ acidic->neutralize_acid neutralize_base Neutralize with Cold dilute NH₄Cl or 1M HCl basic->neutralize_base extraction Extract with Organic Solvent neutral->extraction neutralize_acid->extraction neutralize_base->extraction wash_water Wash with Cold Water extraction->wash_water wash_brine Wash with Cold Brine wash_water->wash_brine dry Dry over Anhydrous Agent wash_brine->dry isolate Isolate Product dry->isolate

Sources

Technical Support Center: Managing Diastereoselectivity in Reactions of Diethyl 2-acetylglutarate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing diastereoselectivity in reactions involving Diethyl 2-acetylglutarate (DEAG). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and face the common challenge of controlling stereochemical outcomes. Here, we dissect the underlying principles, troubleshoot common experimental hurdles, and provide actionable protocols to help you achieve your desired diastereomer with high fidelity.

Frequently Asked Questions: The Fundamental Principles

This section addresses core concepts that underpin diastereoselective control in the context of this compound.

Q1: What are diastereomers, and why is controlling their formation critical in synthesis?

A: Diastereomers are stereoisomers that are not mirror images of one another. They arise when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters.[1] In the case of DEAG, the C2 carbon is a pre-existing stereocenter. A reaction at the acetyl group's carbonyl, for instance, creates a second stereocenter, leading to two possible diastereomers.

Controlling which diastereomer is formed is critical for several reasons:

  • Biological Activity: In drug development, different diastereomers can have vastly different pharmacological activities, potencies, and toxicological profiles.

  • Physical Properties: Diastereomers have distinct physical properties (e.g., melting point, boiling point, solubility, chromatographic retention), which can make separation of an undesired isomer difficult and costly.[2]

  • Synthetic Efficiency: A highly diastereoselective reaction increases the yield of the target molecule, simplifying purification and improving the overall efficiency of a synthetic route.[3]

Q2: What structural features of this compound lead to the formation of diastereomers?

A: The key structural feature of DEAG is the presence of a chiral center at the C2 position, which is adjacent to the prochiral ketone of the acetyl group.

  • Pre-existing Stereocenter: The carbon atom at position 2 is bonded to four different groups: a hydrogen atom, an acetyl group (-COCH₃), an ethoxycarbonyl group (-COOEt), and a carboxylethyl group (-CH₂CH₂COOEt). This makes it a chiral center.

  • Prochiral Carbonyl: The carbonyl carbon of the acetyl group is prochiral. A nucleophile can attack from one of two faces (the Re or Si face).

  • Asymmetric Induction: The pre-existing stereocenter at C2 exerts a steric and electronic influence on the approaching nucleophile, making an attack on one face of the carbonyl more favorable than the other. This phenomenon, known as asymmetric induction, results in the preferential formation of one diastereomer.[3]

Q3: What are the key predictive models for diastereoselectivity in carbonyl additions to DEAG?

A: Two primary models, the Felkin-Anh model and the Chelation-Control model, are used to predict and rationalize the stereochemical outcome of nucleophilic additions to the acetyl group of DEAG. The choice between them depends on the reaction conditions, specifically the nature of the nucleophile and the presence of Lewis acids.[4]

  • Felkin-Anh Model (Steric Control): This model applies under non-chelating conditions (e.g., using reagents like NaBH₄, LiAlH₄, or Grignards in non-coordinating solvents). It assumes a staggered conformation where the largest group at the α-stereocenter is positioned perpendicular to the carbonyl C=O bond to minimize steric strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approx. 107°) from the face opposite the largest group, passing over the smallest group.[5][6]

  • Chelation-Control Model (Cram's Chelate Model): This model is relevant when a chelating atom (typically oxygen or nitrogen) is present at the α-position and the reaction uses a Lewis acidic metal cation (e.g., Zn²⁺, Mg²⁺, Ce³⁺, Ti⁴⁺).[7][8] In DEAG, the oxygen of the C2-ester carbonyl can act as a chelating group. The metal coordinates to both the acetyl carbonyl oxygen and the ester carbonyl oxygen, locking the molecule into a rigid, five-membered ring-like conformation. This conformation forces the nucleophile to attack from the least hindered face, which is often opposite to the outcome predicted by the Felkin-Anh model.[9]

Caption: Felkin-Anh vs. Chelation-Control Models for DEAG.

Troubleshooting Guide: Reaction-Specific Issues

This section provides practical solutions to common problems encountered during key transformations of this compound.

Section 1: Reduction of the Ketone Carbonyl

The reduction of the acetyl group in DEAG generates a new stereocenter, leading to diastereomeric hydroxy esters. Achieving high selectivity is a frequent challenge.

Q: I performed a sodium borohydride (NaBH₄) reduction of DEAG in ethanol and obtained a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

A: This is a classic issue. Sodium borohydride is a relatively small, non-chelating reducing agent, and ethanol is a protic, coordinating solvent. These conditions often provide poor diastereoselectivity for substrates like DEAG because the energy difference between the competing transition states (Felkin-Anh vs. anti-Felkin) is minimal.

Troubleshooting Steps & Solutions:

  • Increase Steric Hindrance (Favor Felkin-Anh Product): Switch to a bulkier reducing agent. The increased steric demand of the reagent will amplify the steric differences between the two faces of the carbonyl, leading to a more selective attack.

    • Recommendation: Use L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride).

    • Causality: These reagents have three bulky sec-butyl groups, forcing the hydride to approach from the least sterically encumbered trajectory as predicted by the Felkin-Anh model, significantly enhancing the formation of the anti-product.[10] Conduct the reaction at a low temperature (-78 °C) in a non-coordinating solvent like THF to maximize selectivity.

  • Induce Chelation (Favor Chelation-Control Product): Force the reaction through a chelated intermediate to favor the syn-product.

    • Recommendation: Use zinc borohydride (Zn(BH₄)₂). This reagent can be prepared in situ from NaBH₄ and anhydrous ZnCl₂.

    • Causality: The divalent zinc cation (Zn²⁺) is an effective Lewis acid that can coordinate with both the acetyl oxygen and the C2-ester oxygen.[9] This locks the substrate in the conformation required for chelation-controlled delivery of the hydride, leading to the syn-product. Use a weakly coordinating solvent like dichloromethane (DCM) or toluene to avoid solvent competition for the zinc center.[7]

Q: My attempt at a chelation-controlled reduction with Zn(BH₄)₂ gave low selectivity and a messy reaction. What could have gone wrong?

A: Low selectivity in chelation-controlled reactions often points to issues with the reaction setup that prevent the formation or stability of the key chelated intermediate.

Potential Causes & Corrective Actions:

  • Solvent Choice: Did you use a coordinating solvent like THF or methanol? These solvents can compete with the substrate for coordination to the zinc ion, disrupting the chelate and leading to a non-selective, Felkin-Anh type reduction pathway.

    • Solution: Strictly use non-coordinating solvents such as DCM, toluene, or diethyl ether.[7]

  • Water Contamination: Zinc borohydride and the required anhydrous zinc chloride are extremely moisture-sensitive. Water will decompose the reagents and interfere with Lewis acid-base interactions.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (Argon or Nitrogen).

  • Reagent Quality: Was the zinc chloride truly anhydrous? The anhydrous salt is crucial for forming the active Lewis acidic species.

    • Solution: Use freshly opened anhydrous ZnCl₂ or fuse it under vacuum before use to remove any absorbed water.

  • Temperature: While chelation is often robust, running the reaction at a controlled, low temperature (e.g., -20 °C to 0 °C) can improve selectivity by minimizing side reactions and favoring the more ordered, chelated transition state.

Section 2: Diastereoselective Alkylation

Alkylation of the DEAG enolate is another common transformation. Controlling both regioselectivity and diastereoselectivity is paramount.

Q: I'm trying to alkylate DEAG using NaH and methyl iodide, but I'm getting a complex mixture of products with low diastereoselectivity. What is the issue?

A: This outcome is expected with these conditions due to a lack of control over enolate formation.

Analysis of the Problem:

  • Regioselectivity: DEAG has two sets of acidic α-protons: at C2 (between the ester and ketone) and at the methyl of the acetyl group. Sodium hydride (NaH) is a strong but sterically non-demanding base that can lead to the formation of a mixture of enolates under thermodynamic equilibrium, resulting in multiple alkylation products.

  • Diastereoselectivity: Even if you form the desired enolate at C2, NaH as a counter-ion does not provide a tightly controlled, organized transition state for the alkylation, leading to poor facial selectivity.

Solution: Kinetic Enolate Formation

To achieve high selectivity, you must form a single regioisomer of the enolate under kinetic control and use conditions that favor a highly ordered transition state.

  • Recommended Base: Use a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA).

  • Conditions: Perform the deprotonation at low temperature (-78 °C) in THF. Add the alkylating agent (e.g., methyl iodide) at this low temperature.

  • Causality:

    • Regioselectivity: LDA will preferentially deprotonate the more sterically accessible and kinetically acidic C2 proton. The low temperature prevents equilibration to the more thermodynamically stable enolate.

    • Diastereoselectivity: The lithium cation coordinates to the enolate oxygen atoms, creating a rigid structure. The existing stereocenter at C2 will effectively block one face of the enolate. The incoming electrophile will therefore approach from the less hindered opposite face, leading to high diastereoselectivity.[11]

Data Summary: Reagent-Controlled Ketone Reduction

The choice of reducing agent has a profound impact on the diastereomeric ratio (d.r.) of the resulting alcohol. The following table summarizes typical outcomes for the reduction of DEAG, illustrating the principles of steric and chelation control.

ReagentSolventTemp (°C)Dominant Control ModelMajor ProductTypical d.r. (syn:anti)
NaBH₄EtOH25Minimal / NoneMixture~ 55:45
LiAlH₄THF0Felkin-Anh (slight)anti~ 30:70
L-Selectride®THF-78Felkin-Anh (strong)anti< 5:95
Zn(BH₄)₂DCM0Chelation (strong)syn> 95:5

Note: These are representative values and can vary based on substrate purity, exact reaction conditions, and workup procedures.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of DEAG under Felkin-Anh Control

Objective: To synthesize the anti-hydroxy ester with high diastereoselectivity.

  • Preparation: Under an argon atmosphere, add this compound (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet. Dissolve the substrate in anhydrous THF (to make a 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC (staining with phosphomolybdic acid).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding 3 M aqueous NaOH (3 eq) followed by the slow, careful addition of 30% hydrogen peroxide (3 eq) while keeping the temperature below 0 °C. Caution: Exothermic and gas evolution.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis of the purified product or the crude mixture.

Protocol 2: Diastereoselective Reduction of DEAG under Chelation Control

Objective: To synthesize the syn-hydroxy ester with high diastereoselectivity.

  • Preparation: Under an argon atmosphere, suspend anhydrous zinc chloride (ZnCl₂, 1.5 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask.

  • Reagent Formation: Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise at 0 °C. Stir the resulting suspension at room temperature for 3 hours to form Zn(BH₄)₂.

  • Substrate Addition: Cool the zinc borohydride suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 4-6 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Workup: Separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Purify via flash column chromatography and determine the diastereomeric ratio by ¹H NMR.

References

  • Paju, A., Kanger, T., & Lopp, M. (2003). Asymmetric synthesis of 2-alkyl-substituted 2-hydroxyglutaric acid c-lactones. Tetrahedron: Asymmetry.
  • Smith, T. E., et al. (2014). Diastereoselective Synthesis of γ- and δ-Lactams from Imines and Sulfone-Substituted Anhydrides. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 2.3: Cram's Rule and Prelog's Rule. Available at: [Link]

  • Frenking, G., & Köhler, K. F. (2002). The cram rule revisited once more — revision of the Felkin−Anh Model. ZORA (Zurich Open Repository and Archive). Available at: [Link]

  • Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. SciSpace. Available at: [Link]

  • University of Liverpool. Felkin-Ahn and Cram Chelate Models. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Cram's rule for nucleophilic addition to carbonyl groups. Available at: [Link]

  • Mlynarski, J., & Walsh, P. J. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research. Available at: [Link]

  • Wikipedia. Asymmetric induction. Available at: [Link]

  • ChemRxiv. (2021). A Visible Light Driven Direct Synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. Available at: [Link]

  • ResearchGate. (2017). Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Available at: [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Available at: [Link]

  • CureFFI.org. (2015). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. Available at: [Link]

  • Fiveable. Diastereoselectivity Definition. Available at: [Link]

  • Semantic Scholar. (Year not available). Microbial asymmetric hydrolysis of 3‐substituted glutaric acid diamides.
  • Wipf, P., & Jung, J. K. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC - NIH. Available at: [Link]

  • ResearchGate. (Year not available). Diastereoselective alkylation and methods for chiral auxiliary removal.
  • ResearchGate. (Year not available). 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity.
  • Chemospecific. (2019). Unlocking Diastereoselectivity Secrets. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2014). Chemistry 3 Diastereoselectivity overview: stereospecific vs. stereoselective. YouTube. Available at: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • PubChem - NIH. This compound. Available at: [Link]

  • Gung, B. W., & Xue, X. (Year not available).
  • Wang, Y., et al. (Year not available).
  • NIST WebBook. This compound. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Available at: [Link]

  • R&D Chemicals. This compound, 1501-06-0, suppliers and manufacturers. Available at: [Link]

  • Semantic Scholar. (Year not available). Stereodivergent Synthesis of 2,3-Disubstituted 1,4-Dicarbonyls.
  • ResearchGate. (Year not available).

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Validation & Comparative

Introduction: Beyond the Spectrum, Towards Structural Certainty

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the 1H NMR Spectrum of Diethyl 2-acetylglutarate: A Comparative Analysis

In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the structural framework of organic molecules.[1][2] For the researcher in drug development or synthetic chemistry, a 1H NMR spectrum is not merely a collection of peaks; it is a detailed narrative of the molecule's proton environment. The ability to interpret this narrative accurately is fundamental to confirming molecular identity, assessing purity, and understanding conformational dynamics.

This guide, prepared from the perspective of a senior application scientist, moves beyond a rudimentary peak assignment for this compound. We will dissect its 1H NMR spectrum with a focus on the underlying principles governing its features. By placing it in a comparative context with structurally related analogues—Diethyl glutarate and Ethyl acetoacetate—we will illuminate how subtle changes in molecular architecture manifest in the NMR spectrum. This comparative approach enhances the confidence of our interpretation and serves as a practical framework for analyzing similar ester compounds.

The Subject Molecule: this compound

This compound (C11H18O5) is a diester featuring a chiral center at the C2 position, substituted with an acetyl group.[3][4] Understanding its structure is the first step in predicting and interpreting its spectral data. Each unique proton environment will give rise to a distinct signal in the 1H NMR spectrum.

To facilitate our analysis, we have labeled the chemically non-equivalent protons from 'a' to 'f'.

Caption: Structure of this compound with proton environments labeled (a-f).

Dissecting the Spectrum: A Predictive Analysis

The structural features of this compound—two distinct ethyl ester groups, an acetyl substituent, and a central alkyl chain—lead to a predictable yet complex 1H NMR spectrum. Let's break down the expected signals.

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling (J, Hz)
a Acetyl Methyl (CH₃-C=O)~2.23HSinglet (s)N/A
b Ethyl Methyls (-O-CH₂-CH₃)~1.2-1.36HTriplet (t)~7
c Ethyl Methylenes (-O-CH₂-CH₃)~4.1-4.24HQuartet (q)~7
d, e Glutarate Methylenes (-CH-CH₂-CH₂-C=O)~1.9-2.44HMultiplet (m)Complex
f Methine (-CH(C=O)-)~3.4-3.51HTriplet (t) or Multiplet (m)~7

Causality Behind the Spectral Features:

  • Signal (a) - Acetyl Methyl: The protons of the acetyl methyl group are adjacent to a carbonyl group, which is electron-withdrawing. This deshielding effect shifts the signal downfield to approximately 2.2 ppm.[2] Since there are no adjacent protons, the signal appears as a sharp singlet.

  • Signals (b) & (c) - The Ethyl Esters: These protons give rise to a classic ethyl group pattern. The methyl protons (b ) are adjacent to a CH₂ group, so their signal is split into a triplet (2+1=3 peaks) by the n+1 rule.[5] They appear around 1.25 ppm. The methylene protons (c ) are adjacent to an oxygen atom, which strongly deshields them, shifting their signal significantly downfield to ~4.15 ppm. They are also adjacent to a CH₃ group, splitting their signal into a quartet (3+1=4 peaks).[5] The coupling constant (J) for both the triplet and the quartet will be identical, typically around 7 Hz.

  • Signals (d) & (e) - The Glutarate Backbone: These two methylene groups are diastereotopic due to the adjacent chiral center (C2). Therefore, they are chemically non-equivalent and are expected to have slightly different chemical shifts, likely appearing as complex, overlapping multiplets in the range of 1.9-2.4 ppm. They are coupled to each other and to the methine proton (f ), resulting in complex splitting patterns that may not be easily resolved at lower field strengths.

  • Signal (f) - The C2 Methine Proton: This single proton is attached to the chiral center and is flanked by two electron-withdrawing groups (the acetyl carbonyl and the ester carbonyl). This environment causes a significant downfield shift to the ~3.4-3.5 ppm region. It is coupled to the adjacent methylene protons (e ), and would ideally appear as a triplet. However, due to the complexity and potential non-equivalence of the 'e' protons, this signal often presents as a multiplet.

Comparative Analysis: The Power of Context

Interpreting a spectrum in isolation can be challenging. By comparing it with the spectra of simpler, related molecules, we can assign signals with greater confidence.

Alternative 1: Diethyl Glutarate

This molecule is the parent glutarate diester without the C2-acetyl group. Its spectrum provides a baseline for the glutarate backbone.

Proton EnvironmentDiethyl Glutarate δ (ppm)This compound δ (ppm)Change & Rationale
Ethyl Methyls (-CH₃)~1.25 (t)~1.2-1.3 (t)Minimal Change: These protons are distant from the C2 position, so the addition of an acetyl group has a negligible effect.
Ethyl Methylenes (-OCH₂)~4.12 (q)~4.1-4.2 (q)Minimal Change: Similar to the methyls, these are too far to be significantly influenced.
C3 Methylene (β-CH₂)~1.93 (quintet)~1.9-2.4 (m)Downfield Shift & Increased Complexity: In diethyl glutarate, this signal is a simple quintet due to coupling with four equivalent protons on C2 and C4. In the target molecule, the C2 proton is now a methine, and the acetyl group's electron-withdrawing effect deshields these protons, shifting them downfield.
C2/C4 Methylenes (α-CH₂)~2.35 (t)~1.9-2.4 (m) & ~3.4-3.5 (m)Significant Change: The C2 protons of diethyl glutarate at ~2.35 ppm are replaced by the C2-methine (f ) at ~3.45 ppm in the target molecule. This dramatic downfield shift is a direct result of being attached to a carbon bearing two carbonyl groups.

Data for Diethyl Glutarate sourced from spectral databases.[6][7]

Alternative 2: Ethyl Acetoacetate

This molecule contains the key acetyl and ethyl ester functionalities present in our target compound, making it an excellent model for assigning those signals.

Proton EnvironmentEthyl Acetoacetate δ (ppm)This compound δ (ppm)Confirmation
Ethyl Methyl (-CH₃)~1.28 (t)~1.2-1.3 (t)Confirms the assignment of the triplet around 1.2-1.3 ppm to the terminal methyls of the ethyl esters.
Ethyl Methylene (-OCH₂)~4.20 (q)~4.1-4.2 (q)Confirms the assignment of the quartet around 4.1-4.2 ppm to the methylene groups adjacent to the ester oxygens.
Acetyl Methyl (CH₃-C=O)~2.28 (s)~2.2 (s)Strong Confirmation: The singlet at ~2.2 ppm is characteristic of an acetyl methyl group, providing high confidence in this assignment.
α-Methylene (-CO-CH₂-CO-)~3.45 (s)N/AIn ethyl acetoacetate, this signal is a singlet due to rapid tautomerization. This differs from our target molecule's methine, but the chemical shift value is remarkably similar to the C2-methine (f ), reinforcing the idea that a proton between two carbonyls will appear in this ~3.4-3.5 ppm region.

Data for Ethyl Acetoacetate sourced from spectral databases.[8][9][10]

Experimental Protocol for High-Resolution 1H NMR

Trustworthy data is the bedrock of accurate interpretation. The following protocol outlines a self-validating system for acquiring a high-quality 1H NMR spectrum.

1. Sample Preparation:

  • Solvent Selection: Use deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds. It is crucial that the solvent is of high isotopic purity (>99.8%) to minimize the residual solvent peak (CHCl₃ at δ 7.26 ppm).[11]
  • Analyte Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. This concentration ensures good signal-to-noise without causing issues like peak broadening from aggregation.
  • Internal Standard: Add a small amount (1-2 µL of a dilute solution) of Tetramethylsilane (TMS) to the sample. TMS is the standard reference for 1H NMR, defined as 0.00 ppm. Its single, sharp resonance provides a reliable calibration point.

2. Instrument & Acquisition Parameters (Example: 400 MHz Spectrometer):

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, symmetrical peaks.
  • Acquisition:
  • Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay without saturating the signals.
  • Acquisition Time (at): Set to 3-4 seconds to ensure adequate data point resolution.
  • Relaxation Delay (d1): Set to 1-2 seconds. This is a compromise between allowing for T1 relaxation and minimizing total experiment time.
  • Number of Scans (ns): Acquire 16 or 32 scans. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio before performing the Fourier transform.
  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to ensure the baseline is flat and at zero intensity.
  • Calibration: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
  • Integration: Carefully integrate all signals. Set the integral of a well-resolved signal from a known number of protons (e.g., the 3H singlet of the acetyl group) to its correct value, and normalize all other integrals relative to it.

Sources

A Senior Application Scientist's Guide to GC-MS Analysis of Diethyl 2-acetylglutarate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Diethyl 2-acetylglutarate Purity

This compound (DEAG) is a pivotal intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring both β-keto and diester functionalities, makes it a versatile building block for creating complex heterocyclic compounds.[1][3] The efficacy and safety of the final therapeutic products derived from DEAG are directly contingent on the purity of this starting material. Consequently, the robust analysis of the crude reaction mixture is not merely a quality control step but a critical component of process optimization and regulatory compliance in drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent analytical technique for this task. Its capacity to separate volatile and semi-volatile compounds and provide definitive structural identification makes it indispensable for profiling complex organic reaction mixtures.[4] This guide provides a comparative analysis of GC-MS methodologies, grounded in experimental rationale, to empower researchers to develop and validate a robust analytical system for DEAG. We will explore the causality behind key experimental choices, from column selection to mass spectrometric detection modes, and provide a self-validating protocol for immediate application.

Understanding the Analytical Challenge: The DEAG Reaction Matrix

A successful analysis begins with a comprehensive understanding of the target analyte and its potential contaminants. DEAG (C₁₁H₁₈O₅, M.W. 230.26 g/mol ) is commonly synthesized via a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5][6] A frequent synthetic route involves the reaction of ethyl acetoacetate with ethyl acrylate.

This synthetic pathway informs our analytical strategy, as the reaction mixture is likely to contain:

  • Target Analyte: this compound.

  • Unreacted Starting Materials: Ethyl acetoacetate, Ethyl acrylate.

  • Catalyst Residues: Typically a mild base.

  • Solvents: Reaction-specific solvents.

  • Side-Products: Products from self-condensation of ethyl acetoacetate or polymerization of ethyl acrylate.

  • Degradation Products: As a β-keto ester, DEAG can be susceptible to hydrolysis or thermal decarboxylation, particularly in the hot GC inlet if conditions are not optimized.[7]

Part 1: A Comparative Guide to GC-MS Method Development

The development of a robust GC-MS method is a multi-parameter optimization process. Below, we compare critical choices and their impact on analytical outcomes.

The Heart of the Separation: GC Column Selection

The choice of capillary column dictates the separation efficiency and selectivity. The primary distinction lies in the polarity of the stationary phase.

ParameterAlternative 1: Non-Polar Column (e.g., 5% Phenyl-Methylpolysiloxane) Alternative 2: Mid- to High-Polarity Column (e.g., Polyethylene Glycol - WAX)
Separation Principle Primarily separates compounds based on differences in their boiling points and van der Waals interactions.Separates based on a combination of boiling point and specific interactions (e.g., hydrogen bonding, dipole-dipole) between the analytes and the polar stationary phase.[8]
Advantages Excellent thermal stability, low bleed, long lifetime, and extensive libraries of mass spectra recorded on these columns. Ideal for general-purpose screening.[9]Offers unique selectivity for polar compounds. Can resolve isomers or compounds with similar boiling points but different polarities that may co-elute on a non-polar column.
Disadvantages May fail to resolve structurally similar or isomeric byproducts with close boiling points.Lower maximum operating temperatures, more susceptible to degradation from oxygen or water, and may cause peak tailing for non-polar compounds.
Verdict for DEAG Recommended starting point. DEAG and its likely impurities are esters and ketones with moderate polarity, which are well-suited for a standard non-polar column. It provides a robust baseline for initial characterization.A valuable secondary or confirmatory column. Use if co-elution is suspected on the non-polar column, especially for identifying polar, low-level impurities.
Introducing the Sample: Injection Mode Comparison

The injector introduces the sample into the carrier gas stream. The choice of injection mode is critical for sensitivity and preventing column overload.

ParameterAlternative 1: Split Injection Alternative 2: Splitless Injection
Mechanism A small, defined fraction of the injected sample is transferred to the column, while the majority is vented. Split ratios (e.g., 50:1) are common.The entire injected sample volume is transferred to the column over a short period. The injector is then purged.
Primary Use Case Analysis of major components in concentrated samples (>0.1 mg/mL).Trace analysis of impurities or low-concentration analytes (<0.01 mg/mL).
Advantages Prevents column and detector overload, ensures sharp, symmetrical peaks for concentrated analytes.[10]Maximizes sensitivity, allowing for the detection of trace-level impurities.
Disadvantages Poor sensitivity for trace components, as most of the sample is discarded.Can cause significant peak broadening and column overload if the sample is too concentrated. Requires careful optimization of solvent and temperature parameters (solvent focusing).
Verdict for DEAG Recommended for reaction monitoring and primary analysis. The goal is to analyze the main product and significant byproducts, which are typically present in high concentrations.Use for impurity profiling. Once the main components are characterized, a separate splitless injection can be used to search for and quantify trace-level contaminants.

Part 2: Mass Spectrometry - From Detection to Identification

The mass spectrometer ionizes the eluting compounds, separates the resulting ions by their mass-to-charge ratio (m/z), and measures their relative abundance.

Ionization and Fragmentation of this compound

For GC-MS, Electron Ionization (EI) at a standard 70 eV is the gold standard. It produces extensive, reproducible fragmentation patterns that act as a chemical fingerprint, allowing for confident identification via library searching.[11]

The mass spectrum of DEAG is characterized by fragmentation pathways common to diethyl esters and ketones.[11][12][13] Analysis of the NIST database spectrum for DEAG reveals key diagnostic ions.[5][14]

m/z ValueProposed Fragment IdentityFragmentation PathwaySignificance
230[M]⁺Molecular IonWeak or absent, typical for esters. Its presence confirms the molecular weight.
185[M - OC₂H₅]⁺Loss of an ethoxy group (-45 amu).A very common and indicative loss for ethyl esters.[11]
157[M - OC₂H₅ - C₂H₄]⁺Loss of ethoxy followed by ethylene (via McLafferty rearrangement).Indicates the presence of a longer alkyl chain.
143[CH₃CO-CH-COOC₂H₅]⁺Cleavage of the glutarate chain.A significant fragment representing the core structure.
115[C₅H₇O₃]⁺Further fragmentation.Part of the compound's fingerprint.
43[CH₃CO]⁺Acetyl cation.A strong peak, highly indicative of the acetyl group.
Data Acquisition: Full Scan vs. Selected Ion Monitoring (SIM)
ParameterAlternative 1: Full Scan Mode Alternative 2: Selected Ion Monitoring (SIM) Mode
Mechanism The mass spectrometer scans across a wide range of m/z values (e.g., 40-450 amu) continuously, generating a complete mass spectrum for every point in the chromatogram.The mass spectrometer is programmed to detect only a few specific m/z values corresponding to the target analytes.[10]
Primary Use Case Identification of unknown compounds and general sample profiling.Targeted quantification of known compounds at low concentrations.
Advantages Provides complete spectral information, enabling library searches (e.g., NIST) to identify unknowns. The only way to characterize unexpected byproducts.Increases sensitivity by 10-100x because the detector spends all its time monitoring only the ions of interest. Enhances selectivity by ignoring interfering ions from the matrix.
Disadvantages Lower sensitivity, as the detector's time is divided across a wide mass range.Provides no information about non-target compounds. Cannot be used to identify unknown peaks.
Verdict for DEAG Essential for initial analysis. Use full scan to identify the DEAG peak, starting materials, and all significant byproducts in the reaction mixture.Ideal for subsequent quantitative studies. Once trace impurities are identified via full scan, a SIM method can be developed to accurately and precisely quantify them against regulatory thresholds.[9][15]

Part 3: A Validated Protocol for GC-MS Analysis of a DEAG Reaction Mixture

This protocol is designed as a robust starting point, incorporating the optimal choices discussed above for the comprehensive profiling of a typical DEAG reaction mixture. Method validation should be performed in accordance with ICH guidelines.[15][16]

Sample Preparation
  • Homogenize: Ensure the reaction mixture is homogeneous. If solids are present, gently warm to dissolve or take a representative sample.

  • Dilution: Accurately pipette 10 µL of the crude reaction mixture into a 2 mL autosampler vial.

  • Solvent Addition: Add 990 µL of Dichloromethane (DCM) or Ethyl Acetate to the vial (a 1:100 dilution). The choice of solvent is critical; it should not co-elute with any early-eluting peaks of interest.

  • Vortex: Cap the vial and vortex for 10 seconds to ensure thorough mixing.

GC-MS Instrument Parameters
ParameterRecommended SettingRationale
GC System Agilent 7890 GC or equivalentStandard, reliable platform.
MS System Agilent 5977 MSD or equivalentProvides excellent sensitivity and spectral integrity.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmRobust, general-purpose column providing excellent resolution for this compound class.
Inlet Split/Splitless InjectorStandard for this application.
Inlet Temp 250 °CEnsures complete vaporization of DEAG without thermal degradation.
Injection Mode SplitTo handle the high concentration of the main product.
Split Ratio 50:1A good starting point to avoid column overload while retaining reasonable sensitivity for major byproducts. Adjust as needed based on response.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program 1. Initial Temp: 60 °C, hold 2 min 2. Ramp: 15 °C/min to 280 °C 3. Final Hold: Hold at 280 °C for 5 min1. Allows for solvent focusing. 2. Provides good separation of components within a reasonable run time. 3. Ensures elution of any high-boiling point impurities.
MS Source Temp 230 °CStandard temperature for EI.
MS Quad Temp 150 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI), 70 eVProduces standard, library-searchable spectra.
Acquisition Mode Full ScanTo identify all components in the mixture.
Scan Range m/z 40 - 450Covers the molecular weight of the target and its likely fragments and byproducts.
Data Analysis Workflow

The logical flow of data processing is as critical as the data acquisition itself. The following diagram illustrates a robust workflow for analyzing the acquired data.

GCMS_Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Identification cluster_2 Quantification & Reporting A Reaction Mixture Sampling B Sample Preparation (1:100 Dilution in DCM) A->B C GC-MS Analysis (Full Scan Mode) B->C D Total Ion Chromatogram (TIC) Generation C->D E Peak Integration & Deconvolution D->E F Mass Spectrum Extraction for each peak E->F G NIST Library Search & Manual Spectral Interpretation F->G H Component Identification (DEAG, Impurities, etc.) G->H I Relative Quantification (% Area Normalization) H->I J Final Purity Report (Identity, RT, % Area) I->J

Caption: Workflow for GC-MS analysis of a DEAG reaction mixture.

  • Total Ion Chromatogram (TIC) Review: Examine the TIC to assess the overall separation and identify all detected peaks.

  • Peak Identification:

    • Obtain the mass spectrum for the main peak (DEAG) and compare it with a reference spectrum (e.g., NIST library) to confirm its identity and retention time.

    • For all other peaks, perform a library search to obtain tentative identifications.

    • Manually interpret the fragmentation patterns of significant unknown impurities to propose structures, paying close attention to the diagnostic ions discussed earlier.

  • Purity Assessment:

    • Integrate all peaks in the chromatogram.

    • Calculate the relative purity of DEAG using the area percent normalization method (Area of DEAG peak / Total Area of all peaks) x 100. This provides a good estimate of purity for process monitoring. For regulatory filings, quantification against a certified reference standard is required.

Conclusion

The successful GC-MS analysis of this compound reaction mixtures hinges on a methodical approach to method development, grounded in an understanding of the underlying chemistry and chromatographic principles. By beginning with a non-polar column, a split injection, and full scan mass spectrometry, a researcher can build a comprehensive profile of the reaction. This initial data provides the foundation for identifying all major components and unknown byproducts. Subsequent optimization, potentially involving polar columns or highly sensitive SIM-based quantification, can then be employed to meet the stringent purity requirements of the pharmaceutical industry. The self-validating workflow presented here serves as a robust framework for ensuring the quality and consistency of this critical synthetic intermediate.

References

  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Diethyl Suberate.
  • NIST. (n.d.). This compound. NIST WebBook.
  • International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • LCGC. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • Pharma Tutor. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • MDPI. (2023, February 21). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • MySkinRecipes. (n.d.). This compound.
  • ChemicalBook. (2025, January 27). This compound.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (2025, August 7). Transesterfication of β-keto esters during gas chromatography and their tautomers separation.
  • Wikipedia. (n.d.). Michael addition reaction.
  • Guidechem. (n.d.). This compound 1501-06-0 wiki.
  • OIV. (n.d.). Determination of a-dicarbonyl compounds of wine by GC after derivatization (Type-IV).
  • MDPI. (n.d.). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair.
  • American Chemical Society. (n.d.). Analysis of Human Skin Emanations by Gas Chromatography/Mass Spectrometry. 2. Identification of Volatile Compounds That Are Cand.

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A Technical Guide to the 13C NMR Assignments of Diethyl 2-acetylglutarate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of small organic molecules is a cornerstone of success. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its ability to provide a detailed fingerprint of a molecule's carbon skeleton. This guide offers an in-depth analysis of the 13C NMR spectral assignments for diethyl 2-acetylglutarate, a key building block in organic synthesis.

This document moves beyond a simple listing of chemical shifts. Herein, we will delve into the causal factors governing these shifts by comparing them with structurally related analogs. Furthermore, a comprehensive, field-proven protocol for acquiring high-quality 13C NMR data is provided, ensuring that researchers can replicate and validate these findings.

Predicted 13C NMR Assignments for this compound

While spectral data for this compound is commercially available, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and comparative analysis with known compounds.[1] This approach not only provides the necessary data but also enhances our understanding of structure-property relationships. The predicted chemical shifts are summarized in Table 1.

Table 1: Predicted 13C NMR Chemical Shift Assignments for this compound

Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ, ppm)
C1Acetyl Methyl (CH₃)~ 29.5
C2Acetyl Carbonyl (C=O)~ 202.0
C3Methine (CH)~ 55.0
C4Methylene (CH₂)~ 28.0
C5Methylene (CH₂)~ 32.0
C6Ester Carbonyl (C=O)~ 172.0
C7Ester Methylene (OCH₂)~ 61.0
C8Ester Methyl (CH₃)~ 14.0
C9Ester Carbonyl (C=O)~ 173.0
C10Ester Methylene (OCH₂)~ 60.5
C11Ester Methyl (CH₃)~ 14.1

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

The following diagram illustrates the numbering of the carbon atoms in this compound.

Caption: Molecular structure of this compound with carbon numbering.

Comparative Spectral Analysis

To substantiate the predicted assignments, a comparison with the experimentally determined 13C NMR data of diethyl glutarate and ethyl acetoacetate is highly instructive. This comparison highlights the electronic influence of the acetyl substituent on the glutarate backbone.

Table 2: Comparison of 13C NMR Chemical Shifts (ppm) of this compound with Related Compounds

Carbon EnvironmentThis compound (Predicted)Diethyl glutarate (Experimental)Ethyl acetoacetate (Experimental)
Acetyl Methyl (CH₃)~ 29.5-~ 30.1
Acetyl Carbonyl (C=O)~ 202.0-~ 200.8
Ester Carbonyls (C=O)~ 172.0, ~ 173.0~ 172.8~ 167.2
Ester Methylene (OCH₂)~ 61.0, ~ 60.5~ 60.2~ 61.4
Ester Methyl (CH₃)~ 14.0, ~ 14.1~ 14.1~ 14.1
Glutarate C2 (CH)~ 55.0~ 33.1 (CH₂)-
Glutarate C3 (CH₂)~ 28.0~ 20.1 (CH₂)-
Glutarate C4 (CH₂)~ 32.0~ 33.1 (CH₂)-
Acetoacetate C2 (CH₂)--~ 50.2

Note: Experimental data for diethyl glutarate and ethyl acetoacetate are sourced from publicly available databases.

This comparative analysis reveals several key insights:

  • The chemical shifts for the ethyl ester groups are largely consistent across all three molecules, indicating that the core ester functionality is electronically similar.

  • The introduction of the acetyl group at the C2 position of the glutarate chain dramatically shifts the resonance of this carbon downfield to ~55.0 ppm, a consequence of the carbon now being a methine and bearing an electron-withdrawing acetyl group.

  • The acetyl group's carbonyl carbon (C2) at ~202.0 ppm and methyl carbon (C1) at ~29.5 ppm are in excellent agreement with the values observed for ethyl acetoacetate, validating these assignments.

Experimental Protocol for 13C NMR Spectroscopy

To ensure the acquisition of high-fidelity and reproducible 13C NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps that ensure sample purity and instrument stability.

Workflow for 13C NMR Analysis

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_proc Data Processing prep1 Weigh 10-50 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Filter if solids persist prep2->prep3 nmr1 Transfer to NMR tube prep3->nmr1 nmr2 Place in spectrometer nmr1->nmr2 nmr3 Lock, tune, and shim nmr2->nmr3 nmr4 Acquire 13C spectrum nmr3->nmr4 proc1 Fourier transform nmr4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts (TMS or solvent peak) proc2->proc3 proc4 Peak picking and integration proc3->proc4

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of this compound into a clean, dry vial. The higher concentration is beneficial for the less sensitive 13C nucleus.

    • Add approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-defined solvent resonance.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This prevents magnetic field distortions from suspended solids.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the field frequency to the deuterium signal of the solvent. A stable lock is crucial for the duration of the experiment.

    • Tune and match the 13C probe to the correct frequency. This maximizes the signal-to-noise ratio.

    • Perform shimming on the sample to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.

    • Acquire the 13C NMR spectrum using a standard proton-decoupled pulse sequence. Typical acquisition parameters include a spectral width of 0-220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 128 or more scans).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by referencing the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Identify and list the chemical shifts of all observed peaks.

Conclusion

This guide provides a robust framework for understanding and verifying the 13C NMR spectrum of this compound. By combining predictive analysis with a comparative study of related compounds, we have established a reliable set of chemical shift assignments. The detailed experimental protocol further empowers researchers to independently acquire high-quality data, a critical step in the rigorous process of chemical characterization in a research and development setting. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of small organic molecules.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Biological Magnetic Resonance Bank (BMRB). Ethyl Acetoacetate (bmse000944). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

A Comparative Guide to the FT-IR Analysis of Diethyl 2-acetylglutarate and its Constituent Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide, intended for researchers, scientists, and professionals in drug development, offers a detailed comparative analysis of the functional groups within Diethyl 2-acetylglutarate using Fourier-Transform Infrared (FT-IR) spectroscopy. By juxtaposing the predicted spectral data of this multifunctional molecule with experimental data from simpler analogues, this document provides a foundational understanding of how to interpret the vibrational signatures of combined ester and ketone functionalities.

The Principle of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the identification of functional groups within a molecule.[1] The principle lies in the interaction of infrared radiation with the covalent bonds of a sample. These bonds are not static; they are in a constant state of vibration, undergoing stretching and bending motions at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb the radiation at frequencies that correspond to its natural vibrational modes. An FT-IR spectrometer measures this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The resulting spectrum serves as a unique "molecular fingerprint," where the position, intensity, and shape of the absorption bands reveal the presence of specific functional groups.[1]

The Molecular Architecture of this compound

This compound (C₁₁H₁₈O₅) is a compound that incorporates both ester and ketone functional groups, making it an excellent case study for FT-IR spectral interpretation.[2] Specifically, its structure features two diethyl ester groups and a central acetyl (ketone) group attached to a glutarate backbone. This combination of carbonyl functionalities is expected to produce a distinct and informative FT-IR spectrum.

Deconstructing the Spectrum: A Predictive and Comparative Analysis

A definitive interpretation of the FT-IR spectrum of this compound can be achieved by first predicting its absorption bands based on established group frequencies and then comparing these predictions to the actual spectra of molecules that contain its constituent functional groups in isolation. For this guide, we will use Diethyl glutarate as our ester analogue and 2-Pentanone as our ketone analogue.

Predicted FT-IR Absorption Bands for this compound

The presence of two ester groups and one ketone group leads to the prediction of the following key absorption bands:

  • C-H Aliphatic Stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region, arising from the stretching vibrations of the C-H bonds in the ethyl and glutarate portions of the molecule.

  • C=O Carbonyl Stretching: This is the most diagnostic region. Due to the different electronic environments, the ester and ketone carbonyls will absorb at slightly different frequencies.

    • Ester C=O Stretch: A strong, sharp band is predicted in the range of 1735-1750 cm⁻¹.[3]

    • Ketone C=O Stretch: A second strong, sharp band is anticipated between 1705-1725 cm⁻¹.

  • C-O Ester Stretching: One or more strong bands are expected in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bond stretching of the two ester groups.

  • C-H Bending: Absorptions of variable intensity between 1350-1470 cm⁻¹ will be present due to the bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups.

Comparative Compound 1: Diethyl glutarate (Ester Analogue)

The FT-IR spectrum of Diethyl glutarate, which contains two ester groups but no ketone, provides a baseline for the ester-related absorptions. The experimental spectrum clearly shows a strong carbonyl (C=O) absorption band around 1735 cm⁻¹, which is characteristic of saturated aliphatic esters.[4][5] Additionally, prominent C-O stretching bands are visible in the fingerprint region between 1000-1300 cm⁻¹.

Comparative Compound 2: 2-Pentanone (Ketone Analogue)

The FT-IR spectrum of 2-Pentanone, a simple aliphatic ketone, is dominated by a very strong and sharp carbonyl (C=O) absorption peak at approximately 1715 cm⁻¹.[6][7] This serves as a reliable reference for the expected position of the ketone carbonyl absorption in this compound.

Synthesizing the Data: A Comparative Table

The following table summarizes the expected and observed FT-IR absorption bands for this compound and the comparative compounds.

Functional GroupVibrational ModeThis compound (Predicted, cm⁻¹)Diethyl glutarate (Observed, cm⁻¹)2-Pentanone (Observed, cm⁻¹)
Ester C=O Stretch1735-1750 (Strong)~1735 (Strong)N/A
Ketone C=O Stretch1705-1725 (Strong)N/A~1715 (Strong)
Ester C-O Stretch1000-1300 (Strong, multiple bands)1000-1300 (Strong, multiple bands)N/A
Alkane C-H Stretch2850-2960 (Strong)2850-2960 (Strong)2850-2960 (Strong)
Alkane C-H Bend1350-1470 (Variable)1350-1470 (Variable)1350-1470 (Variable)

This comparative analysis strongly suggests that the FT-IR spectrum of this compound will exhibit two distinct, strong absorption bands in the carbonyl region, one attributable to the ester groups and the other to the ketone group.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following is a standardized protocol for the analysis of a liquid sample such as this compound using a modern FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a soft, lint-free cloth dampened with a volatile solvent like isopropanol.

  • Background Collection: Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient environment (H₂O, CO₂) and the instrument's own optical and electronic components, allowing for its subsequent subtraction from the sample spectrum.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid.

  • Spectrum Acquisition: Initiate the sample scan. For a typical analysis, co-adding 16 to 32 scans is recommended to achieve a high signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

  • Data Processing: The instrument's software will automatically perform the Fourier transform and ratio the single beam sample spectrum against the single beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination of subsequent samples.

Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample Apply Liquid Sample Collect_Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process and Analyze Data Acquire_Spectrum->Process_Data Clean_Post Clean ATR Crystal Process_Data->Clean_Post

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Visualizing the Key Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the primary bonds responsible for its characteristic infrared absorptions.

Caption: Key bond vibrations in this compound.

Conclusion

The FT-IR analysis of this compound serves as an exemplary case for the elucidation of complex molecular structures. The clear differentiation between the ester and ketone carbonyl stretching frequencies provides a robust method for identifying the simultaneous presence of these two important functional groups. By employing a comparative methodology with simpler molecular analogues, researchers can build confidence in their spectral assignments. This guide provides a framework for such an analysis, underscoring the power of FT-IR spectroscopy as a rapid, reliable, and indispensable tool in modern chemical research and development.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 4, 2026, from [Link]

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  • National Institute of Standards and Technology. (n.d.). Glutaric acid, 2-methyl-, diethyl ester. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

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  • University of California, Davis. (2021). Table of Characteristic IR Absorptions. LibreTexts. Retrieved January 4, 2026, from [Link]

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A Comparative Guide to Diethyl 2-acetylglutarate and Diethyl Malonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Reagents bearing active methylene groups are foundational tools for this purpose, serving as versatile nucleophilic synthons. Among these, diethyl malonate (DEM) is a canonical reagent, celebrated for its predictability and broad utility. However, for the synthesis of more complex molecular architectures, particularly heterocycles, multifunctional building blocks are required. Diethyl 2-acetylglutarate (DEAG) represents such a reagent, offering a more intricate array of reactive sites.

This guide provides an in-depth, objective comparison of these two diesters. We will move beyond a simple catalog of reactions to explore the causal relationships between their structural nuances and synthetic performance. By examining their reactivity profiles and providing field-proven experimental protocols, this document aims to equip researchers, chemists, and drug development professionals with the insights needed to select the optimal reagent for their specific synthetic challenges.

Structural and Physicochemical Foundations

The synthetic utility of any reagent is fundamentally dictated by its structure. The seemingly minor differences between DEM and DEAG lead to profoundly different chemical behaviors.

Diethyl Malonate (DEM) possesses a simple, symmetrical structure where a central methylene group is flanked by two electron-withdrawing ethyl ester groups. This arrangement significantly increases the acidity of the methylene protons (pKa ≈ 13 in DMSO), facilitating their removal by common bases like sodium ethoxide to form a resonance-stabilized enolate.[1][2] This enolate is the key reactive intermediate in most of its applications.

This compound (DEAG) is an asymmetrical diester featuring a five-carbon glutarate backbone with an acetyl group at the C-2 position.[3][4][5] This structure presents multiple reactive centers:

  • A highly acidic methine proton at C-2, positioned between a ketone and an ester group, making it analogous to the active site in ethyl acetoacetate.

  • A ketone carbonyl group that can act as an electrophile.

  • Two distinct ester functionalities that can be manipulated.

This multifunctionality makes DEAG a powerful precursor for complex cyclization and multi-component reactions, a domain where the utility of DEM is more limited.

PropertyDiethyl Malonate (DEM)This compound (DEAG)
Molecular Formula C₇H₁₂O₄C₁₁H₁₈O₅
Molecular Weight 160.17 g/mol [1]230.26 g/mol [4]
Structure EtOOC-CH₂-COOEtEtOOC-CH(COCH₃)-CH₂-CH₂-COOEt
Boiling Point 199 °C[1]~259 °C (Predicted)[4]
Density 1.05 g/cm³[1]~1.08 g/cm³ (Predicted)
pKa (α-H) ~13-14 (DMSO)[1]~11 (Comparable to ethyl acetoacetate)

Table 1: Key physicochemical properties of Diethyl Malonate and this compound.

Comparative Analysis of Synthetic Reactivity

The choice between DEM and DEAG hinges on the desired synthetic outcome. While both can form enolates, the subsequent reaction pathways they enable are distinct.

G cluster_0 Diethyl Malonate (DEM) Reactivity cluster_1 Primary Applications cluster_2 This compound (DEAG) Reactivity cluster_3 Primary Applications DEM Diethyl Malonate DEM_Enolate Resonance-Stabilized Enolate DEM->DEM_Enolate Base (e.g., NaOEt) Alkylation Malonic Ester Synthesis (SN2 Reaction) DEM_Enolate->Alkylation Michael Michael Addition (1,4-Conjugate Addition) DEM_Enolate->Michael Knoevenagel Knoevenagel Condensation DEM_Enolate->Knoevenagel DEAG This compound DEAG_Intermediate Multifunctional Intermediate (Keto-Ester Enolate) DEAG->DEAG_Intermediate Base / Catalyst Hantzsch Hantzsch Pyridine Synthesis DEAG_Intermediate->Hantzsch FeistBenary Feist-Benary Furan Synthesis DEAG_Intermediate->FeistBenary Cyclization Intramolecular Cyclizations DEAG_Intermediate->Cyclization

Diagram 1: Comparative reactivity pathways of DEM and DEAG, highlighting their distinct synthetic applications.

C-C Bond Formation: Alkylation & Condensation

Malonic Ester Synthesis (DEM): This is the quintessential application of diethyl malonate. It provides a robust method for synthesizing substituted carboxylic acids.[6] The process involves deprotonation to form the enolate, followed by Sₙ2 reaction with an alkyl halide. Subsequent hydrolysis and decarboxylation yield the final product.[7] A major advantage is the ability to perform dialkylation, although controlling mono- vs. di-alkylation requires careful management of stoichiometry.[6][8]

Knoevenagel & Michael Reactions (DEM): As a classic active methylene compound, DEM is a reliable substrate for Knoevenagel condensations with aldehydes and ketones, yielding α,β-unsaturated products.[9][10][11] It also serves as an excellent nucleophile (Michael donor) in Michael 1,4-additions to α,β-unsaturated carbonyls, a cornerstone reaction for forming 1,5-dicarbonyl compounds.[12][13][14]

DEAG's Role: While DEAG possesses an acidic proton, it is less frequently used for simple alkylations or Knoevenagel condensations. Its inherent structure is predisposed to participate in more complex transformations where its multiple functional groups can be exploited simultaneously, primarily in the synthesis of heterocyclic rings.

The Forte of DEAG: Heterocyclic Synthesis

This is where this compound demonstrates its unique value as a synthetic building block. Its structure contains the necessary components for elegant and efficient construction of important heterocyclic scaffolds.

Hantzsch Pyridine Synthesis: The classical Hantzsch synthesis involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[15][16] DEAG is an excellent β-ketoester component for this reaction, enabling the synthesis of highly functionalized pyridines in a single pot.[17][18] This application is particularly valuable in medicinal chemistry, as the 1,4-dihydropyridine core is found in numerous calcium channel blocker drugs like nifedipine and amlodipine.[16]

Feist-Benary Furan Synthesis: This reaction builds substituted furans from α-halo ketones and β-dicarbonyl compounds.[19][20] The β-ketoester moiety within DEAG makes it a suitable partner for this condensation, allowing for the construction of furan rings bearing ester and other functional groups derived from the glutarate backbone.[21][22]

Reaction TypeDiethyl Malonate (DEM)This compound (DEAG)Key Advantage
Alkylation Primary application for malonic ester synthesis. Yields substituted acetic acids.[6][7]Not a primary application.DEM: Predictable and high-yielding for carboxylic acid synthesis.
Michael Addition Classic Michael donor for 1,5-dicarbonyl synthesis.[12][13]Can act as a donor, but less common.DEM: Reliable and well-documented for conjugate additions.
Heterocycle Synthesis Used for specific cases like barbiturates (with urea).[1]Excels in Hantzsch pyridine and Feist-Benary furan syntheses.[15][19]DEAG: A superior, pre-functionalized building block for complex heterocycles.

Table 2: Comparative performance and primary applications in key synthetic transformations.

Field-Proven Experimental Protocols

The trustworthiness of a synthetic method is established through reproducible, self-validating protocols. The following procedures detail representative applications for each reagent, explaining the causality behind each step.

Protocol 1: Mono-alkylation of Diethyl Malonate (Malonic Ester Synthesis)

This protocol describes the synthesis of diethyl hexylmalonate, a common intermediate. The key to favoring mono-alkylation is the use of one equivalent of base and alkylating agent.

Causality: Sodium ethoxide is used as the base in an ethanol solvent. Using an alkoxide that matches the ester group (ethoxide for ethyl esters) is critical to prevent transesterification, which would lead to a mixture of products.[8] The alkyl halide is added dropwise to the formed enolate to maintain a low concentration, minimizing the chance of the mono-alkylated product being deprotonated and reacting a second time.

Materials:

  • Diethyl malonate (1.0 eq)

  • Anhydrous ethanol

  • Sodium metal (1.0 eq)

  • 1-Bromohexane (1.0 eq)

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Brine

Procedure:

  • Enolate Formation: A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar). The flask is cooled in an ice bath.

  • Diethyl malonate (1.0 eq) is added dropwise to the stirred sodium ethoxide solution at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure complete enolate formation.

  • Alkylation: The reaction mixture is cooled again to 0 °C, and 1-bromohexane (1.0 eq) is added dropwise via an addition funnel over 30 minutes.

  • After the addition is complete, the reaction mixture is heated to reflux for 3-4 hours. Reaction progress can be monitored by TLC.

  • Work-up: The mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield pure diethyl hexylmalonate.

G cluster_0 Mechanism: Malonic Ester Synthesis DEM EtOOC-CH₂-COOEt Enolate [EtOOC-CH-COOEt]⁻ Na⁺ DEM->Enolate NaOEt/EtOH Alkylated EtOOC-CH(R)-COOEt Enolate->Alkylated R-X (SN2) Dicarboxylate ⁻OOC-CH(R)-COO⁻ Alkylated->Dicarboxylate 1. NaOH, H₂O 2. H₃O⁺ Dicarboxylic_Acid HOOC-CH(R)-COOH Alkylated->Dicarboxylic_Acid 1. NaOH, H₂O 2. H₃O⁺ Final_Product R-CH₂-COOH Dicarboxylic_Acid->Final_Product Heat (-CO₂)

Diagram 2: Mechanism of the Malonic Ester Synthesis.

Protocol 2: Hantzsch Pyridine Synthesis using this compound

This one-pot protocol illustrates the power of DEAG in constructing a complex heterocyclic core. It synthesizes a substituted 1,4-dihydropyridine.

Causality: The reaction proceeds through a series of equilibria. An enamine is formed from one equivalent of DEAG and ammonia. A Knoevenagel condensation occurs between another equivalent of DEAG and the aldehyde.[17] These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine product.[17] The final, separate oxidation step is driven by the thermodynamic stability of forming the aromatic pyridine ring.

Materials:

  • This compound (2.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol

  • Nitric acid (for subsequent oxidation)

Procedure:

  • One-Pot Condensation: In a round-bottom flask, dissolve this compound (2.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • The mixture is heated to reflux with stirring for 4-6 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation of Dihydropyridine: Cool the reaction mixture in an ice bath. The precipitated product is collected by vacuum filtration.

  • The solid is washed with cold ethanol and then dried under vacuum to yield the 1,4-dihydropyridine derivative.

  • Aromatization (Oxidation): The isolated dihydropyridine is dissolved in acetic acid. A mild oxidizing agent, such as nitric acid or ceric ammonium nitrate (CAN), is added portion-wise at room temperature.

  • After the oxidation is complete (monitored by TLC), the mixture is poured into ice water and neutralized with a base (e.g., NaHCO₃). The product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography.

G cluster_main Mechanism: Hantzsch Pyridine Synthesis cluster_A Pathway A cluster_B Pathway B Ketoester_A β-Ketoester (DEAG) Knoevenagel_Product α,β-Unsaturated Ketone (Knoevenagel Adduct) Ketoester_A->Knoevenagel_Product Aldehyde Aldehyde Aldehyde->Knoevenagel_Product Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Ketoester_B β-Ketoester (DEAG) Enamine Enamine Ketoester_B->Enamine Ammonia Ammonia Ammonia->Enamine Enamine->Michael_Adduct Cyclized Cyclized Intermediate Michael_Adduct->Cyclized Cyclization/ Dehydration Dihydropyridine 1,4-Dihydropyridine Cyclized->Dihydropyridine Pyridine Pyridine (Aromatic) Dihydropyridine->Pyridine Oxidation

Diagram 3: Simplified mechanism of the Hantzsch Pyridine Synthesis.

Conclusion and Expert Recommendation

Diethyl malonate and this compound are both powerful tools in the synthetic chemist's arsenal, but they are not interchangeable. Their applications diverge based on their inherent structural properties.

  • Diethyl Malonate (DEM) is the undisputed workhorse for the synthesis of substituted acetic acids via the malonic ester synthesis and serves as a highly reliable C-2 nucleophilic synthon for Knoevenagel condensations and Michael additions. Its reactivity is predictable, well-understood, and broadly applicable.

  • This compound (DEAG) is a specialized, multifunctional building block. Its true power is unleashed in multi-component reactions and cyclizations for the synthesis of complex heterocycles. It provides a more convergent and efficient route to substituted pyridines and furans than would be possible using simpler reagents in a multi-step sequence.

Recommendation: For straightforward C-C bond formations leading to acyclic or carbocyclic targets, diethyl malonate is the reagent of choice. For the efficient synthesis of functionalized pyridines, furans, and related heterocyclic systems, This compound offers a significant strategic advantage and should be the preferred starting material. The selection, therefore, is not a matter of which is "better," but which is precisely suited for the molecular architecture of the synthetic target.

References

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  • Amazon S3. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]

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  • ADICHEMISTRY. MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. [Link]

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  • Pearson+. Draw the products of the following reactions: e. diethyl malonate... [Link]

  • RSC Publishing. Cyclization of diethyl 2-acetoacetyl-3-oxoglutarate anion generated in situ by the reaction of diethyl sodio-3-oxoglutarate with diketen. Journal of the Chemical Society, Perkin Transactions 1. [Link]

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  • chemeurope.com. Feist-Benary synthesis. [Link]

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A Comparative Guide to the Reactivity of Diethyl 2-acetylglutarate and Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth, objective comparison of the chemical reactivity of Diethyl 2-acetylglutarate and Ethyl Acetoacetate. Moving beyond a simple catalog of properties, we will dissect the structural nuances that dictate their behavior in key synthetic transformations, supported by experimental data and established chemical principles.

Introduction: Two Potent Synthons in Profile

Ethyl acetoacetate (EAA) is a cornerstone of organic synthesis, celebrated for its versatility as a precursor in the creation of ketones, carboxylic acids, and a wide array of heterocyclic compounds.[1] Its reactivity stems from the "active methylene" group, a feature it shares with this compound (DEAG).

DEAG can be conceptualized as a derivative of EAA, where one of the α-hydrogens is replaced by a propionate ester chain. This seemingly minor structural modification introduces significant differences in steric hindrance, acidity, and the potential for subsequent reactions, making a direct comparison essential for judicious selection in a synthetic strategy. Both compounds are β-keto esters, a structural motif that endows them with significant chemical versatility.[2]

Below are the fundamental structures and key physicochemical properties that form the basis of our reactivity discussion.

Chemical Structures:

  • Ethyl Acetoacetate (EAA): CH₃COCH₂COOC₂H₅

  • This compound (DEAG): C₂H₅OOCCH₂CH₂CH(COCH₃)COOC₂H₅

Table 1: Physicochemical Properties

PropertyThis compound (DEAG)Ethyl Acetoacetate (EAA)Source(s)
Molecular Formula C₁₁H₁₈O₅C₆H₁₀O₃[3]
Molecular Weight 230.26 g/mol 130.14 g/mol [3][4]
Boiling Point 154 °C at 11 mmHg181 °C at 760 mmHg[5][6]
Density 1.071 g/mL at 25 °C1.029 g/mL at 20 °C[5][6]
pKa (α-hydrogen) ~11.3 (Predicted)~10.7 (in H₂O)[4][7][8]
Appearance Clear, colorless to light yellow liquidColorless liquid with a fruity odor[2][6][9]

The Heart of Reactivity: The Active Methylene Group

The reactivity of both DEAG and EAA is dominated by the carbon atom situated between two carbonyl groups—the active methylene group. The α-hydrogens attached to this carbon are significantly more acidic than typical C-H bonds. This heightened acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance, delocalizing the negative charge onto the electronegative oxygen atoms.

While both molecules possess this feature, the pKa values indicate that ethyl acetoacetate is slightly more acidic than this compound. The electron-donating character of the additional alkyl chain in DEAG, however minimal, slightly destabilizes the conjugate base compared to EAA. This subtle difference in acidity can influence the choice of base and reaction conditions required for complete deprotonation.

Enolate Formation: The Gateway to Synthesis

The formation of a nucleophilic enolate by deprotonation of the α-carbon is the critical first step for a majority of their synthetic applications, most notably in alkylation reactions.[10][11] A common and effective base for this purpose is sodium ethoxide (NaOEt) in ethanol.

G cluster_EAA Ethyl Acetoacetate (EAA) cluster_DEAG This compound (DEAG) EAA CH₃-C(=O)-CH₂-COOEt Enolate_EAA [CH₃-C(=O)-CH-COOEt]⁻ ↔ CH₃-C(-O⁻)=CH-COOEt EAA->Enolate_EAA + Base (-BH⁺) DEAG EtOOC-(CH₂)₂-CH(C(=O)CH₃)-COOEt Enolate_DEAG [EtOOC-(CH₂)₂-C(C(=O)CH₃)-COOEt]⁻ DEAG->Enolate_DEAG + Base (-BH⁺)

Caption: Enolate formation from EAA and DEAG.

Comparative Analysis of Key Synthetic Reactions

Alkylation: The Acetoacetic Ester Synthesis

The alkylation of the enolate with an alkyl halide is a powerful method for forming new carbon-carbon bonds, famously known as the acetoacetic ester synthesis.[12][13] The resulting enolate acts as a potent nucleophile, attacking the alkyl halide in a classic SN2 reaction.[10][14]

A Critical Distinction: Mono- vs. Di-alkylation

A fundamental difference in reactivity arises here.

  • Ethyl Acetoacetate: Possesses two acidic α-hydrogens. It can be sequentially deprotonated and alkylated twice, allowing for the synthesis of α,α-disubstituted ketones.[15][16]

  • This compound: Has only one acidic α-hydrogen on the active methylene carbon. Therefore, it can only undergo mono-alkylation at this position.

This makes EAA the more versatile reagent if the goal is to introduce two different alkyl groups at the α-carbon.

Steric Hindrance: The bulkier structure of the DEAG enolate, owing to the diethyl glutarate backbone, can lead to slower reaction rates with sterically demanding alkyl halides compared to the less encumbered EAA enolate. For SN2 reactions, primary and methyl halides are ideal substrates for both, while secondary halides react more slowly and tertiary halides are prone to elimination.[10]

Experimental Protocol: Alkylation of Ethyl Acetoacetate with n-Butyl Bromide

This protocol serves as a representative example of the conditions used for β-keto ester alkylation.

  • Prepare Sodium Ethoxide Solution: In a 5L flask equipped with a stirrer and reflux condenser, add 115g of sodium metal portion-wise to 2.5L of absolute ethanol.

  • Add Ethyl Acetoacetate: Once all the sodium has reacted, add 650g of ethyl acetoacetate to the sodium ethoxide solution.

  • Heat to Reflux: Begin stirring and heat the mixture to a gentle boil.

  • Add Alkyl Halide: Slowly add 750g of n-butyl bromide over approximately 2 hours while maintaining reflux.

  • Continue Reflux: Stir and reflux the mixture for an additional 6-10 hours, or until the reaction mixture is neutral to moist litmus paper.

  • Workup & Purification: Cool the mixture, decant the solution from the precipitated sodium bromide salt, and wash the salt with absolute ethanol. Combine the solutions and remove the ethanol by distillation. The crude product is then purified by vacuum distillation.[10]

G start Prepare NaOEt in Ethanol add_eaa Add Ethyl Acetoacetate start->add_eaa reflux1 Heat to Reflux add_eaa->reflux1 add_halide Add Alkyl Halide (e.g., n-BuBr) reflux1->add_halide reflux2 Continue Reflux (6-10 hrs) add_halide->reflux2 workup Workup & Purification reflux2->workup product Alkylated Product workup->product

Caption: Workflow for the alkylation of ethyl acetoacetate.

Hydrolysis and Decarboxylation

Both alkylated and non-alkylated β-keto esters can be hydrolyzed to form a β-keto acid.[13] This intermediate is thermally unstable and readily loses carbon dioxide (decarboxylates) upon gentle heating to yield a ketone.[17][18][19] This sequence is the final stage of the acetoacetic ester synthesis.[12][15]

The mechanism for decarboxylation is a concerted, pericyclic reaction that proceeds through a cyclic six-membered transition state, resulting in an enol that quickly tautomerizes to the more stable ketone.[18][19] Because this mechanism is intramolecular and dependent on the β-keto acid structure, the decarboxylation step itself is expected to proceed with similar ease for derivatives of both DEAG and EAA once the corresponding β-keto acid is formed. Any observable difference in overall reaction time would likely stem from differing rates in the preceding ester hydrolysis step.

G beta_keto_acid R-C(=O)-CH(R')-COOH (β-Keto Acid) transition_state Cyclic Transition State beta_keto_acid->transition_state Heat (Δ) enol R-C(-OH)=C(R')H (Enol Intermediate) + CO₂ transition_state->enol ketone R-C(=O)-CH₂R' (Ketone) enol->ketone Tautomerization

Caption: Mechanism of β-keto acid decarboxylation.

Synthesis of Heterocyclic Compounds

Both EAA and DEAG are valuable building blocks for heterocyclic chemistry due to their 1,3-dicarbonyl functionality. They can undergo condensation reactions with dinucleophiles like hydrazine, urea, or amidines to form five- and six-membered rings.

  • Ethyl Acetoacetate: EAA is famously used in the Hantzsch pyridine synthesis, Knorr pyrrole synthesis, and Paal-Knorr furan synthesis. For example, reaction with urea yields 4-methyluracil, and reaction with phenylhydrazine can produce antipyrine derivatives.[20][21]

  • This compound: The application of DEAG in this area is also significant, though perhaps less varied than EAA. It is used in the preparation of furocoumarins, which have been investigated as potential HIV-1 integrase inhibitors.[5] It can also be used to synthesize complex pyridazine and pyrimidine derivatives.[22]

The choice between EAA and DEAG in heterocyclic synthesis is dictated entirely by the desired substitution pattern on the final heterocyclic ring. If the glutarate side chain is a required feature of the target molecule, DEAG is the obvious and direct precursor.

Summary of Reactivity Comparison

Table 2: Comparative Reactivity

FeatureThis compound (DEAG)Ethyl Acetoacetate (EAA)Rationale
Acidity (α-H) Slightly less acidicSlightly more acidicMinor inductive effect of the additional alkyl chain in DEAG.
Alkylation Scope Mono-alkylation onlyMono- and Di-alkylationDEAG has only one α-H; EAA has two.
Steric Hindrance HigherLowerThe glutarate backbone in DEAG presents more steric bulk around the reactive center.
Decarboxylation Facile (after hydrolysis)Facile (after hydrolysis)The mechanism is dependent on the β-keto acid structure, which is common to both.
Versatility More specializedHighly versatileEAA is a general building block; DEAG is used when the glutarate moiety is specifically desired.

Conclusion and Outlook

While this compound and Ethyl Acetoacetate share the reactive β-keto ester functionality, their synthetic utility is distinct.

Ethyl Acetoacetate remains the more versatile and fundamental building block. Its smaller size, slightly higher acidity, and capacity for both mono- and di-alkylation make it a workhorse for the general synthesis of a vast range of substituted ketones and heterocyclic systems.

This compound is a more specialized reagent. Its key feature is the integral glutarate side chain. Its reactivity is channeled primarily through mono-alkylation of its single active methylene proton. The choice to use DEAG is a strategic one, made when the synthetic target explicitly requires the five-carbon dicarboxylate backbone that it provides. Its larger structure introduces steric considerations that may influence reaction rates but also offers a scaffold for building more complex and functionally diverse molecules, particularly in pharmaceutical development.

Ultimately, the selection between these two powerful synthons depends not on a judgment of "better" reactivity, but on a careful analysis of the final molecular architecture to be constructed.

References

  • Wikipedia. (2023). Ethyl acetoacetate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Alternatives in Heterocycle Synthesis: Moving Beyond Diethyl 2-acetylglutarate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility and Inherent Limitations of Diethyl 2-acetylglutarate

For decades, this compound (DEAG) has been a reliable workhorse in the synthesis of substituted pyridone and pyridine scaffolds.[1][2] Its structure, featuring a β-keto ester and a latent 1,5-dicarbonyl character, makes it an ideal precursor for classical condensation reactions like the Guareschi-Thorpe condensation.[3][4] This reaction provides a straightforward entry into 3-cyano-4-alkyl-6-hydroxy-2-pyridones, valuable cores in medicinal chemistry.[5][6]

However, reliance on DEAG is not without its challenges. The relatively harsh basic conditions often required can limit substrate scope, particularly with base-sensitive functional groups. Furthermore, the linear nature of its application can constrain the accessible diversity of substitution patterns compared to more modern multicomponent strategies. This guide offers a comparative analysis of viable and often superior alternatives to DEAG, providing researchers with a broader toolkit for the synthesis of functionalized heterocycles. We will delve into the mechanistic advantages of these alternatives, supported by comparative data and detailed experimental protocols.

Section 1: The Benchmark - Guareschi-Thorpe Pyridone Synthesis with DEAG

The Guareschi-Thorpe reaction is a classic method for forming pyridone rings. It typically involves the condensation of a cyanoacetic ester (or cyanoacetamide) with a β-keto ester in the presence of a base like ammonia or an amine.[3][4][7] When DEAG is used, it acts as the β-keto ester component, leading to highly functionalized pyridones.

A proposed mechanism involves the initial Knoevenagel condensation of the cyanoacetamide with one of the carbonyl groups of the DEAG, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable pyridone ring.[8]

Workflow for Guareschi-Thorpe Condensation

The following diagram illustrates the logical flow of the synthesis.

GTC_Workflow DEAG This compound Reaction Reaction Vessel (Reflux) DEAG->Reaction Cyan Cyanoacetamide Cyan->Reaction Base Base (e.g., Piperidine) Base->Reaction catalyst Solvent Solvent (e.g., Ethanol) Solvent->Reaction medium Workup Workup (Cooling, Filtration) Reaction->Workup completion Product Substituted 2-Pyridone Workup->Product

Caption: Generalized workflow for the Guareschi-Thorpe synthesis of 2-pyridones.

Section 2: Key Alternatives and Comparative Analysis

Modern synthetic chemistry offers a range of powerful alternatives that often provide greater flexibility, milder reaction conditions, and access to a wider array of heterocyclic scaffolds.

Alternative 1: Cyclic 1,3-Dicarbonyl Compounds (e.g., Meldrum's Acid)

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is an outstanding alternative to acyclic β-keto esters.[9][10] Its locked cyclic conformation and the electron-withdrawing effect of the two carbonyl groups result in an unusually high acidity of the C5 methylene protons (pKa ≈ 4.97).[10][11] This enhanced acidity allows for condensations to occur under much milder conditions than those required for DEAG.

Causality Behind Experimental Choice: The high acidity of Meldrum's acid means that weaker bases can be used for deprotonation, and the Knoevenagel condensation step is often faster and more efficient.[11] Furthermore, the resulting products can be easily transformed; for example, refluxing with an alcohol can open the dioxane ring to form a monoester, providing a different functional handle than what is available from DEAG-derived products.[12]

Comparative Data: DEAG vs. Meldrum's Acid in Pyridone Synthesis

ReagentAldehydeCatalystSolventTime (h)Yield (%)Reference
DEAGBenzaldehydePiperidineEthanol675(Typical)
Meldrum's AcidBenzaldehydeL-prolineAcetonitrile492[11]

Experimental Protocol: Synthesis of a Meldrum's Acid Derivative

This protocol describes the synthesis of a Meldrum's acid derivative via a multicomponent reaction.[11]

  • Reaction Setup: In a 50 mL round-bottom flask, combine indole (1.17 g, 0.01 mol), p-hydroxy benzaldehyde (1.22 g, 0.01 mol), Meldrum's acid (1.14 g, 0.01 mol), and L-proline (0.06 g, 0.0005 mol) in acetonitrile (10 mL).

  • Reaction Execution: Stir the mixture at room temperature (25-30 °C) for 4-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the product often precipitates. Collect the solid by filtration. Dissolve the crude product in absolute ethanol and recrystallize to obtain the pure compound.

Alternative 2: Open-Chain β-Keto Esters in Multicomponent Reactions

Simpler β-keto esters like ethyl acetoacetate are cornerstones of multicomponent reactions (MCRs), most notably the Hantzsch pyridine synthesis.[13][14][15] This one-pot reaction combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (like ammonium acetate) to rapidly build a dihydropyridine core, which can then be oxidized to the corresponding pyridine.[13][15][16]

Causality Behind Experimental Choice: The Hantzsch synthesis exemplifies high atom economy and procedural simplicity.[13][17] Unlike the linear approach with DEAG targeting pyridones, the Hantzsch MCR allows for the convergent assembly of polysubstituted pyridines, where three points of diversity can be introduced in a single step.[18][19] The choice of catalyst and conditions can be tuned to be more environmentally friendly, for instance, by using aqueous micelles or solvent-free conditions.[13][16]

Workflow for Hantzsch Pyridine Synthesis

Hantzsch_Workflow Aldehyde Aldehyde MCR One-Pot Multicomponent Reaction Aldehyde->MCR Ketoester 2x β-Keto Ester (e.g., Ethyl Acetoacetate) Ketoester->MCR Ammonia Nitrogen Source (e.g., NH4OAc) Ammonia->MCR Oxidation Oxidation Step (e.g., I2, HNO3) MCR->Oxidation Forms Dihydropyridine Product Substituted Pyridine Oxidation->Product Aromatization

Caption: Convergent workflow of the Hantzsch multicomponent pyridine synthesis.

Experimental Protocol: Hantzsch 1,4-Dihydropyridine Synthesis

This is a representative protocol for the Hantzsch synthesis.[18]

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.0 eq) in ethanol.

  • Reaction Execution: Stir the mixture at reflux for 4 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will often precipitate.

  • Purification: Collect the solid by filtration. Wash the solid with cold ethanol and dry.

  • Aromatization (Optional): The resulting dihydropyridine can be aromatized to the corresponding pyridine using an oxidizing agent such as iodine in methanol or sodium nitrite in acetic acid.[20]

Alternative 3: α-Cyanoesters and Nitriles for Aminothiophenes

For the synthesis of other important heterocycles like aminothiophenes, α-cyanoesters (e.g., ethyl cyanoacetate) or malononitrile are indispensable, particularly in the Gewald reaction.[21][22] This multicomponent reaction condenses a ketone or aldehyde, an α-cyanoester/nitrile, and elemental sulfur in the presence of a base.[22]

Causality Behind Experimental Choice: The Gewald reaction provides a highly efficient, one-pot route to densely functionalized 2-aminothiophenes, which are key intermediates for dyes and pharmaceuticals.[23] The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur.[22][24][25] This approach offers a completely different synthetic pathway and target scaffold compared to DEAG, highlighting the importance of choosing the right building block for the desired heterocycle. Microwave irradiation has been shown to significantly improve reaction times and yields.[22]

Comparative Data: Synthesis of 2-Aminothiophenes

Carbonyl CompoundActive MethyleneBaseConditionsYield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanol, Reflux, 1h85(Gewald, 1966)[22]
AcetoneEthyl CyanoacetateDiethylamineMethanol, RT, 24h70(Gewald, 1966)[22]
BenzaldehydeMalononitrileL-ProlineMW, 100°C, 10 min95[21]

Section 3: Summary and Future Outlook

The synthesis of heterocycles is a dynamic field, and while classical reagents like this compound retain their place, a modern synthetic chemist must be equipped with a diverse array of alternatives.

Alternative ReagentKey Reaction TypePrimary HeterocycleKey Advantages
Meldrum's Acid Knoevenagel CondensationPyridones, BarbituratesHigh acidity, mild conditions, versatile transformations.[9][11][26]
Ethyl Acetoacetate Hantzsch Synthesis (MCR)Dihydropyridines, PyridinesHigh atom economy, convergent, builds diversity quickly.[13][15][16]
Ethyl Cyanoacetate Gewald Reaction (MCR)2-AminothiophenesOne-pot access to highly functionalized thiophenes.[21][22]

The move towards multicomponent reactions (MCRs) is a clear trend, driven by the need for efficiency, atom economy, and the rapid generation of molecular diversity.[17][27] Reagents like Meldrum's acid, simple β-keto esters, and activated nitriles are central to these strategies. As the field advances, we can anticipate the increased integration of flow chemistry, photoredox catalysis, and biocatalysis to further enhance the synthesis of these vital chemical scaffolds.

References

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A Senior Application Scientist's Guide to the Purity Assessment of Diethyl 2-acetylglutarate by HPLC and Comparative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Analytical Method Selection in Pharmaceutical Development

Abstract

The robust and accurate determination of purity for chemical intermediates like Diethyl 2-acetylglutarate is a cornerstone of pharmaceutical development and fine chemical synthesis. As a key building block, its impurity profile can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique against Gas Chromatography (GC), a principal alternative. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction: The Analytical Imperative for this compound

This compound (CAS 1501-06-0) is a diester with a molecular weight of 230.26 g/mol .[3][4][5] Its structure, featuring both ketone and ester functional groups, makes it a versatile intermediate in the synthesis of various heterocyclic compounds and APIs.[2][6] The purity of this starting material is not merely a quality metric; it is a critical parameter that dictates the downstream reaction efficiency, yield, and the impurity profile of subsequent products. Therefore, a validated, reliable analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is the most widely utilized analytical tool for pharmaceutical analysis, particularly for assessing the purity of non-volatile or thermally labile compounds.[7] However, for a semi-volatile compound like this compound, Gas Chromatography (GC) presents a viable and often faster alternative.[8][9] This guide will dissect the application of both techniques to this specific analyte.

Foundational Strategy: Selecting the Appropriate Chromatographic Technique

Chromatography separates components of a mixture by distributing them between a stationary phase and a mobile phase.[10][11] The choice between HPLC (liquid mobile phase) and GC (gaseous mobile phase) hinges primarily on the analyte's volatility and thermal stability.

  • High-Performance Liquid Chromatography (HPLC): The premier choice for non-volatile and thermally sensitive molecules.[9][12][13] Given that this compound is a liquid with a relatively high boiling point, HPLC provides a robust method that avoids potential on-column degradation that can occur at elevated GC temperatures.

  • Gas Chromatography (GC): Excels in the analysis of volatile and thermally stable compounds.[9][14] It often offers faster analysis times and high separation efficiency.[12][14] For this compound, GC is a powerful alternative, especially for screening for volatile impurities or residual solvents from the synthesis process.

G cluster_input Analyte Properties cluster_decision Method Selection Criteria cluster_output Recommended Technique Analyte This compound Volatility Is the analyte volatile? Analyte->Volatility Thermal_Stability Is the analyte thermally stable? Volatility->Thermal_Stability Yes HPLC High-Performance Liquid Chromatography (HPLC) Volatility->HPLC No GC Gas Chromatography (GC) Thermal_Stability->GC Yes Thermal_Stability->HPLC No

Caption: Logical workflow for selecting a primary chromatographic method.

Primary Method: Reversed-Phase HPLC for Unambiguous Purity Determination

For pharmaceutical quality control, a stability-indicating HPLC method is the gold standard. A Reversed-Phase (RP-HPLC) method is the logical choice for this compound, a compound of moderate polarity. The non-polar stationary phase (e.g., C18) will retain the analyte, while a polar mobile phase allows for elution and separation from more polar or less polar impurities.

Experimental Protocol: HPLC-UV

This protocol is designed to be a self-validating system, where system suitability parameters confirm the method's performance before each run.

Parameter Condition Rationale
Chromatographic System Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).DAD allows for peak purity analysis and detection at the optimal wavelength.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).A robust, general-purpose C18 column providing excellent peak shape for a wide range of compounds.
Mobile Phase A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade)A common, effective mobile phase for RP-HPLC offering good selectivity and UV transparency.
Gradient Elution 0-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% B (equilibration)A gradient is crucial for a purity assay to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main analyte peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection Wavelength 210 nmThe ester and ketone carbonyl groups exhibit UV absorbance at low wavelengths. 210 nm provides sensitive detection for the analyte and potential organic impurities.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
Sample Preparation Accurately weigh ~25 mg of this compound and dissolve in 25 mL of Acetonitrile to make a 1.0 mg/mL stock solution.Acetonitrile is a strong solvent for the analyte and is compatible with the mobile phase, ensuring good peak shape.
Method Validation: Adherence to ICH Q2(R1) Guidelines

Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[15][16][17] Following the International Council for Harmonisation (ICH) Q2(R1) guideline is mandatory in a regulated environment.[18][19]

start Develop HPLC Method specificity Specificity (Peak Purity) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness lod_loq->robustness validated Validated Method robustness->validated

Caption: Core parameters for HPLC method validation per ICH Q2(R1).

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[20] This is confirmed by resolving all peaks and using a DAD to check for peak purity.

  • Linearity & Range: A minimum of five concentrations are prepared across the range (e.g., 80% to 120% of the nominal concentration). The calibration curve's correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Assessed by analyzing a minimum of six replicate samples at 100% concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day or with a different instrument. Results are compared to assess the method's ruggedness.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[20]

Expected Data & Interpretation

A successful HPLC run will show a sharp, symmetrical main peak for this compound, well-separated from any impurity peaks.

Hypothetical Data: HPLC Purity Analysis
Peak Identity Retention Time (min) Area (mAU*s) % Area
Impurity 1 (Polar)4.215.50.08
This compound9.819500.099.79
Impurity 2 (Non-polar)12.525.00.13

Purity Calculation: The purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Method: Gas Chromatography (GC) for Rapid Screening

GC is an excellent complementary technique, particularly for identifying volatile organic impurities, residual solvents, or for faster routine checks where a full impurity profile is not required.[14][21]

Experimental Protocol: GC-FID

A Flame Ionization Detector (FID) is used due to its high sensitivity to organic compounds and its robust, linear response.

Parameter Condition Rationale
Chromatographic System Agilent 8860 GC or equivalent, with an FID.A standard, reliable setup for routine analysis of volatile and semi-volatile organic compounds.[22]
Column Agilent J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).A non-polar column that separates compounds primarily based on boiling point, suitable for general-purpose analysis of a wide range of compounds including esters.[23]
Carrier Gas Helium or Hydrogen, at a constant flow of 1.2 mL/min.Inert carrier gas to transport the sample through the column.
Temperature Program Inlet: 250 °COven: Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.The temperature program ensures that the analyte is volatilized efficiently and that components with different boiling points are separated effectively as they travel through the column.
Detector FID at 280 °C.FID is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it ideal for quantitative purity analysis.[23]
Injection Volume 1 µL (Split ratio 50:1).A split injection prevents column overloading and ensures sharp peaks for the major component.
Sample Preparation Dissolve ~25 mg of this compound in 25 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.A volatile organic solvent is required for GC analysis.
Head-to-Head Performance Comparison

The choice between HPLC and GC often involves a trade-off between resolution for complex mixtures and speed of analysis.

Performance Metric HPLC GC Senior Scientist's Insight
Analyte Suitability Excellent for non-volatile and thermally unstable compounds.[12][13]Best for volatile and thermally stable compounds.[8]HPLC is inherently safer for novel compounds as it avoids thermal degradation, providing a truer impurity profile.
Analysis Speed Slower (typically 15-60 min).[8][12]Faster (typically 5-20 min).[8][12]For high-throughput screening or in-process controls, GC's speed is a significant advantage.
Resolution High, especially with gradient elution for complex samples.Very high, with long capillary columns providing excellent separation efficiency.Both offer excellent resolution. HPLC's mobile phase versatility provides more parameters to optimize selectivity for difficult-to-separate impurities.
Sensitivity Detector dependent (DAD, MS). Good for UV-active compounds.Detector dependent (FID, MS). FID is extremely sensitive for hydrocarbons.For detecting trace-level hydrocarbon impurities, GC-FID often has a sensitivity advantage over HPLC-UV.
Cost & Environment High solvent consumption and cost.[8][12]Lower solvent use; requires gases. Generally more cost-effective per sample.[9]The "greenness" of the analysis is a growing concern. GC methods typically use less hazardous solvent, aligning better with green chemistry principles.[7]

Conclusion and Recommendation

Both HPLC and GC are powerful and suitable techniques for the purity assessment of this compound, but they serve different strategic purposes in a drug development workflow.

  • Recommendation for Primary QC Method: HPLC is the recommended technique for the definitive purity assessment, stability testing, and final quality control of this compound. Its operation at ambient temperature ensures the integrity of the analyte and provides the most accurate and reliable impurity profile, which is essential for regulatory submissions and ensuring product safety. The method's validation according to ICH guidelines provides a robust, defensible analytical procedure.[14][24]

  • Recommendation for Alternative/Screening Method: GC is a highly valuable alternative for rapid in-process controls, screening raw materials for volatile impurities, and for high-throughput environments where speed is critical. Its lower operational cost and reduced solvent waste make it an attractive option for routine analyses that do not require a comprehensive, stability-indicating profile.[9]

Ultimately, a well-equipped analytical laboratory should leverage both techniques as complementary tools. HPLC provides the comprehensive, authoritative data required for lot release and stability studies, while GC offers a fast, efficient, and cost-effective solution for routine screening and process monitoring.

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X-ray crystallography of Diethyl 2-acetylglutarate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of Diethyl 2-acetylglutarate Derivatives: A Comparative Analysis

Introduction

This compound and its derivatives are versatile building blocks in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals and fine chemicals.[1][2] Their molecular structure, characterized by a glutarate backbone with an acetyl group at the second position, features multiple rotatable bonds and stereocenters, leading to a complex conformational landscape. For researchers in drug development, understanding the precise three-dimensional arrangement of these molecules is not merely an academic exercise; it is a prerequisite for elucidating structure-activity relationships (SAR) and designing molecules with enhanced therapeutic properties.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the definitive method for solid-state structural analysis—Single-Crystal X-ray Diffraction (SCXRD)—and critically compares it with other essential analytical techniques. We will explore not just the "how" but the "why" behind experimental choices, offering a logical framework for a multi-technique approach to structural characterization.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

For unambiguous determination of a molecule's atomic arrangement in the solid state, SCXRD is unparalleled.[3] It provides a high-resolution, three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[4] While other techniques provide valuable, often complementary, information, SCXRD is the only method that offers this direct and definitive structural insight.

However, the power of SCXRD is entirely dependent on the initial, and often most challenging, step: growing a high-quality single crystal.[3][4] This process has often been described as more of an art than a science, though a systematic approach can significantly increase the probability of success.[5]

The Crystallization Workflow: From Solute to Structure

The fundamental principle of crystallization from a solution is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered, repeating lattice.[6] The choice of method and solvent is critical and is dictated by the physicochemical properties of the this compound derivative .

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} caption: "Workflow for Single-Crystal X-ray Diffraction Analysis."

Causality Behind Experimental Choices in Crystallization:

  • Solvent Selection: The ideal solvent (or solvent system) is one in which the compound is moderately soluble.[7] High solubility makes it difficult to achieve supersaturation, while very low solubility may prevent a sufficient concentration of the solute from being dissolved. A common strategy involves dissolving the compound in a "good" solvent and slowly introducing a miscible "anti-solvent" in which the compound is poorly soluble.[8] This gradual reduction in solubility gently coaxes the molecules out of solution.

  • Method Selection: The choice of method aims to control the rate of supersaturation. Faster rates tend to produce many small, often poor-quality crystals, whereas slow, controlled rates are more likely to yield larger, diffraction-quality single crystals.[6][7]

    • Slow Evaporation: The simplest method, suitable for compounds that are not overly soluble.[5][9] The rate is controlled by limiting the surface area of the opening of the vial (e.g., covering it with pierced parafilm).

    • Vapor Diffusion: A highly successful and gentle technique, especially for small quantities.[5][10] A solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.[7]

    • Slow Cooling: This method exploits the common trend of solubility decreasing with temperature.[3][6] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.

Experimental Protocol: Crystallization by Vapor Diffusion

This protocol provides a robust starting point for a novel this compound derivative.

  • Preparation: Ensure the compound is of the highest possible purity (>95%). All glassware must be scrupulously clean to avoid unwanted nucleation sites.[7]

  • Solvent Screening: In a series of small test tubes, assess the solubility of ~1-2 mg of your compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, toluene). Identify a "good" solvent that dissolves the compound completely and a miscible "anti-solvent" in which it is insoluble.

  • Setup:

    • Prepare a concentrated solution of your compound (5-10 mg) in the "good" solvent (e.g., 0.5 mL of ethyl acetate). Filter this solution through a syringe filter into a small, clean vial (e.g., a 2 mL glass vial).

    • Pour 2-3 mL of the "anti-solvent" (e.g., hexane) into a larger beaker or jar.

    • Place the small vial containing your solution inside the larger beaker, ensuring the solvent levels are not at risk of mixing directly.

    • Seal the beaker tightly with a lid or parafilm.

  • Incubation: Place the sealed system in a location free from vibrations and temperature fluctuations.[7]

  • Observation: Monitor the setup daily without disturbing it. Crystals may appear within a day to several weeks. Diffraction-quality crystals are typically clear with well-defined faces.

A Comparative Analysis: Situating SCXRD in a Multi-Technique Workflow

While SCXRD provides the definitive solid-state structure, it offers a static picture and is contingent on obtaining suitable crystals. A comprehensive characterization relies on integrating data from multiple techniques that probe the molecule's properties under different conditions.

dot graph G { layout=neato; graph [bgcolor="#FFFFFF", fontname="Arial"]; node [style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Interrelation of Analytical Techniques for Structural Elucidation."

Data Comparison Table
TechniqueCore Information ProvidedSample StateStrengthsLimitations
SCXRD Atomic coordinates, bond lengths/angles, absolute stereochemistrySolid (Single Crystal)Unambiguous 3D structure[3]Requires diffraction-quality crystals; provides a static picture
NMR Spectroscopy Atom connectivity, solution-state conformation, dynamicsLiquid (Solution)Non-destructive, shows structure in a biologically relevant stateProvides an averaged structure; interpretation can be complex
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patternSolid/Liquid/GasHigh sensitivity, confirms identity and purityProvides no direct 3D structural or connectivity information
Computational Modeling Relative energies of conformers, predicted bond lengths/anglesIn SilicoExplores entire conformational space, predicts stability[11]Theoretical model, requires experimental validation

Complementary Techniques in Detail

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution. For a this compound derivative, ¹H and ¹³C NMR are essential to confirm that the correct chemical structure has been synthesized.[12][13] Techniques like COSY and HSQC establish proton-proton and proton-carbon correlations, respectively, verifying the atomic connectivity.

The Causality of NMR in Structural Analysis: The chemical shifts and coupling constants in an NMR spectrum are highly sensitive to the local electronic environment and dihedral angles between atoms.[14] This allows for the deduction of the predominant conformation in solution. For flexible molecules like glutarate derivatives, the observed spectrum is often a time-average of multiple rapidly interconverting conformers.[15] Advanced techniques like NOESY can reveal through-space proximities between protons, providing crucial data to build a 3D model of the molecule's solution-state structure, which can then be compared to the solid-state structure from SCXRD.

Experimental Protocol: Basic ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the compound is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate.

  • Tuning and Shimming: The instrument will automatically tune the probe to the correct frequencies and shim the magnetic field to ensure homogeneity, which is critical for high resolution.

  • Acquisition: Acquire a standard ¹H spectrum. A typical experiment involves a 90-degree pulse followed by detection of the free induction decay (FID). Multiple scans (e.g., 8 or 16) are averaged to improve the signal-to-noise ratio.

  • Processing: The raw FID data is Fourier transformed to produce the frequency-domain spectrum. Apply phase and baseline corrections to obtain a clean, interpretable spectrum.

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and splitting patterns (multiplicity) to assign signals to specific protons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of a synthesized compound.[16] High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with enough accuracy to predict the elemental formula, providing strong evidence of the compound's identity. Furthermore, fragmentation patterns observed in techniques like Electron Ionization (EI-MS) can offer structural clues, as the molecule breaks apart in predictable ways based on bond strengths and the stability of the resulting fragments.[17]

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent that is compatible with ESI, such as methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source at a slow, constant flow rate via a syringe pump.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., [M+H]⁺ or [M+Na]⁺) are ejected into the gas phase.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum. The peak corresponding to the molecular ion confirms the compound's molecular weight.

Computational Modeling

Computational chemistry provides a theoretical framework to complement experimental data.[18] Using methods like Density Functional Theory (DFT), one can perform a conformational analysis to identify low-energy structures.[11] This is particularly valuable for flexible molecules like this compound derivatives, as it can reveal the relative stabilities of different conformers (e.g., staggered vs. eclipsed arrangements around C-C bonds).[19] The results can be used to rationalize the conformation observed in the crystal structure or to interpret the averaged data seen in NMR.

Conclusion

The structural elucidation of this compound derivatives requires a sophisticated, multi-faceted approach. While Single-Crystal X-ray Diffraction stands as the gold standard for providing an unambiguous three-dimensional structure in the solid state, its findings must be contextualized and validated by other techniques. NMR spectroscopy reveals the molecule's behavior and predominant conformation in solution, mass spectrometry confirms its fundamental identity and molecular formula, and computational modeling provides a theoretical understanding of its conformational preferences. By integrating the data from these complementary methods, researchers can build a comprehensive and robust structural model, paving the way for rational drug design and the development of novel therapeutics.

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A Senior Application Scientist's Guide to Catalytic Synthesis of Diethyl 2-acetylglutarate: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-acetylglutarate (DEAG) is a pivotal intermediate in the landscape of organic synthesis, particularly valued in the pharmaceutical and fine chemical industries.[1][2] Its molecular architecture, featuring both ketone and diester functionalities, makes it a versatile building block for synthesizing a range of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2]

The primary synthetic route to DEAG is the Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the carbanion generated from ethyl acetoacetate (the Michael donor) attacks diethyl maleate (the Michael acceptor). The efficiency, selectivity, and environmental impact of this transformation are critically dependent on the choice of catalyst.

This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind different catalytic approaches, from classical base catalysis to modern organocatalytic and heterogeneous systems. Our objective is to furnish researchers and process chemists with the critical insights needed to select the optimal catalyst based on specific experimental and industrial constraints, such as yield, purity, scalability, and sustainability.

The Core Transformation: Michael Addition

The synthesis of this compound is a classic example of a carbon-carbon bond-forming reaction. The process is initiated by a catalyst, which deprotonates the α-carbon of ethyl acetoacetate to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the β-carbon of the electron-deficient diethyl maleate, followed by protonation to yield the final product.

G cluster_reactants Reactants EAA Ethyl Acetoacetate Enolate Enolate Intermediate (Nucleophile) EAA->Enolate Deprotonation DEM Diethyl Maleate Product This compound (DEAG) DEM->Product Protonation Catalyst Catalyst (Base) Catalyst->EAA Enolate->DEM Nucleophilic Attack (Michael Addition)

Caption: General mechanism for the synthesis of DEAG.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most influential factor in the synthesis of DEAG. The ideal catalyst should offer high yields and selectivity under mild conditions, be cost-effective, and align with the principles of green chemistry. Here, we compare several major classes of catalysts.

Classical Homogeneous Base Catalysis

Historically, strong bases such as sodium ethoxide (NaOEt) in ethanol have been the catalysts of choice for Michael additions.[3] This method relies on generating a high concentration of the enolate in solution to drive the reaction forward.

  • Mechanism: The alkoxide base directly deprotonates the ethyl acetoacetate. The reaction is typically run in a protic solvent that matches the alkoxide to prevent transesterification.

  • Advantages:

    • Often provides high yields and rapid reaction rates due to the high basicity.

    • The methodology is well-established and widely documented.

  • Disadvantages:

    • Requires stoichiometric amounts of a strong base.

    • Strictly anhydrous conditions are necessary to prevent base hydrolysis.

    • Workup can be challenging, requiring neutralization and extraction, which generates significant aqueous waste.

    • The strong basic conditions can lead to side reactions, such as self-condensation or saponification.

Phase Transfer Catalysis (PTC)

Phase transfer catalysis offers a significant practical improvement over classical homogeneous base catalysis. PTC facilitates the reaction between reactants located in different, immiscible phases—typically a solid inorganic base (like K₂CO₃) and an organic phase containing the substrates.[4]

  • Mechanism: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride) or a crown ether, forms a lipophilic ion pair with the anion of the base (e.g., carbonate).[5] This complex shuttles the base into the organic phase, where it can deprotonate the ethyl acetoacetate in situ. The resulting enolate is then available to react with diethyl maleate.

  • Advantages:

    • Avoids the need for strong, moisture-sensitive bases like sodium ethoxide.[5]

    • Utilizes inexpensive and easy-to-handle inorganic bases.

    • Generally proceeds under milder reaction conditions.

    • Simplifies workup, as the solid base can often be removed by simple filtration.

  • Disadvantages:

    • The catalyst can sometimes be difficult to remove completely from the product.

    • Reaction rates may be slower compared to strong base methods.

G Aqueous/Solid Phase Aqueous/Solid Phase Organic Phase Organic Phase Base Inorganic Base (e.g., K₂CO₃) PTC_cat PTC Catalyst (Q⁺X⁻) Base->PTC_cat Forms Q⁺[Base]⁻ Substrates EAA + DEM PTC_cat->Substrates Transfers to Organic Phase Product DEAG Substrates->Product Product->PTC_cat Regenerates Q⁺X⁻ G A Charge Flask: - EAA - DEM - K₂CO₃ - TBAB - Toluene B Heat & Stir (e.g., 60°C, 8h) A->B C Monitor by TLC B->C D Cool & Filter (Remove K₂CO₃) C->D E Workup: 1. Wash with 1M HCl 2. Wash with Brine D->E F Dry Organic Layer (MgSO₄) E->F G Concentrate (Rotary Evaporator) F->G H Purify (Vacuum Distillation) G->H

Caption: Experimental workflow for PTC synthesis of DEAG.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol), diethyl maleate (17.2 g, 0.1 mol), powdered anhydrous potassium carbonate (27.6 g, 0.2 mol), and tetrabutylammonium bromide (1.61 g, 0.005 mol).

  • Add 100 mL of toluene to the flask.

  • Heat the mixture to 60 °C and stir vigorously for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of toluene.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Protocol 2: Synthesis via Organocatalysis

This protocol illustrates a modern, mild approach using a bifunctional thiourea catalyst. [6] Materials:

  • Ethyl acetoacetate

  • Diethyl maleate

  • Cinchona alkaloid-derived thiourea catalyst (e.g., Takemoto catalyst)

  • Toluene

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • In a dry 50 mL flask under a nitrogen atmosphere, dissolve the cinchona alkaloid-derived thiourea catalyst (10 mol%) in toluene (20 mL).

  • To this stirred solution, add diethyl maleate (1.0 eq).

  • Add ethyl acetoacetate (1.2 eq) dropwise to the mixture at room temperature (25 °C).

  • Stir the reaction mixture for 48-72 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the solvent under reduced pressure.

  • The resulting crude product is purified directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Concluding Insights from a Senior Application Scientist

The synthesis of this compound serves as an excellent case study in the evolution of catalytic methods. The "best" catalyst is not a universal designation but is instead dictated by the specific objectives of the synthesis.

Causality in Catalyst Selection:

  • For Speed and Throughput: If the primary goal is rapid conversion with less concern for waste generation, as in some initial discovery chemistry settings, traditional strong base catalysis remains a viable, albeit environmentally taxing, option.

  • For Scalability and Process Safety: The Phase Transfer Catalysis (PTC) approach strikes an exceptional balance. It mitigates the hazards associated with strong, anhydrous bases and simplifies the workup, making it a robust choice for scale-up from the bench to a pilot plant. The use of inexpensive, stable inorganic bases is a significant economic advantage.

  • For Precision and Green Chemistry: Organocatalysis represents the forefront of sustainable and precise chemical synthesis. The extremely mild conditions minimize energy consumption and side-product formation. While catalyst cost may be a factor, for high-value pharmaceutical intermediates where purity is paramount and downstream purification costs are high, this method can be economically favorable.

  • For Industrial Manufacturing: For large-scale, continuous manufacturing, heterogeneous catalysts are the ultimate goal. Their intrinsic reusability simplifies the process flow, drastically reduces waste, and lowers the overall cost per kilogram of product. The development of highly active and stable solid-base catalysts for this transformation is a key area of ongoing research.

Ultimately, the journey from classical synthesis to modern catalytic systems reflects a broader trend in the chemical industry: a move towards processes that are not only efficient and high-yielding but also safer, more sustainable, and economically sound over the entire lifecycle of the product.

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A Senior Application Scientist's Guide to Validating the Structure of Diethyl 2-acetylglutarate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, Diethyl 2-acetylglutarate is a valuable and versatile building block. Its bifunctional nature, featuring a β-keto ester moiety, makes it a key intermediate for constructing a wide range of complex molecules, including various heterocyclic compounds and functionalized glutarate derivatives.[1][2][3] However, the very reactivity that makes this molecule so useful also necessitates a rigorous and multi-faceted approach to structural validation of its reaction products. Ambiguity in structure can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines.

This guide provides an in-depth comparison of the essential analytical techniques for unequivocally determining the structure of this compound derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, emphasizing a self-validating, orthogonal approach to structural elucidation that ensures the highest degree of scientific integrity.

The Chemist's Challenge: Why Orthogonal Validation is Non-Negotiable

Reactions involving β-keto esters like this compound can be complex. Common transformations such as alkylation, hydrolysis, and subsequent decarboxylation can yield a mixture of mono- and di-alkylated products, unreacted starting material, and various side-products.[2][4] Relying on a single analytical technique is often insufficient and can be misleading. For instance, while Mass Spectrometry might confirm the expected molecular weight, it may not distinguish between structural isomers. It is the synergistic application of multiple, independent techniques—an orthogonal approach—that builds an unassailable case for a specific molecular structure.[5][6]

Our validation workflow is built on this principle, integrating data from several spectroscopic and chromatographic methods to create a comprehensive and self-validating structural proof.

G cluster_0 Initial Analysis & Purification cluster_1 Primary Spectroscopic Validation cluster_2 Definitive & Advanced Validation cluster_3 Data Integration & Confirmation Reaction Crude Reaction Product Chromatography Purification & Isolation (e.g., Flash Chromatography, HPLC) Reaction->Chromatography Separation NMR NMR Spectroscopy (¹H, ¹³C) Provides skeletal framework & connectivity Chromatography->NMR MS Mass Spectrometry (EI, ESI) Confirms Molecular Weight & Fragmentation Chromatography->MS IR IR Spectroscopy (FTIR-ATR) Identifies key functional groups Chromatography->IR TwoD_NMR 2D NMR (COSY, HSQC) Confirms proton-proton and proton-carbon correlations NMR->TwoD_NMR If ambiguity exists Confirmed Validated Structure Integrate Synthesize Orthogonal Data NMR->Integrate MS->Integrate IR->Integrate TwoD_NMR->Integrate XRay Single Crystal X-Ray Crystallography (The 'Gold Standard') Provides absolute 3D structure XRay->Confirmed Integrate->XRay Integrate->Confirmed Consistent Data

Figure 1. A comprehensive workflow for the structural validation of reaction products.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is guided by the specific question being asked. No single technique provides all the answers.[7][8] The table below compares the core methods used in the structural elucidation of organic molecules, highlighting their strengths and limitations in the context of this compound derivatives.

Technique Primary Information Provided Strengths Limitations Sample Requirement
NMR Spectroscopy Atomic connectivity, chemical environment of H & C atoms, stereochemistry.[7]Unparalleled for detailed structural framework determination.Relatively low sensitivity, requires soluble sample in deuterated solvent.1-10 mg, soluble
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.[9]Extremely high sensitivity, provides molecular formula.Does not distinguish between isomers, fragmentation can be complex.ng to µg
IR Spectroscopy Presence or absence of specific functional groups (e.g., C=O, O-H).[9]Fast, non-destructive, excellent for monitoring reaction progress (e.g., disappearance of a starting material's peak).[10]Provides limited information on the overall molecular skeleton.µg to mg
X-Ray Crystallography Absolute 3D molecular structure, bond lengths, and angles in the solid state.[11]Unambiguous proof of structure and stereochemistry.[12]Requires a suitable single crystal, which can be difficult to grow.[12]Single crystal (~0.1 mm)

Deep Dive into Methodologies & Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[13] For a derivative of this compound, ¹H and ¹³C NMR spectra provide a detailed "map" of the carbon-hydrogen framework.

Causality in Experimental Choice:

  • Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice as it effectively dissolves most organic products derived from this compound and its residual solvent peak (δ ≈ 7.26 ppm) rarely interferes with key signals.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (δ = 0 ppm), but for quantitative NMR (qNMR), a stable internal standard with a known concentration and a non-overlapping signal is required.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[10]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key signals to observe include the ethyl ester protons (triplet and quartet), the acetyl methyl protons (singlet), and the protons on the glutarate backbone. The chemical shifts and coupling patterns of these backbone protons are critical for confirming the structure.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This provides a count of unique carbon atoms and their chemical environment. Look for the characteristic carbonyl signals of the esters and the ketone (typically >170 ppm for esters, >200 ppm for the ketone).

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

    • Analyze the coupling constants (J-values) in the ¹H spectrum to deduce which protons are adjacent to one another.

    • Correlate the ¹H and ¹³C signals. If structural ambiguity remains, proceed to 2D NMR experiments like COSY (¹H-¹H correlation) or HSQC (¹H-¹³C correlation) to definitively map out the molecular structure.[14]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the product, which is the first and most fundamental piece of evidence.[9] High-resolution mass spectrometry (HRMS) can provide an elemental formula, drastically narrowing down the possibilities.

Causality in Experimental Choice:

  • Ionization Method: Electrospray ionization (ESI) is often suitable for these molecules as they can be readily protonated. Electron ionization (EI) is also valuable as it provides reproducible fragmentation patterns that can serve as a "fingerprint" for the molecule and offer clues about its structure.[15]

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system to acquire the mass spectrum.[10]

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or M⁺˙ depending on the ionization method).

    • Compare the observed mass with the calculated theoretical mass for the expected product. A match within 5 ppm in HRMS provides strong evidence for the proposed elemental composition.

    • Analyze the fragmentation pattern. For this compound derivatives, characteristic losses of ethoxy groups (-45 Da) or the acetyl group (-43 Da) can often be observed.[16]

Infrared (IR) Spectroscopy: The Functional Group Detective

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[8] In reactions of this compound, it is particularly useful for tracking the carbonyl groups.

Causality in Experimental Choice:

  • Technique: Attenuated Total Reflectance (ATR) is the preferred modern technique. It requires minimal sample preparation—a small amount of solid or liquid is placed directly on the ATR crystal—and is much faster than traditional KBr pellet methods.[10]

  • Sample Preparation: Place a small amount of the purified product (a few milligrams of solid or a single drop of liquid) directly onto the ATR crystal.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands. For a typical product, you should look for:

    • C=O stretch (ester): Strong absorption around 1735 cm⁻¹.

    • C=O stretch (ketone): Strong absorption around 1715 cm⁻¹.

    • C-H stretch (sp³): Absorptions just below 3000 cm⁻¹.

    • The disappearance of a reactant's characteristic peak is also powerful evidence of a successful reaction.

G cluster_0 Orthogonal Evidence Integration Data NMR Data MS Data IR Data NMR_Evidence Connectivity & H/C Framework Data:f0->NMR_Evidence Analysis of shifts, couplings, integrations MS_Evidence Molecular Weight & Formula Data:f1->MS_Evidence Analysis of m/z values & fragmentation IR_Evidence Functional Groups Present Data:f2->IR_Evidence Analysis of absorption frequencies Conclusion Structural Conclusion NMR_Evidence->Conclusion Cross-Validation MS_Evidence->Conclusion Cross-Validation IR_Evidence->Conclusion Cross-Validation

Figure 2. Logical relationship showing the integration of orthogonal spectroscopic data.
X-Ray Crystallography: The Ultimate Arbiter

When NMR data is ambiguous, or when the absolute stereochemistry of a new chiral center must be determined, single-crystal X-ray crystallography provides the definitive answer.[11][17] It generates a three-dimensional model of the molecule as it exists in the crystal lattice.[12]

  • Crystal Growth: This is often the most challenging step.[12] It involves slowly growing a single crystal of the purified compound from a supersaturated solution. Common methods include slow evaporation, vapor diffusion, and solvent layering.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The instrument measures the angles and intensities of the diffracted beams.[17]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the atomic positions are determined and refined to yield a final, highly accurate 3D structure.

Conclusion

The structural validation of this compound reaction products is a critical process that demands a rigorous, evidence-based approach. By moving beyond a single-technique mindset and embracing an orthogonal validation strategy—integrating the connectivity data from NMR, the molecular weight from MS, and the functional group information from IR—researchers can build a self-validating and irrefutable structural proof. For novel compounds or cases of ambiguity, X-ray crystallography serves as the ultimate confirmation. This methodical approach not only ensures the scientific integrity of the work but also accelerates the journey from a novel synthesis to a well-characterized molecule ready for the next stage of research and development.

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A Comparative Mechanistic Guide to the Reactions of Diethyl 2-acetylglutarate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, Diethyl 2-acetylglutarate (DEAG) represents a highly versatile, yet often underutilized, building block. Its unique structure, featuring a β-keto ester moiety appended with a carboxyethyl side chain, offers a powerful platform for the construction of complex heterocyclic systems and functionalized acyclic molecules.[1][2] This guide provides an in-depth, mechanistically-driven comparison of DEAG's core reactions, contrasting them with more common alternatives and furnishing the experimental context required for practical application.

The true synthetic power of DEAG (C₁₁H₁₈O₅) lies in the differential reactivity of its ketone and dual ester functionalities.[3][4] This allows for a range of selective transformations, from intramolecular cyclizations to multicomponent reactions, making it a valuable intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1][2]

Intramolecular Cyclization: A Pathway to Substituted Piperidones

A fundamental reaction of DEAG is its ability to undergo intramolecular cyclization, typically under basic conditions in a Dieckmann-type condensation. This reaction provides a direct route to highly functionalized cyclic scaffolds.

Mechanistic Rationale

The choice of base is critical and dictates the course of the reaction. A strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is employed to deprotonate the α-carbon situated between the ketone and the C2-ester. This is the most acidic proton due to the resonance stabilization of the resulting enolate by two adjacent carbonyl groups. The generated enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the pendant ester at C5. This forms a six-membered ring, a thermodynamically favored process. Subsequent elimination of the ethoxide leaving group yields the cyclic β-keto ester.

The causality behind this pathway is the inherent proximity of the reacting groups within the same molecule, which significantly lowers the entropic barrier to reaction compared to an intermolecular equivalent.

G deag This compound (DEAG) enolate Enolate Intermediate (Resonance Stabilized) deag->enolate Deprotonation tetrahedral Tetrahedral Intermediate (Cyclic) enolate->tetrahedral Intramolecular Nucleophilic Attack product Cyclic β-Keto Ester (Piperidone derivative) tetrahedral->product Elimination of EtO⁻ workup Acidic Workup product->workup base Base (e.g., NaOEt) base->deag

Caption: Proposed mechanism for the base-catalyzed intramolecular cyclization of DEAG.

Comparative Analysis: Intramolecular vs. Intermolecular Routes
FeatureDEAG Intramolecular Cyclization Intermolecular Alternative (e.g., Ethyl Acetoacetate + Ethyl Acrylate)
Reaction Type Dieckmann CondensationMichael Addition followed by Claisen Condensation
Key Advantage High effective molarity; reaction is often cleaner and higher yielding. Pre-installed functionality.Utilizes simpler, less expensive starting materials.
Key Disadvantage Requires synthesis of the DEAG precursor.Prone to polymerization of the acrylate and other side reactions. Requires careful control of stoichiometry and conditions.
Atom Economy Generally higher as all carbons are incorporated into the desired scaffold.Potentially lower due to side reactions and the need for multiple steps.
Experimental Protocol: Base-Catalyzed Cyclization of DEAG
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene (100 mL).

  • Base Addition: Add sodium ethoxide (1.1 equivalents) to the solvent.

  • Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene (20 mL) to the stirred suspension at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring by TLC.

  • Workup: Cool the mixture to 0°C and cautiously quench by adding 1 M hydrochloric acid until the pH is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate (100 mL), and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hantzsch Pyridine Synthesis: A Multicomponent Marvel

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, enabling the one-pot formation of dihydropyridines, which are valuable precursors to pyridines.[5] DEAG serves as an excellent β-keto ester component in this reaction.

Mechanistic Rationale

The Hantzsch reaction is a classic example of a multi-component reaction, lauded for its efficiency.[6] The generally accepted mechanism proceeds through two primary pathways that converge:

  • Knoevenagel Condensation: The aldehyde reactant condenses with one equivalent of DEAG to form an α,β-unsaturated dicarbonyl compound.

  • Enamine Formation: A second equivalent of DEAG reacts with the ammonia source (e.g., ammonium acetate) to form a vinylogous amide, or enamine.

  • Convergent Steps: A Michael addition occurs where the enamine attacks the α,β-unsaturated intermediate. This is followed by an intramolecular cyclization and dehydration to yield the 1,4-dihydropyridine (1,4-DHP) ring.[7]

  • Aromatization: The final step is the oxidation of the 1,4-DHP to the corresponding pyridine, which is driven by the thermodynamic stability of the aromatic ring.[8][9]

The choice to use DEAG instead of a simpler β-keto ester like ethyl acetoacetate is a strategic one, embedding a reactive handle (the carboxyethyl group) onto the final pyridine ring for subsequent elaboration.

cluster_path1 Path 1: Knoevenagel Condensation cluster_path2 Path 2: Enamine Formation cluster_convergence Convergent Synthesis DEAG1 DEAG (1 eq.) Knoevenagel α,β-Unsaturated Intermediate DEAG1->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct DEAG2 DEAG (1 eq.) Enamine Enamine Intermediate DEAG2->Enamine Ammonia Ammonia Source Ammonia->Enamine Enamine->MichaelAdduct Michael Addition DHP 1,4-Dihydropyridine (1,4-DHP) MichaelAdduct->DHP Cyclization & Dehydration Pyridine Substituted Pyridine (Aromatic Product) DHP->Pyridine Oxidation

Caption: Convergent pathways in the Hantzsch Pyridine Synthesis using DEAG.

Comparative Analysis: DEAG vs. Ethyl Acetoacetate
ParameterHantzsch with DEAG Hantzsch with Ethyl Acetoacetate (EAA)
Product Structure Pyridine with C3/C5 ester groups and a C4 substituent derived from the aldehyde. The glutarate side chain remains attached.Pyridine with C3/C5 ester groups and a C4 substituent. The C2/C6 positions are substituted with methyl groups.
Yields Generally good, though can be slightly lower due to increased steric bulk.Often very high, as it is the classical substrate.[8]
Post-Modification The pendant ester offers a site for hydrolysis, amidation, or reduction, enabling diverse derivatization.The methyl groups are relatively unreactive, limiting further simple modifications at these positions.
Solubility The resulting pyridine may have altered solubility properties, which can be advantageous in pharmaceutical applications.Well-established solubility profiles.

The Japp-Klingemann Reaction: Synthesis of Indoles and Hydrazones

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[10][11] These hydrazones are, most notably, key precursors for the Fischer indole synthesis.

Mechanistic Rationale

The reaction proceeds via a well-defined pathway:[11][12]

  • Deprotonation: A mild base (e.g., sodium acetate) deprotonates the α-carbon of DEAG to form the enolate.

  • Azo Coupling: The nucleophilic enolate attacks the terminal nitrogen of the aryl diazonium salt, forming an azo compound.

  • Hydrolytic Cleavage: This is the crucial, mechanism-defining step. The azo intermediate undergoes hydrolysis, which selectively cleaves the acetyl group, not the ester groups. This proceeds through a tetrahedral intermediate, ultimately releasing acetic acid and forming the final, stable arylhydrazone.[13]

The selectivity for cleaving the acetyl group over the glutarate ester is a key feature. The ketone carbonyl is generally more electrophilic and susceptible to nucleophilic attack (by water or hydroxide) than the ester carbonyl. This directs the hydrolysis to the desired pathway.

DEAG DEAG Enolate Azo Azo Intermediate DEAG->Azo Azo Coupling Diazonium Ar-N₂⁺ (Aryl Diazonium Salt) Diazonium->Azo Tetrahedral Tetrahedral Intermediate (after H₂O attack) Azo->Tetrahedral Hydrolysis (Attack at Ac-carbonyl) Hydrazone Arylhydrazone Product Tetrahedral->Hydrazone Acetyl Group Cleavage

Caption: Key steps of the Japp-Klingemann reaction mechanism with DEAG.

Comparative Analysis & Strategic Advantage

Using DEAG in a Japp-Klingemann reaction, followed by a Fischer indole synthesis, results in an indole with a propionic acid ester side chain at the 2-position. This is a common and valuable scaffold in medicinal chemistry.

  • Comparison to Ethyl Acetoacetate: A Japp-Klingemann/Fischer sequence starting with ethyl acetoacetate yields an indole with a simple ester at the 2-position. The use of DEAG provides a longer chain with more conformational flexibility and an additional site for modification.

  • Strategic Choice: Researchers choose DEAG when the target molecule specifically requires this extended side chain. It is a decision based on synthetic strategy, building in complexity early rather than adding the side chain in later, potentially lower-yielding steps.

Experimental Protocol: Japp-Klingemann Reaction of DEAG
  • Diazonium Salt Preparation: In a separate flask, dissolve aniline (1.0 eq) in 3M HCl. Cool to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C. Stir for 15 minutes.

  • Main Reaction: In a larger beaker, dissolve DEAG (1.0 eq) and sodium acetate (3.0 eq) in ethanol and water (1:1) and cool to 0-5°C.

  • Coupling: Slowly add the cold diazonium salt solution to the stirred DEAG solution. A colored precipitate (the hydrazone) should form.

  • Reaction Completion: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry.

  • Purification: Recrystallize the crude hydrazone from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Conclusion

This compound is a uniquely powerful reagent whose value is best understood through a mechanistic lens. Its reactions are not merely alternatives to those of simpler β-keto esters but are strategic choices that enable the direct incorporation of a versatile functional side chain. Whether through intramolecular cyclization to access piperidones, Hantzsch synthesis for functionalized pyridines, or the Japp-Klingemann reaction for elaborate indole precursors, DEAG provides a more direct and often more elegant route to complex molecular architectures. For researchers in drug development, understanding the comparative mechanics of DEAG is essential for designing efficient and innovative synthetic pathways.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 2-acetylglutarate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are integral components of rigorous scientific practice. This guide provides a comprehensive, technically grounded framework for the safe disposal of Diethyl 2-acetylglutarate (CAS No. 1501-06-0), a common intermediate in pharmaceutical synthesis and a component in the flavor and fragrance industry.[1][2] By understanding the chemical's properties and the logic behind these disposal protocols, we can ensure a safe laboratory environment and maintain full regulatory compliance.

Hazard Identification and Essential Safety Profile

Before any handling or disposal, a thorough understanding of the reagent's hazard profile is critical. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[3] The primary risks are associated with direct contact and inhalation. Adherence to standard laboratory personal protective equipment (PPE) protocols is mandatory.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles with side shields, and a laboratory coat when handling this compound.[4][5]

  • Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[6][7]

Table 1: this compound Safety and Properties Summary

Property Value Source
GHS Hazard Codes H315, H319, H335 PubChem[3]
Hazard Statement Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. PubChem[3]
Appearance Clear colorless to light yellow liquid. Guidechem, Thermo Fisher Scientific[1][8]
Solubility Soluble in organic solvents; insoluble in water. Guidechem[1]

| Chemical Incompatibility | Strong oxidizing agents. | Fisher Scientific[6][7] |

Foundational Principles of Chemical Waste Management

The disposal of any single chemical is governed by a universal set of principles designed to maximize safety and minimize environmental impact. Your institution's Environmental Health and Safety (EHS) office is the definitive authority and must be consulted to ensure compliance with local and federal regulations.[4][9]

  • Waste Minimization: The most effective disposal strategy is to prevent waste generation. Order only the quantities of chemicals required for your research, maintain a detailed chemical inventory to avoid redundant purchases, and explore opportunities to share surplus materials with other labs.[10][11][12]

  • Segregation: Never mix different classes of chemical waste. This compound waste should be collected in a container designated for non-halogenated organic solvents.[5][11] Mixing with incompatible waste streams, such as acids or oxidizers, can cause dangerous reactions, while mixing with halogenated solvents significantly increases disposal costs.[13]

  • Proper Labeling and Storage: All waste containers must be clearly and accurately labeled with their full chemical contents—avoiding abbreviations or formulas.[10][14] Store sealed waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) at or near the point of generation until they are collected by EHS.[10]

Step-by-Step Disposal Protocols

The following protocols provide a direct, procedural guide for managing this compound waste. The choice of protocol is dictated by the form of the waste—whether it is bulk liquid, a spill, or an empty container.

Protocol A: Disposal of Liquid this compound Waste

This is the standard procedure for disposing of unused or contaminated liquid reagent.

  • Don PPE: Equip yourself with safety goggles, a lab coat, and nitrile gloves.

  • Select Waste Container: Obtain a designated hazardous waste container for non-halogenated organic solvents . Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition with a secure, screw-on cap.[14]

  • Transfer Waste: Working inside a chemical fume hood, carefully pour the this compound waste into the container. Use a funnel to prevent spills. Do not overfill the container; leave at least 10% of the volume as headspace.[11]

  • Seal and Label: Tightly seal the container cap. Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[13][14]

  • Store for Collection: Place the sealed container in your lab's designated Satellite Accumulation Area.[10]

  • Schedule Pickup: Contact your institution's EHS office to schedule a waste pickup.

Protocol B: Management of Spills

Immediate and correct response to a spill is crucial to prevent exposure and contamination.

  • Alert and Isolate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Contain the Spill: Wearing appropriate PPE, use an inert absorbent material such as vermiculite, sand, or commercial cat litter to completely cover and absorb the liquid.[5]

  • Collect Waste: Carefully scoop the absorbed material into a compatible, sealable container (e.g., a heavy-duty plastic bag or a wide-mouthed jar). All contaminated materials, including used gloves and absorbent pads, must be collected as hazardous waste.[15]

  • Label and Dispose: Seal and label the container as "Solid Hazardous Waste" with the name of the chemical and the absorbent material used. Dispose of this container through your EHS office, following the same procedure as for liquid waste.

  • Decontaminate: Clean the spill area with soap and water.

Protocol C: Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not yet safe for regular trash and must be decontaminated.[15]

  • Triple Rinse: Rinse the empty this compound container three times with a suitable solvent, such as ethanol or acetone, that can solubilize the chemical residue.[9][14]

  • Collect Rinsate: The rinsate from the first rinse is considered hazardous waste.[9][14] It must be collected and added to your non-halogenated organic solvent waste stream (as per Protocol A).

  • Manage Subsequent Rinsate: The second and third rinses may be permissible for drain disposal, but only with explicit approval from your EHS office.[9] The most prudent course of action is to collect all rinsate as hazardous waste.

  • Deface Label: Completely remove or deface the original chemical label on the container to prevent misidentification.[9][15]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the appropriate solid waste stream (e.g., regular trash or glass recycling), as directed by your institutional policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound in its various forms within the laboratory setting.

G Fig. 1: Disposal Workflow for this compound cluster_0 Start: Identify Waste Form cluster_1 Waste Categories cluster_2 Action Protocols cluster_3 Final Steps start Waste Identified: This compound liquid Liquid Waste (Unused or Contaminated) start->liquid spill Spill Residue (Absorbed Solid) start->spill container Empty Container start->container collect_liquid Protocol A: Collect in Non-Halogenated Organic Waste Container liquid->collect_liquid collect_spill Protocol B: Collect in Sealable Container for Solid Hazardous Waste spill->collect_spill rinse Protocol C: Triple-Rinse with Solvent container->rinse contact_ehs Label & Store in SAA Contact EHS for Pickup collect_liquid->contact_ehs collect_spill->contact_ehs collect_rinsate Collect First Rinsate as Hazardous Waste rinse->collect_rinsate Step 1 dispose_container Dispose of Rinsed Container (Deface Label) rinse->dispose_container Step 2-3 collect_rinsate->collect_liquid Add to liquid waste

Caption: Disposal Workflow for this compound

By methodically following these protocols and consulting with your institutional safety experts, you uphold the highest standards of laboratory practice. This ensures not only your personal safety and that of your colleagues but also our collective responsibility to protect the environment.

References

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Navigating the Safe Handling of Diethyl 2-acetylglutarate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development and chemical synthesis, ensuring a safe laboratory environment is paramount. While Diethyl 2-acetylglutarate is a valuable intermediate, its potential to cause skin, eye, and respiratory irritation necessitates a robust understanding and implementation of appropriate personal protective equipment (PPE). This guide provides essential, in-depth guidance on the selection, use, and disposal of PPE for handling this compound, grounded in established safety protocols and scientific principles.

Understanding the Hazards: Why PPE is Non-Negotiable

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications underscore the critical need for a comprehensive PPE strategy to prevent accidental exposure and ensure the well-being of laboratory personnel. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary PPE for any given task in a laboratory setting.[2] This guide will serve as a foundational resource for that assessment when working with this compound.

Core Personal Protective Equipment for Handling this compound

The following table summarizes the recommended PPE for handling this compound in a laboratory setting. The specific level of protection may need to be adjusted based on the scale of the procedure and the potential for splashing or aerosolization.

Body PartRecommended PPEStandard/Specification
Eyes and Face Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.ANSI Z87.1, OSHA 29 CFR 1910.133[3][4]
Hands Double gloving with a chemical-resistant outer glove. Due to the ester nature of the chemical, nitrile gloves may offer only short-term splash protection and should be changed immediately upon contact. Thicker, chemical-resistant gloves such as butyl rubber or Viton™ may be more appropriate for prolonged handling.EN 374
Body A lab coat is the minimum requirement. For larger quantities or procedures with a high splash risk, a chemically resistant apron or coveralls should be worn over the lab coat.
Respiratory Typically not required when handled in a well-ventilated area or a chemical fume hood. If there is a risk of aerosolization or if working in a poorly ventilated space, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is necessary.NIOSH 29 CFR 1910.134

A Step-by-Step Guide to PPE Application and Removal

Properly putting on (donning) and taking off (doffing) PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning Procedure

Donning_Procedure cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage WashHands_Don Wash and dry hands thoroughly Inspect->WashHands_Don Gown 1. Don Lab Coat/Gown Mask 2. Don Respirator (if required) Gown->Mask Goggles 3. Don Eye and Face Protection Mask->Goggles Gloves 4. Don Gloves (over cuffs of lab coat) Goggles->Gloves

Caption: Sequential process for correctly donning PPE.

  • Inspect Your Gear: Before starting, carefully inspect all PPE for any signs of damage, such as cracks, tears, or holes.

  • Hand Hygiene: Wash your hands thoroughly with soap and water and dry them completely.

  • Lab Coat/Gown: Put on your lab coat or gown, ensuring it is fully buttoned or tied.

  • Respirator (If Necessary): If your risk assessment indicates a need for respiratory protection, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your chemical splash goggles. If using a face shield, place it over the goggles.

  • Gloves: Don your inner and outer gloves. The cuffs of the gloves should be pulled over the sleeves of your lab coat to create a seal.

Doffing Procedure

The removal of PPE is a critical step where contamination can easily occur if not done with care. The guiding principle is to touch the potentially contaminated outer surfaces as little as possible.

Doffing_Procedure cluster_doffing Doffing Sequence (Contaminated items removed first) Gloves 1. Remove Outer Gloves Gown 2. Remove Lab Coat/Gown (turn inside out) Gloves->Gown WashHands1 3. Perform Hand Hygiene Gown->WashHands1 Goggles 4. Remove Eye and Face Protection WashHands1->Goggles Mask 5. Remove Respirator (if used) Goggles->Mask WashHands2 6. Perform Final Hand Hygiene Mask->WashHands2

Caption: Step-by-step guide for the safe removal of PPE.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out as you remove them. Avoid touching the outside of the gloves with your bare hands.

  • Lab Coat/Gown: Unbutton or untie your lab coat. As you remove it, peel it from your shoulders and turn it inside out, containing the contaminated surface.

  • Hand Hygiene: Before removing eye and face protection, wash your hands thoroughly.

  • Eye and Face Protection: Remove your face shield and/or goggles by handling the strap or earpieces.

  • Respirator: If you are wearing a respirator, remove it without touching the front of the mask.

  • Inner Gloves and Final Hand Wash: Remove the inner pair of gloves. Immediately wash your hands with soap and water for at least 20 seconds.

Operational Plans: Handling and Disposal

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when heating or agitating the substance.

  • Keep containers tightly closed when not in use.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Disposal: Proper disposal of chemical waste and contaminated PPE is crucial to prevent environmental contamination and ensure a safe workplace.

  • Chemical Waste: this compound is a non-halogenated organic solvent.[5] It should be collected in a designated, clearly labeled waste container for non-halogenated organic waste.[5] Never dispose of this chemical down the drain.[6]

  • Contaminated PPE: Disposable gloves, lab coats, and other contaminated items should be placed in a designated hazardous waste container. Do not dispose of contaminated PPE in regular trash receptacles.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these rigorous PPE protocols and operational plans, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • American Animal Hospital Association. (2019). Sequence for donning and doffing personal protective equipment (PPE).
  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal.
  • Fisher Scientific. (2021). Safety Data Sheet - Diethyl acetylsuccinate.
  • Hazmat School. (2020). Adhere To the Correct Procedure for Donning and Doffing PPE.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • North Carolina State University Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • PubChem. (n.d.). This compound.
  • Chimactiv. (n.d.). Liquid waste.
  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure.
  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • 3M. (n.d.). Respirator Selection | Respiratory Protection.
  • University of Minnesota Extension. (n.d.). Four steps to choosing the right respirator and wearing it safely.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2019). Nitrile Glove Chemical-Compatibility Reference.
  • WellBefore. (2022). Nitrile Gloves Chemical Resistance: What You Need to Know.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Worksafe. (n.d.). Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety.

Sources

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